Product packaging for Enprofylline(Cat. No.:CAS No. 41078-02-8)

Enprofylline

Cat. No.: B1671344
CAS No.: 41078-02-8
M. Wt: 194.19 g/mol
InChI Key: SIQPXVQCUCHWDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enprofylline (CAS 41078-02-8) is a xanthine derivative with a molecular formula of C8H10N4O2 and a molecular weight of 194.19 g/mol . It is a potent bronchodilator that has been investigated for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Unlike theophylline, this compound acts primarily as a competitive nonselective phosphodiesterase (PDE) inhibitor, which results in increased cAMP activity . This mechanism leads to relaxation of bronchial smooth muscle and a reduction in blood viscosity . A key feature of its research profile is that it exhibits relatively little activity as a nonselective adenosine receptor antagonist, which helps in studying the mechanisms of xanthine action . Clinical studies have demonstrated its efficacy in the maintenance therapy of asthma, with effective doses at 300 mg and 450 mg twice daily showing significant improvement in peak expiratory flow and reduction in asthma symptoms . Its pharmacokinetic profile includes rapid absorption, a protein binding of 49%, and a half-life of approximately 1.9 hours . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N4O2 B1671344 Enprofylline CAS No. 41078-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQPXVQCUCHWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)NC1=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045186
Record name Enprofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>29.1 [ug/mL] (The mean of the results at pH 7.4), 5.68e+00 g/L
Record name SID855784
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

41078-02-8
Record name Enprofylline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41078-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enprofylline [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041078028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enprofylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Enprofylline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.166
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENPROFYLLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7DT5E518
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

287-289 °C, 287 - 289 °C
Record name Enprofylline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00824
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Enprofylline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014962
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Enprofylline's Mechanism of Action in Bronchial Smooth Muscle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilatory effects in the management of obstructive airway diseases such as asthma. Unlike its predecessor, theophylline, this compound exhibits a distinct pharmacological profile, primarily acting as a competitive non-selective phosphodiesterase (PDE) inhibitor with minimal activity as an adenosine receptor antagonist[1]. This guide provides an in-depth exploration of the molecular mechanisms by which this compound induces relaxation of bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Phosphodiesterase Inhibition

The principal mechanism underlying the bronchodilatory effect of this compound is the inhibition of phosphodiesterase enzymes within bronchial smooth muscle cells[1]. PDEs are crucial regulators of intracellular signaling, responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting these enzymes, this compound leads to an accumulation of intracellular cAMP.

This compound acts as a competitive non-selective phosphodiesterase inhibitor[1]. In human airway smooth muscle, the predominant cAMP-hydrolyzing enzymes are from the PDE3 and PDE4 families. While specific IC50 values for this compound against these isoforms in bronchial smooth muscle are not extensively reported, its non-selective nature implies activity against both. DrugBank lists this compound as an inhibitor of PDE4A and PDE4B[2]. The increased levels of cAMP activate downstream signaling cascades that ultimately result in smooth muscle relaxation.

The cAMP-PKA Signaling Cascade

The elevation of intracellular cAMP initiates a signaling cascade predominantly mediated by Protein Kinase A (PKA). This cascade involves a series of phosphorylation events that modulate the activity of key proteins involved in the regulation of smooth muscle tone.

The key steps in this pathway are:

  • Activation of PKA: Increased cAMP levels lead to the binding of cAMP to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. This liberates the active catalytic subunits.

  • Phosphorylation of Target Proteins: The active PKA catalytic subunits then phosphorylate several downstream targets that promote smooth muscle relaxation. A critical target in this process is the myosin light chain phosphatase (MLCP).

  • Modulation of Myosin Light Chain Phosphatase (MLCP): PKA-mediated phosphorylation is thought to enhance the activity of MLCP. MLCP is responsible for dephosphorylating the regulatory light chain of myosin II (MLC20).

  • Reduced Myosin-Actin Interaction: The dephosphorylation of MLC20 reduces the activity of myosin ATPase and inhibits the cross-bridge cycling between myosin and actin filaments, leading to muscle relaxation.

This signaling pathway is visualized in the diagram below:

Enprofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE3, PDE4) This compound->PDE cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP cAMP->AMP PDE MLCP Myosin Light Chain Phosphatase (MLCP) PKA->MLCP Activates MLC_P Phosphorylated Myosin Light Chain (MLC-P) MLCP->MLC_P Dephosphorylates Myosin_Actin Myosin-Actin Cross-bridging MLC_P->Myosin_Actin Promotes MLC Myosin Light Chain (MLC) MLC->MLC_P Myosin Light Chain Kinase (MLCK) Relaxation Bronchial Smooth Muscle Relaxation ATP ATP ATP->cAMP Adenylyl Cyclase

This compound's primary signaling pathway in bronchial smooth muscle.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity.

Table 1: In Vitro Potency of this compound

ParameterSpecies/TissueConditionValueReference
EC50 Guinea Pig TracheaCarbamylcholine-stimulated56 ± 9 µM[3]
Relative Potency Human BronchiolesCarbachol-contracted~5 times more potent than theophyllineN/A

Table 2: Inhibition of Neurally-Mediated Contractions

ParameterSpecies/TissueResponse InhibitedValueReference
EC50 Guinea Pig BronchiPeptidergic Contraction9.6 ± 0.7 µMN/A
EC50 Guinea Pig BronchiCholinergic ContractionNot significantly affectedN/A

Experimental Protocols

Isolated Tracheal/Bronchial Ring Preparation for Isometric Tension Measurement

This ex vivo method is fundamental for assessing the contractile and relaxant properties of airway smooth muscle in response to pharmacological agents.

Objective: To measure the isometric tension of isolated airway smooth muscle rings and to quantify the relaxant effect of this compound on pre-contracted tissue.

Materials:

  • Animal model (e.g., guinea pig, rat, or human tissue from surgical resection)

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with force-displacement transducers

  • Data acquisition system

  • Contractile agonist (e.g., carbachol, histamine)

  • This compound solutions of varying concentrations

Procedure:

  • Tissue Dissection: Euthanize the animal in accordance with ethical guidelines. Carefully dissect the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.

  • Ring Preparation: Under a dissecting microscope, remove adhering connective tissue and cut the airway into rings of approximately 2-4 mm in width.

  • Mounting: Suspend each ring between two stainless steel hooks in an organ bath filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. One hook is fixed, and the other is connected to a force-displacement transducer.

  • Equilibration and Tensioning: Allow the tissues to equilibrate for at least 60 minutes. During this period, gradually increase the resting tension to a predetermined optimal level (e.g., 1-1.5 g for guinea pig trachea) and wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

  • Viability Check: Induce a contraction with a high concentration of KCl (e.g., 60 mM) to assess tissue viability. Wash the tissues and allow them to return to baseline.

  • Pre-contraction: Add a contractile agonist (e.g., carbachol at its EC70 concentration) to induce a stable, submaximal contraction.

  • This compound Administration: Once a stable plateau of contraction is achieved, add this compound in a cumulative, concentration-dependent manner.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by the agonist. Calculate the EC50 value for this compound.

Tracheal_Ring_Workflow cluster_preparation Tissue Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Dissection Dissect Trachea/Bronchi Ring_Cutting Cut into Rings Dissection->Ring_Cutting Mounting Mount in Organ Bath Ring_Cutting->Mounting Equilibration Equilibrate and Apply Resting Tension Mounting->Equilibration Viability_Check Check Viability (KCl) Equilibration->Viability_Check Pre_Contraction Induce Submaximal Contraction (e.g., Carbachol) Viability_Check->Pre_Contraction Enprofylline_Addition Cumulative Addition of this compound Pre_Contraction->Enprofylline_Addition Record_Tension Record Isometric Tension Enprofylline_Addition->Record_Tension Calculate_Relaxation Calculate % Relaxation Record_Tension->Calculate_Relaxation Determine_EC50 Determine EC50 Calculate_Relaxation->Determine_EC50

Experimental workflow for isolated tracheal/bronchial ring studies.
Measurement of Intracellular cAMP Levels

Objective: To quantify the change in intracellular cAMP concentration in bronchial smooth muscle cells following treatment with this compound.

Methodology Overview: Several methods can be employed, including:

  • Enzyme-Linked Immunosorbent Assay (ELISA): This is a common and relatively straightforward method. It involves cell lysis, followed by a competitive immunoassay where cAMP in the sample competes with a labeled cAMP for binding to a specific antibody.

  • Radioimmunoassay (RIA): Similar to ELISA but uses a radiolabeled cAMP.

  • Fluorescence Resonance Energy Transfer (FRET)-based biosensors: This advanced technique allows for real-time measurement of cAMP dynamics in living cells.

General Protocol for ELISA:

  • Cell Culture: Culture human or animal bronchial smooth muscle cells to near confluence.

  • Serum Starvation: To reduce basal cAMP levels, serum-starve the cells for a defined period (e.g., 24 hours).

  • Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a positive control (e.g., forskolin, an adenylyl cyclase activator) and a vehicle control.

  • Cell Lysis: Lyse the cells using a lysis buffer provided with the cAMP assay kit.

  • Assay Performance: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and standards to a microplate pre-coated with a cAMP-specific antibody, followed by the addition of a cAMP-enzyme conjugate.

  • Data Acquisition: After incubation and washing steps, add a substrate and measure the resulting colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Generate a standard curve and determine the cAMP concentration in the samples.

Phosphodiesterase (PDE) Activity Assay

Objective: To determine the inhibitory effect of this compound on PDE activity in bronchial smooth muscle cell lysates.

Methodology Overview: PDE activity is typically measured by quantifying the conversion of cAMP to AMP.

General Protocol:

  • Tissue Homogenization: Homogenize bronchial smooth muscle tissue or lyse cultured cells in a suitable buffer to obtain a crude enzyme preparation.

  • Reaction Mixture: Prepare a reaction mixture containing a known amount of cAMP (substrate), the cell lysate, and varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a specific period to allow for the enzymatic reaction to occur.

  • Reaction Termination: Stop the reaction, often by heat inactivation.

  • Quantification of AMP: Quantify the amount of AMP produced. This can be done using various methods, including high-performance liquid chromatography (HPLC) or by using a coupled enzyme assay where AMP is converted to other measurable products.

  • Data Analysis: Calculate the percentage of PDE inhibition at each this compound concentration and determine the IC50 value.

Conclusion

The bronchodilatory action of this compound in bronchial smooth muscle is primarily driven by its ability to inhibit phosphodiesterase enzymes, leading to an accumulation of intracellular cAMP. This, in turn, activates the PKA signaling pathway, which promotes muscle relaxation through the modulation of key regulatory proteins such as myosin light chain phosphatase. This mechanism, distinct from the adenosine receptor antagonism of other xanthines, underscores the importance of targeting the cAMP signaling pathway in the development of therapies for obstructive airway diseases. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel bronchodilators.

References

A Technical Guide to the Chemical Structure of Enprofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enprofylline (3-propylxanthine) is a xanthine derivative developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Structurally related to other methylxanthines like theophylline and caffeine, it functions primarily as a potent bronchodilator.[1][3][4] Its mechanism of action is centered on the competitive, nonselective inhibition of phosphodiesterase enzymes, which distinguishes it from other xanthines that also exhibit significant adenosine receptor antagonism.[4] This guide provides an in-depth overview of its chemical structure, physicochemical properties, and mechanism of action.

Chemical Identity and Structure

This compound's core is a xanthine molecule, which is a purine base featuring two ketone groups at the C2 and C6 positions.[5][6] The key structural feature that defines this compound is the presence of a propyl group attached to the nitrogen atom at the N3 position of the purine ring.

Key Chemical Identifiers:

  • IUPAC Name: 3-propyl-7H-purine-2,6-dione[1]

  • Molecular Formula: C₈H₁₀N₄O₂[1][4][5]

  • CAS Number: 41078-02-8[1][7]

  • SMILES: CCCN1C2=C(C(=O)NC1=O)NC=N2[4][6][7]

Enprofylline_Chemical_Structure Logical Representation of this compound Structure cluster_xanthine Xanthine Core cluster_propyl Substituent N1 N1-H C2 C2=O N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C5 C5 C4->C5 N9 N9 C4->N9 C6 C6=O C5->C6 C6->N1 N7 N7-H N7->C5 C8 C8-H C8->N7 N9->C8 Propyl Propyl Group (-CH₂CH₂CH₃) Propyl->N3 Attached at N3 Signaling_Pathway Primary Signaling Pathway of this compound Enp This compound PDE Phosphodiesterase (PDE) Enp->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC PKA Protein Kinase A (Activated) cAMP->PKA Activates AC->cAMP Relax Bronchial Smooth Muscle Relaxation PKA->Relax Promotes Experimental_Workflow Generalized Workflow for Bioactivity Assays cluster_prep 1. Preparation cluster_exec 2. Assay Execution cluster_analysis 3. Data Analysis Compound Test Compound (this compound) Assay Competitive Binding or Enzyme Assay Compound->Assay Target Biological Target (e.g., PDE, Receptors) Target->Assay Data Data Acquisition & Analysis Assay->Data Measure Response Result Determine Potency (e.g., Ki, IC₅₀) Data->Result

References

Enprofylline as a Phosphodiesterase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline, a xanthine derivative, has been recognized for its bronchodilatory effects in the management of respiratory diseases such as asthma. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This technical guide provides an in-depth overview of this compound as a PDE inhibitor, consolidating quantitative data on its inhibitory potency, detailing experimental protocols for its characterization, and visualizing key signaling pathways and experimental workflows.

Introduction

This compound (3-propylxanthine) is a synthetic xanthine derivative that shares structural similarities with theophylline and caffeine.[1] Unlike theophylline, this compound exhibits weak antagonism at adenosine receptors, which is thought to contribute to a more favorable side-effect profile.[2] The principal therapeutic action of this compound stems from its ability to competitively inhibit various phosphodiesterase (PDE) isoenzymes.[1][2] PDEs are a superfamily of enzymes that catalyze the hydrolysis of cyclic nucleotides, namely cAMP and cyclic guanosine monophosphate (cGMP), thereby regulating a wide array of cellular processes. By inhibiting PDE activity, this compound elevates intracellular cAMP concentrations, leading to the relaxation of airway smooth muscle and subsequent bronchodilation.[3] This guide delves into the technical aspects of this compound's function as a PDE inhibitor, providing valuable information for researchers and professionals in drug development.

Mechanism of Action: Inhibition of Phosphodiesterases

This compound exerts its pharmacological effects primarily through the competitive and non-selective inhibition of phosphodiesterase enzymes.[2] This inhibition leads to an accumulation of intracellular cyclic AMP (cAMP). The increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4][5]

dot

cluster_pathway Signaling Pathway of this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_hydrolysis cAMP Hydrolysis to AMP PDE->cAMP_hydrolysis Catalyzes cAMP Increased intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Bronchodilation Bronchodilation PKA->Bronchodilation start Start reaction_setup Reaction Setup: Buffer, this compound, PDE Enzyme start->reaction_setup pre_incubation Pre-incubation (30°C, 10 min) reaction_setup->pre_incubation initiate_reaction Add [³H]-cAMP pre_incubation->initiate_reaction incubation Incubation (30°C, 15-30 min) initiate_reaction->incubation terminate_reaction Terminate Reaction incubation->terminate_reaction convert_amp Add 5'-Nucleotidase terminate_reaction->convert_amp separation Ion-Exchange Separation convert_amp->separation quantification Scintillation Counting separation->quantification data_analysis Data Analysis (IC50 determination) quantification->data_analysis end End data_analysis->end

References

An In-Depth Technical Guide to the Pharmacological Properties of 3-Propylxanthine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylxanthine, also known as enprofylline, is a xanthine derivative with significant pharmacological interest, primarily for its bronchodilatory effects in the treatment of respiratory diseases such as asthma. Unlike other methylxanthines like theophylline, 3-propylxanthine exhibits a distinct pharmacological profile characterized by potent phosphodiesterase (PDE) inhibition and weaker adenosine receptor antagonism. This guide provides a comprehensive overview of the pharmacological properties of 3-propylxanthine, including its mechanism of action, receptor and enzyme interaction data, pharmacokinetic profile, and key experimental methodologies.

Mechanism of Action

The primary mechanism of action of 3-propylxanthine involves two key molecular targets:

  • Phosphodiesterase (PDE) Inhibition: 3-Propylxanthine is a non-selective inhibitor of cyclic nucleotide phosphodiesterases, the enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, 3-propylxanthine leads to an accumulation of intracellular cAMP in airway smooth muscle cells. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several downstream targets, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

  • Adenosine Receptor Antagonism: 3-Propylxanthine also acts as an antagonist at adenosine receptors, although with lower potency compared to its PDE inhibitory activity. It displays the highest affinity for the A2B receptor subtype. Adenosine is known to cause bronchoconstriction in asthmatic patients, and by blocking its receptors, 3-propylxanthine can contribute to its bronchodilatory and anti-inflammatory effects.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of 3-propylxanthine with its molecular targets.

Table 1: Adenosine Receptor Binding Affinities of 3-Propylxanthine

Receptor SubtypeKi (μM)
A144
A2A32
A2B6.3

Data sourced from Cayman Chemical product information.

Table 2: Phosphodiesterase Inhibition Data for 3-Propylxanthine

Enzyme/Tissue SourceKi (μM)
cAMP Phosphodiesterase (General)42

Data sourced from Cayman Chemical product information.

Table 3: Pharmacokinetic Parameters of 3-Propylxanthine in Humans

ParameterValuePopulation
Elimination Half-life1.9 hoursHealthy Volunteers
Total Body Clearance191.1 mL/kg/hHealthy Volunteers
Volume of Distribution0.481 L/kgHealthy Volunteers
Protein Binding49%Healthy Volunteers

Data sourced from a study in healthy volunteers.[1]

Table 4: Pharmacokinetic Parameters of 3-Propylxanthine in Rats

ParameterNon-pregnantPregnant (Day 20)
Volume of DistributionLowerHigher
Systemic ClearanceHigherLower
Plasma Protein BindingHigherLower

Data sourced from a study in Sprague-Dawley rats.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by 3-propylxanthine and a general workflow for its characterization.

cluster_adenosine Adenosine Receptor Pathway Adenosine Adenosine AR Adenosine Receptor (A2B) Adenosine->AR G_Protein Gq AR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Propylxanthine_AR 3-Propylxanthine Propylxanthine_AR->AR Antagonism

Figure 1: Adenosine Receptor Antagonism by 3-Propylxanthine.

cluster_pde Phosphodiesterase Inhibition Pathway ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA AMP 5'-AMP PDE->AMP Relaxation Bronchodilation PKA->Relaxation Propylxanthine_PDE 3-Propylxanthine Propylxanthine_PDE->PDE Inhibition

Figure 2: Phosphodiesterase Inhibition by 3-Propylxanthine.

cluster_workflow General Experimental Workflow for Characterization Synthesis Synthesis of 3-Propylxanthine Purification Purification and Characterization Synthesis->Purification Binding_Assay Adenosine Receptor Binding Assays Purification->Binding_Assay PDE_Assay Phosphodiesterase Inhibition Assays Purification->PDE_Assay In_Vitro In Vitro Functional Assays (e.g., Smooth Muscle Relaxation) Binding_Assay->In_Vitro PDE_Assay->In_Vitro In_Vivo In Vivo Studies (e.g., Animal Models of Asthma) In_Vitro->In_Vivo Pharmacokinetics Pharmacokinetic Studies In_Vivo->Pharmacokinetics

Figure 3: General Experimental Workflow.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited. Note that specific conditions may vary between laboratories.

Adenosine Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 3-propylxanthine for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B).

  • Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A/A2B).

  • 3-Propylxanthine (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-selective adenosine receptor agonist like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2).

  • Glass fiber filters (e.g., GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 3-propylxanthine in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate concentration of radioligand.

    • 100 µL of the cell membrane preparation.

    • 50 µL of the 3-propylxanthine dilution.

  • Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of 3-propylxanthine by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of 3-propylxanthine that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of 3-propylxanthine against cAMP phosphodiesterase.

Materials:

  • Purified phosphodiesterase enzyme.

  • [3H]-cAMP (substrate).

  • 3-Propylxanthine (test compound).

  • Snake venom (containing 5'-nucleotidase).

  • Anion-exchange resin (e.g., Dowex).

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 10 mM MgCl2).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of 3-propylxanthine in assay buffer.

  • In reaction tubes, add in the following order:

    • Assay buffer.

    • The 3-propylxanthine dilution.

    • Purified PDE enzyme.

  • Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.

  • Initiate the reaction by adding [3H]-cAMP.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Stop the reaction by boiling the tubes for 1 minute.

  • Cool the tubes and add snake venom to convert the [3H]-5'-AMP product to [3H]-adenosine.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Add a slurry of the anion-exchange resin to bind the unreacted [3H]-cAMP.

  • Centrifuge the tubes to pellet the resin.

  • Take an aliquot of the supernatant (containing [3H]-adenosine) and add it to a scintillation vial with scintillation cocktail.

  • Count the radioactivity using a liquid scintillation counter.

  • Calculate the percentage of PDE inhibition at each concentration of 3-propylxanthine.

  • Determine the IC50 value by non-linear regression analysis.

  • Calculate the Ki value based on the substrate concentration and the Km of the enzyme for cAMP.

Synthesis of 3-Propylxanthine

Objective: To synthesize 3-propylxanthine from a uracil precursor.

General Reaction Scheme: A common route for the synthesis of N-substituted xanthines involves the alkylation of a suitable uracil derivative followed by nitrosation, reduction, and cyclization.

Materials:

  • 6-Aminouracil

  • 1-Bromopropane

  • Sodium ethoxide

  • Ethanol

  • Sodium nitrite

  • Sodium dithionite

  • Formic acid

Procedure (Illustrative):

  • N-propylation of 6-aminouracil: Dissolve 6-aminouracil in a solution of sodium ethoxide in ethanol. Add 1-bromopropane and reflux the mixture. The propyl group will be introduced at the N3 position.

  • Nitrosation: Treat the resulting 6-amino-3-propyluracil with sodium nitrite in an acidic medium (e.g., acetic acid) to introduce a nitroso group at the C5 position.

  • Reduction: Reduce the nitroso group of 5-nitroso-6-amino-3-propyluracil to an amino group using a reducing agent such as sodium dithionite. This yields 5,6-diamino-3-propyluracil.

  • Cyclization: React the 5,6-diamino-3-propyluracil with formic acid. This will lead to the formation of the imidazole ring, completing the xanthine core and yielding 3-propylxanthine.

  • Purification: The final product can be purified by recrystallization from a suitable solvent.

This is a generalized procedure, and specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized.[3]

Physiological Effects and Therapeutic Potential

3-Propylxanthine has been extensively studied for its effects on the respiratory system.

  • Bronchodilation: Clinical studies have demonstrated that 3-propylxanthine is an effective bronchodilator in patients with asthma and chronic obstructive pulmonary disease (COPD).[4][5][6][7][8][9] Its bronchodilatory effect is dose-dependent.[6]

  • Anti-inflammatory Effects: By inhibiting PDE4 (an isoform prevalent in inflammatory cells) and antagonizing adenosine receptors, 3-propylxanthine is thought to possess anti-inflammatory properties, which are beneficial in the context of asthma.

  • Cardiovascular Effects: At therapeutic doses, 3-propylxanthine generally has minor cardiovascular side effects compared to theophylline.[10]

  • Respiratory Stimulation: Unlike caffeine, 3-propylxanthine does not appear to block adenosine-induced respiratory stimulation, suggesting a different profile of central nervous system effects.[11]

The primary therapeutic application of 3-propylxanthine has been in the management of asthma.[4][6][9]

Conclusion

3-Propylxanthine is a pharmacologically active xanthine derivative with a dual mechanism of action involving non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Its potent bronchodilatory effects have established its role in the treatment of obstructive airway diseases. The detailed pharmacological and pharmacokinetic data presented in this guide provide a valuable resource for researchers and clinicians interested in the therapeutic potential and molecular interactions of this compound. Further research to fully elucidate its selectivity profile across all PDE isoforms and to explore its potential in other therapeutic areas is warranted.

References

Enprofylline's Limited Adenosine Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilator properties, making it a compound of interest in the management of obstructive airway diseases such as asthma.[1] Unlike its more traditional counterparts, theophylline and caffeine, this compound exhibits a pharmacological profile distinguished by its significantly limited antagonism of adenosine receptors.[2] This characteristic has prompted extensive research to delineate its precise mechanism of action, suggesting that its therapeutic effects are primarily mediated through other pathways, such as non-selective inhibition of phosphodiesterase (PDE).[1][3] This technical guide provides an in-depth exploration of this compound's interaction with adenosine receptors, presenting comparative quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.

Core Mechanism of Action: A Comparative Overview

This compound, a synthetic dimethylxanthine, is structurally related to theophylline and caffeine.[4] Its primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle.[4][5] This is in contrast to theophylline and caffeine, which, at clinically relevant concentrations, also act as antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3).[4][6] The negligible adenosine receptor antagonism of this compound is a key feature that distinguishes it from other methylxanthines and is believed to account for its different side-effect profile, notably the absence of central nervous system stimulant effects like restlessness and tremor that are commonly associated with theophylline.[7]

Quantitative Analysis of Adenosine Receptor Binding Affinities

The following tables summarize the binding affinities (Ki values) of this compound, theophylline, and caffeine for the four adenosine receptor subtypes. The data has been compiled from various radioligand binding studies to provide a comparative perspective. It is important to note that variations in experimental conditions can influence these values.

Table 1: this compound Binding Affinity (Ki) for Adenosine Receptors

Adenosine Receptor SubtypeKi (µM)
A132 - 45[8]
A2A130[8]
A2B7[9]
A3Data not available

Table 2: Theophylline Binding Affinity (Ki/IC50) for Adenosine Receptors

Adenosine Receptor SubtypeKi/IC50 (µM)
A1~14 - 30[10][11]
A2A~14 - 20[10][11]
A2B~7[9]
A3Weak antagonist[6]

Table 3: Caffeine Binding Affinity (Ki/IC50) for Adenosine Receptors

Adenosine Receptor SubtypeKi/IC50 (µM)
A1~90 - 110[10]
A2A~80[10]
A2BSimilar to A1/A2A[12]
A3Low affinity[12]

Experimental Protocols

The determination of the binding affinities and functional antagonism of compounds like this compound at adenosine receptors involves sophisticated experimental techniques. Below are detailed methodologies for two key assays.

Radioligand Binding Assay

This assay is employed to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor with high affinity.

Objective: To determine the Ki of this compound for adenosine receptor subtypes.

Materials:

  • Cell membranes expressing the specific human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Radioligands:

    • For A1 receptor: [3H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine)[13][14]

    • For A2A receptor: [3H]-CGS 21680[13]

    • For A2B receptor: [3H]-DPCPX (at higher concentrations) or other suitable radioligands.

    • For A3 receptor: [125I]-AB-MECA

  • This compound solutions of varying concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl (pH 7.4) containing MgCl2 and adenosine deaminase (to remove endogenous adenosine).[13]

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared through homogenization and centrifugation.

  • Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound) are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[13]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This assay measures the functional consequence of receptor activation or inhibition by quantifying the production of the second messenger, cyclic AMP (cAMP).

Objective: To assess the antagonistic effect of this compound on adenosine receptor-mediated adenylyl cyclase activity.

Materials:

  • Intact cells or cell membranes expressing the adenosine receptor subtype of interest.

  • Adenosine receptor agonist (e.g., NECA for A2 receptors, R-PIA for A1 receptors).[8]

  • This compound solutions of varying concentrations.

  • ATP (substrate for adenylyl cyclase).

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Procedure:

  • Cell/Membrane Preparation: Prepare cells or membranes expressing the target receptor.

  • Pre-incubation: The cells/membranes are pre-incubated with varying concentrations of this compound.

  • Stimulation: The adenylyl cyclase reaction is initiated by adding a fixed concentration of the adenosine receptor agonist in the presence of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Termination: The reaction is stopped, typically by adding a solution like EDTA and boiling.

  • cAMP Quantification: The amount of cAMP produced is measured using a suitable assay kit.

  • Data Analysis: The ability of this compound to inhibit the agonist-stimulated cAMP production is determined. The concentration of this compound that causes a 50% inhibition of the maximal agonist response (IC50) is calculated. This provides a measure of the functional antagonism of this compound.

Signaling Pathways and Visualizations

Adenosine receptors are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, thereby influencing intracellular cAMP levels.

  • A1 and A3 Receptors: These are typically coupled to Gi/o proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • A2A and A2B Receptors: These are coupled to Gs proteins. Their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

Below are Graphviz diagrams illustrating these signaling pathways and a conceptual workflow for a radioligand binding assay.

Adenosine_A1_A3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Receptor A1 / A3 Receptor Adenosine->Receptor binds G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion (inhibited) ATP ATP ATP->AC Response Cellular Response (e.g., inhibition of neurotransmitter release) cAMP->Response decreased levels lead to

Caption: Signaling pathway of A1 and A3 adenosine receptors.

Adenosine_A2A_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Receptor A2A / A2B Receptor Adenosine->Receptor binds G_protein Gs Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP conversion (stimulated) ATP ATP ATP->AC Response Cellular Response (e.g., smooth muscle relaxation) cAMP->Response increased levels lead to

Caption: Signaling pathway of A2A and A2B adenosine receptors.

Radioligand_Binding_Workflow prep Prepare cell membranes with adenosine receptors incubate Incubate membranes with: - Radioligand (e.g., [3H]-DPCPX) - Varying concentrations of this compound prep->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate wash Wash filters to remove non-specific binding separate->wash quantify Quantify radioactivity on filters wash->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

References

Enprofylline: A Technical Guide for Asthma and COPD Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline (3-propylxanthine) is a xanthine derivative that has been investigated for the treatment of obstructive airway diseases, primarily asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Structurally related to theophylline, this compound exhibits a distinct pharmacological profile, characterized by potent bronchodilator effects attributed primarily to non-selective phosphodiesterase (PDE) inhibition, with comparatively little activity as a non-selective adenosine receptor antagonist.[1][3] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacokinetics, and clinical research findings. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4][5] This increase in cAMP in airway smooth muscle cells results in relaxation and subsequent bronchodilation.[6] Unlike theophylline, this compound is considered to have weak antagonistic effects on adenosine receptors, which is thought to contribute to its different side-effect profile.[1][3]

Phosphodiesterase (PDE) Inhibition

This compound acts as a competitive non-selective phosphodiesterase inhibitor.[1] By inhibiting PDEs, particularly PDE3 and PDE4, which are expressed in airway smooth muscle and inflammatory cells, this compound prevents the breakdown of cAMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, leading to smooth muscle relaxation and reduced inflammation.

Adenosine Receptor Antagonism

While this compound does exhibit some activity at adenosine receptors, it is significantly less potent in this regard compared to theophylline.[1] Some studies suggest it is nearly equipotent as an antagonist at A1 and A2 adenosine receptors, though its clinical effects are thought to be largely independent of this mechanism.[7][8] It has been shown to be a selective antagonist of the A2B receptor.[9]

Signaling Pathways

The signaling pathways affected by this compound are central to its therapeutic effects. The diagrams below, generated using the DOT language, illustrate these pathways.

Enprofylline_PDE_Inhibition cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Enprofylline_Adenosine_Antagonism cluster_inflammatory_cell Inflammatory Cell This compound This compound A2B_Receptor Adenosine A2B Receptor This compound->A2B_Receptor Weakly antagonizes Adenosine Adenosine Adenosine->A2B_Receptor Binds G_Protein G-Protein A2B_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP_production Decreased cAMP (in inflammatory cells) AC->cAMP_production Leads to PDE_Inhibition_Assay_Workflow start Start prepare_homogenate Prepare Tissue Homogenate (PDE source) start->prepare_homogenate incubate_this compound Incubate with This compound prepare_homogenate->incubate_this compound add_cAMP Add [3H]-cAMP incubate_this compound->add_cAMP incubate_reaction Incubate at 37°C add_cAMP->incubate_reaction terminate_reaction Terminate Reaction (Boil) incubate_reaction->terminate_reaction add_snake_venom Add Snake Venom (5'-nucleotidase) terminate_reaction->add_snake_venom separate Separate with Anion-Exchange Resin add_snake_venom->separate quantify Quantify [3H]-adenosine (Scintillation Counting) separate->quantify calculate Calculate % Inhibition and Ki Value quantify->calculate end End calculate->end Receptor_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes with Adenosine Receptors start->prepare_membranes incubate Incubate Membranes, Radioligand, and this compound prepare_membranes->incubate filter Vacuum Filtration (GF/B filters) incubate->filter wash Wash Filters with Cold Buffer filter->wash scintillation_count Quantify Bound Radioligand (Scintillation Counting) wash->scintillation_count calculate_binding Determine Specific Binding scintillation_count->calculate_binding calculate_affinity Calculate IC50 and Ki calculate_binding->calculate_affinity end End calculate_affinity->end

References

Enprofylline: A Technical Whitepaper on Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Enprofylline (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile compared to its predecessor, theophylline. Developed to retain the bronchodilatory effects of methylxanthines while minimizing adenosine receptor-mediated side effects, this compound's primary mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This activity leads to increased intracellular concentrations of cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[3][4][5] While its principal application has been investigated in the context of respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD)[1][4], its unique properties suggest potential utility in other areas, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.[3][4][5][6] This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, pharmacokinetic and pharmacodynamic data, clinical evidence, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effects primarily through the inhibition of phosphodiesterase enzymes, with a notably lower affinity for adenosine receptors compared to theophylline.[1][7] This distinction is critical as it uncouples the desired bronchodilatory effects from the adverse effects associated with adenosine antagonism, such as central nervous system stimulation and diuresis.[7]

Phosphodiesterase (PDE) Inhibition

This compound acts as a competitive, non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and inflammatory cells.[1][8] By inhibiting PDE, this compound prevents the degradation of cAMP to adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that mediate smooth muscle relaxation (bronchodilation) and suppress the activity of inflammatory cells like mast cells and basophils.[3][9]

Enprofylline_Mechanism_of_Action Figure 1: Primary Signaling Pathway of this compound This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP PKA Protein Kinase A (Activated) cAMP->PKA Activates Inflammatory Inflammatory Cell Modulation PKA->Inflammatory Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Clinical_Trial_Workflow Figure 2: Generalized Clinical Trial Workflow Start Patient Recruitment (Asthma/COPD Diagnosis) Screening Inclusion/Exclusion Criteria Screening & Baseline Measurements (PEFR, FEV1) Start->Screening Randomization Randomization Screening->Randomization GroupA Treatment Group A (this compound) Randomization->GroupA Arm 1 GroupB Treatment Group B (Theophylline) Randomization->GroupB Arm 2 GroupC Control Group (Placebo) Randomization->GroupC Arm 3 Treatment Treatment Period (e.g., 10 min IV, 14 days oral) GroupA->Treatment GroupB->Treatment GroupC->Treatment FollowUp Follow-up Assessments (PEFR, FEV1, Plasma Levels, Side Effects) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety Comparison) FollowUp->Analysis End Study Conclusion Analysis->End Enprofylline_Effects Figure 3: Relationship of Mechanism to Effects cluster_therapeutic cluster_side_effects Mechanism Primary Mechanism: PDE Inhibition Therapeutic Therapeutic Effects Mechanism->Therapeutic SideEffects Side Effects Profile Mechanism->SideEffects Bronchodilation Bronchodilation (Asthma, COPD) Therapeutic->Bronchodilation AntiInflammatory Anti-inflammatory (Asthma, COPD) Therapeutic->AntiInflammatory BloodRheology Improved Blood Rheology (Sickle Cell, etc.) Therapeutic->BloodRheology Neuroprotection Neuroprotection Therapeutic->Neuroprotection CommonSE Common: Headache, Nausea SideEffects->CommonSE LessCommonSE Less Common: Hypotension, Elevated LFTs SideEffects->LessCommonSE ReducedSE Reduced Adenosine-related: Less CNS Stimulation, Diuresis SideEffects->ReducedSE

References

Enprofylline's Potential in Non-Respiratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline, a xanthine derivative primarily known for its bronchodilator effects in respiratory diseases, exhibits a pharmacological profile that suggests potential therapeutic applications in a range of non-respiratory conditions. This technical guide explores the mechanistic underpinnings of this compound's action beyond the airways, focusing on its role as a phosphodiesterase (PDE) inhibitor and its subsequent effects on cellular signaling, blood rheology, and neuronal function. While clinical data in non-respiratory indications are limited, this document synthesizes available preclinical and in vitro evidence, alongside comparative data from related compounds, to provide a comprehensive overview for researchers and drug development professionals interested in the broader therapeutic potential of this compound.

Core Mechanism of Action: Phosphodiesterase Inhibition

This compound's primary mechanism of action is the competitive non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in numerous signaling pathways. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and modulates various downstream cellular functions. This core mechanism is central to its effects in both respiratory and non-respiratory systems.

Signaling Pathway of this compound's Action

This compound's Core Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP (intracellular) PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates (leading to)

This compound's core mechanism of action.

Potential Applications in Non-Respiratory Conditions

This compound has been investigated or proposed for use in several non-respiratory conditions, primarily leveraging its effects on blood flow and neuronal function.[3][4]

Cerebrovascular Insufficiency

Rationale: Conditions characterized by reduced cerebral blood flow could potentially benefit from this compound's vasodilatory and hemorheological properties. The increase in intracellular cAMP in vascular smooth muscle cells leads to relaxation and vasodilation. Furthermore, improved red blood cell deformability and reduced blood viscosity could enhance microcirculation.

Preclinical and Analogous Compound Data: While direct clinical trial data for this compound in cerebrovascular insufficiency is lacking, studies on the related xanthine derivative, pentoxifylline, have demonstrated an increase in cerebral blood flow in patients with chronic cerebrovascular disease.[5][6]

Experimental Workflow for Assessing Cerebral Blood Flow:

Workflow for Cerebral Blood Flow Study Patient_Recruitment Patient Recruitment (Cerebrovascular Disease) Baseline_CBF Baseline Cerebral Blood Flow Measurement (e.g., Xenon-133 clearance) Patient_Recruitment->Baseline_CBF Drug_Administration Drug Administration (this compound or Placebo) Baseline_CBF->Drug_Administration Post_Treatment_CBF Post-Treatment Cerebral Blood Flow Measurement Drug_Administration->Post_Treatment_CBF Data_Analysis Data Analysis and Comparison Post_Treatment_CBF->Data_Analysis

Generalized workflow for a cerebral blood flow clinical trial.
Sickle Cell Disease

Rationale: The pathophysiology of sickle cell disease involves decreased red blood cell deformability, leading to vaso-occlusive crises and impaired microcirculation. This compound's ability to inhibit erythrocyte PDE and increase cAMP can lead to a more deformable red blood cell membrane, potentially reducing the incidence of sickling and improving blood flow.[4]

Diabetic Neuropathy

Rationale: Diabetic neuropathy is a common complication of diabetes, and its pathophysiology is thought to involve neuronal damage and inflammation. Preclinical evidence suggests that this compound may have neuroprotective effects.

In Vitro Data: In a study on cultured motor neurons, this compound was found to protect against excitotoxic challenge, suggesting a potential neuroprotective role.[9]

Animal Models: Animal models of diabetic neuropathy, such as streptozotocin-induced diabetic rats, can be utilized to investigate the potential therapeutic effects of this compound on nerve function and pain.[10][11]

Effects on Hematological Parameters

A key aspect of this compound's potential in non-respiratory conditions lies in its influence on blood rheology.

Erythrocyte Deformability

This compound inhibits phosphodiesterase in erythrocytes, leading to an increase in cAMP. This is thought to make the erythrocyte membrane more resistant to deformity.[4]

Experimental Protocol for Erythrocyte Deformability Measurement:

A common method to assess erythrocyte deformability is through filtration techniques.

  • Blood Sample Collection: Whole blood is collected in tubes containing an anticoagulant (e.g., EDTA).

  • Leukocyte and Platelet Removal: The blood is filtered through a cellulose column to remove white blood cells and platelets, which can interfere with the measurement.

  • Red Blood Cell Suspension: The purified red blood cells are suspended in a buffer solution (e.g., PBS) to a specific hematocrit.

  • Filtration: The red blood cell suspension is passed through a filter with a defined pore size (e.g., 5 µm) under a constant negative pressure.

  • Measurement: The time taken for a specific volume of the suspension to pass through the filter is measured. A shorter filtration time indicates greater erythrocyte deformability.

  • Data Analysis: The results are often expressed as a red cell transit time or a deformability index.

General Workflow for Erythrocyte Deformability Assay:

Erythrocyte Deformability Measurement Workflow Blood_Collection Whole Blood Collection RBC_Isolation RBC Isolation and Washing Blood_Collection->RBC_Isolation Incubation Incubation with This compound or Control RBC_Isolation->Incubation Filtration_Assay Filtration through Micropore Filter Incubation->Filtration_Assay Data_Acquisition Measurement of Filtration Time Filtration_Assay->Data_Acquisition Analysis Calculation of Deformability Index Data_Acquisition->Analysis

A generalized workflow for assessing erythrocyte deformability.
Blood Viscosity

This compound may also decrease blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.[4]

Platelet Aggregation

In vitro studies have shown that this compound can inhibit platelet aggregation induced by ADP, with a greater potency than theophylline.[12] At lower, more therapeutically relevant concentrations, this compound was found to enhance the anti-aggregatory effect of adenosine.[12]

Table 1: In Vitro Effects of this compound on Platelet Aggregation

ParameterThis compound ConcentrationTheophylline ConcentrationObservationReference
ADP-induced Platelet Aggregation Inhibition More potent than theophylline> 280 µMConcentration-dependent inhibition.[12]
Interaction with Adenosine 21 µM110 µMEnforced the inhibitory effect of adenosine (4 µM).[12]

Quantitative Data from Preclinical and Analogous Compound Studies

The following tables summarize the limited quantitative data available for this compound and the more extensive data for the related compound, pentoxifylline, in non-respiratory applications.

Table 2: In Vitro Inhibition of Phosphodiesterase by this compound

Tissue/Cell TypePDE Inhibition (Ki value)Reference
Human Platelets 15 µM[1]
Guinea-Pig Lung 130 µM[1]
Rat Fat Cells 110 µM[1]

Table 3: Effects of Pentoxifylline on Intermittent Claudication (Analogous Compound Data)

Study OutcomePentoxifylline TreatmentPlacebop-valueReference
Improvement in Initial Claudication Distance +68% from baseline+12% from baseline0.012[13]
Improvement in Minimum Distance Walked +49% from baseline+3% from baseline0.019[13]
Improvement in Pain-Free Walking Distance (meta-analysis) +21.0 m (95% CI: 0.7, 41.3)-Statistically significant[14]
Improvement in Total Walking Distance (meta-analysis) +43.8 m (95% CI: 14.1, 73.6)-Statistically significant[14]

Table 4: Effects of Pentoxifylline on Cerebral Blood Flow (Analogous Compound Data)

TreatmentChange in Global Cerebral Blood FlowChange in Regional Cerebral Blood Flow (lowest baseline)Reference
Pentoxifylline (800 mg) Significant increase (p = 0.017)Significant increase (p = 0.010)[5]
Pentoxifylline (400 mg) No significant increase (p = 0.29)Significant increase (p = 0.038)[5]

Conclusion and Future Directions

This compound's established mechanism as a phosphodiesterase inhibitor provides a strong scientific rationale for its investigation in a variety of non-respiratory conditions, including cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy. The available preclinical and in vitro data, particularly regarding its effects on blood rheology and neuronal protection, are promising. However, the lack of robust clinical trial data for these indications represents a significant knowledge gap.

Future research should focus on:

  • Preclinical studies in relevant animal models: Investigating the efficacy of this compound in animal models of cerebrovascular disease, sickle cell disease, and diabetic neuropathy is crucial to validate the mechanistic rationale.

  • Well-designed clinical trials: Rigorous, placebo-controlled clinical trials are necessary to establish the safety and efficacy of this compound in these patient populations.

  • Dose-ranging studies: Determining the optimal therapeutic dose of this compound for non-respiratory conditions is essential.

  • Biomarker development: Identifying and validating biomarkers to monitor the therapeutic effects of this compound on blood rheology and neuronal function would be highly beneficial.

References

Investigating Enprofylline in Sickle Cell Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sickle cell disease (SCD) is a monogenic disorder characterized by the polymerization of sickle hemoglobin (HbS) under deoxygenated conditions, leading to red blood cell (RBC) sickling, reduced deformability, vaso-occlusion, and chronic hemolysis. Enprofylline, a xanthine derivative, has been identified as a potential therapeutic agent for SCD.[1][2] This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound in the context of SCD, drawing upon experimental data from related compounds that share its therapeutic pathways. The guide details relevant experimental protocols and presents quantitative data in a structured format to facilitate analysis and future research.

Introduction to this compound

This compound (3-propylxanthine) is a synthetic dimethylxanthine derivative.[1] While primarily known for its use as a bronchodilator in asthma, its application in the management of sickle cell disease has been suggested.[1][2] The therapeutic rationale for this compound in SCD is based on its dual mechanism of action: inhibition of phosphodiesterase (PDE) and antagonism of the adenosine A2B receptor (A2BR).[1]

Proposed Mechanisms of Action in Sickle Cell Disease

Phosphodiesterase Inhibition and Erythrocyte Deformability

This compound inhibits erythrocyte phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels are hypothesized to enhance the resistance of the erythrocyte membrane to deformity.[1] This is a critical factor in SCD, as the sickling process drastically reduces RBC deformability, contributing to the obstruction of microcirculation.[3]

This protocol is adapted from studies on non-selective PDE inhibitors in sickle cell disease.[3][4]

  • Blood Sample Collection: Whole blood is collected from SCD patients (HbSS genotype) into heparinized tubes.

  • Red Blood Cell Isolation: RBCs are isolated by centrifugation and washed three times in a physiological buffer.

  • Incubation with PDE Inhibitor: A suspension of RBCs is incubated with varying concentrations of the PDE inhibitor (e.g., pentoxifylline) or a vehicle control for a specified period at 37°C.

  • Deformability Measurement: RBC deformability is assessed using an ektacytometer (e.g., LORRCA). The instrument measures the elongation index (EI) of RBCs subjected to a range of shear stresses.

  • Data Analysis: The EI is plotted against shear stress to generate a deformability curve. Key parameters such as maximum elongation index (EImax) and the shear stress required for half-maximal deformation (SS1/2) are calculated.

The following table summarizes the effects of pentoxifylline on sickle RBC deformability from a published study.[4]

ParameterControl (Vehicle)PentoxifyllinePercentage Change
Elongation Index (EI) at 1.08 Pa Value not specifiedIncreased+5.5% (before shear stress)
Elongation Index (EI) at 7.34 Pa Value not specifiedIncreased+4.7% (after shear stress)
SS1/2 (Pa) Value not specifiedDecreasedSignificant Decrease
EImax Value not specifiedNo significant change-

Note: This data is from a study on pentoxifylline and is presented here as a surrogate for the potential effects of this compound.

Adenosine A2B Receptor Antagonism

Elevated levels of adenosine have been observed in the blood of individuals with SCD.[5] Adenosine signaling, particularly through the A2B receptor on erythrocytes, has been shown to be detrimental.[6] Activation of the A2BR leads to an increase in 2,3-diphosphoglycerate (2,3-DPG), a metabolite that decreases the oxygen affinity of hemoglobin.[7][8][9] This reduction in oxygen affinity promotes the deoxygenated state of HbS, thereby facilitating polymerization and sickling.[5][10]

This compound acts as an antagonist of the adenosine A2B receptor.[1] By blocking this receptor, this compound is expected to prevent the adenosine-mediated increase in 2,3-DPG, thus maintaining a higher oxygen affinity of HbS and reducing the propensity for sickling.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR Adenosine A2B Receptor Adenosine->A2BR Binds AC Adenylyl Cyclase A2BR->AC Activates This compound This compound (Antagonist) This compound->A2BR Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DPG_Synthase 2,3-DPG Synthase (Activated) PKA->DPG_Synthase Activates DPG 2,3-DPG DPG_Synthase->DPG Increases HbS_O2_Affinity HbS-O2 Affinity DPG->HbS_O2_Affinity Decreases Sickling RBC Sickling HbS_O2_Affinity->Sickling Promotes

Adenosine A2B Receptor Signaling in Erythrocytes.

In Vivo Models for a Preclinical Investigation

Preclinical evaluation of this compound in SCD would necessitate the use of appropriate animal models that recapitulate the human pathophysiology of the disease. The Townes and Berkeley mouse models are two such established transgenic models.[11][12]

  • Townes Mouse Model: This model expresses only human hemoglobin, including HbS and fetal hemoglobin (HbF), and lacks mouse hemoglobin.[13][14] These mice exhibit many of the key features of human SCD, including sickling of red blood cells, hemolytic anemia, and organ damage.[11]

  • Berkeley Mouse Model: This is another transgenic model that expresses human sickle hemoglobin and demonstrates a severe SCD phenotype.[12]

This protocol is based on studies of other small molecules in the Townes mouse model.[15][16][17][18]

  • Animal Model: Utilize Townes SCD mice (e.g., hα/hα::βS/βS).

  • Drug Administration: Administer this compound orally or via injection at various doses for a specified duration (e.g., 30 days). A control group should receive a vehicle.

  • Blood Collection and Analysis: Collect peripheral blood at baseline and at the end of the treatment period. Analyze for:

    • Hematological Parameters: Complete blood count (CBC) to assess anemia.

    • RBC Sickling: Morphological analysis of red blood cells under hypoxic conditions.

    • Fetal Hemoglobin Levels: Measurement of HbF levels, as some PDE inhibitors have been shown to induce HbF.[15][16]

  • Vaso-occlusion Assessment: Employ techniques such as dorsal skin-fold chambers to visualize and quantify microvascular occlusion under hypoxic challenge.[16][17]

  • Organ Histopathology: At the end of the study, harvest organs (e.g., spleen, liver, kidneys) for histopathological analysis to assess for signs of SCD-related damage.

The following table presents data from a study on the PDE9 inhibitor IMR-687, which, like this compound, is a PDE inhibitor, though of a different subtype. This data illustrates the potential therapeutic outcomes that could be investigated for this compound.[16][17]

ParameterVehicle ControlIMR-687 (30 mg/kg)Hydroxyurea (100 mg/kg)
% Fetal Hemoglobin-positive cells 8.4%Significantly Increased18% (not significant)
% Sickled RBCs 56%Significantly Decreased49%
White Blood Cell Count (x10^9/L) ElevatedReducedReduced
Microvessel Occlusion Present under hypoxiaReducedReduced

Note: This data is from a study on the PDE9 inhibitor IMR-687 and is presented for illustrative purposes.

Experimental Workflows

The following diagrams illustrate the logical flow of in vitro and in vivo experimental investigations for this compound in SCD models.

G cluster_invitro In Vitro Workflow start_vitro SCD Patient Blood Sample rbc_iso Isolate & Wash RBCs start_vitro->rbc_iso incubation Incubate with this compound (various concentrations) rbc_iso->incubation deformability Measure RBC Deformability (Ektacytometry) incubation->deformability sickling_assay Hypoxia-induced Sickling Assay incubation->sickling_assay analysis_vitro Analyze Data: EI, SS1/2, % Sickled Cells deformability->analysis_vitro sickling_assay->analysis_vitro

In Vitro Experimental Workflow.

G cluster_invivo In Vivo Workflow start_vivo Townes SCD Mouse Model treatment Administer this compound (daily, various doses) start_vivo->treatment monitoring Monitor Health & Collect Blood Samples treatment->monitoring vaso_occlusion Assess Vaso-occlusion (Hypoxic Challenge) monitoring->vaso_occlusion histology Organ Histopathology vaso_occlusion->histology analysis_vivo Analyze Data: Hematology, Sickling, Organ Damage histology->analysis_vivo

In Vivo Experimental Workflow.

Conclusion and Future Directions

This compound presents a promising, multi-faceted therapeutic approach for sickle cell disease through its dual action as a phosphodiesterase inhibitor and an adenosine A2B receptor antagonist. While direct experimental validation in SCD models is currently lacking in the literature, the well-documented effects of other compounds in these drug classes provide a strong rationale for its investigation. Future research should focus on conducting rigorous in vitro and in vivo studies, as outlined in this guide, to quantify the efficacy of this compound in improving red blood cell health, reducing sickling, and mitigating the downstream pathological consequences of SCD. Such studies will be crucial in determining the clinical potential of this compound as a novel treatment for this debilitating disease.

References

Enprofylline in Diabetic Neuropathy: A Technical Whitepaper for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available pharmacological data on enprofylline and its potential relevance to diabetic neuropathy. It is intended for research and informational purposes only. Currently, there is a notable absence of dedicated preclinical or clinical studies specifically investigating the efficacy and mechanisms of this compound in the context of diabetic neuropathy. Therefore, the experimental protocols and signaling pathways described herein are largely hypothetical, based on the known pharmacology of this compound and the established pathophysiology of diabetic neuropathy.

Introduction: The Unmet Need in Diabetic Neuropathy

Diabetic neuropathy remains one of the most common and debilitating complications of diabetes, affecting a significant portion of patients and leading to chronic pain, sensory loss, and an increased risk of foot ulcers and amputations. The complex pathophysiology, involving metabolic and vascular disturbances, oxidative stress, and neuroinflammation, presents a formidable challenge for effective therapeutic intervention. Current treatments primarily focus on symptomatic relief and often have limited efficacy and significant side effects. This landscape necessitates the exploration of novel therapeutic agents with multifaceted mechanisms of action.

This compound, a xanthine derivative, has been noted for its potential use in diabetic neuropathy.[1][2][3][4] Its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist positions it as an intriguing candidate for addressing the complex pathology of diabetic nerve damage.[1][2] This technical guide provides a comprehensive overview of the theoretical role of this compound in diabetic neuropathy, detailing its potential mechanisms, and proposing experimental frameworks for its investigation.

Pharmacological Profile of this compound

This compound is a synthetic xanthine derivative with a distinct pharmacological profile that differentiates it from other methylxanthines like theophylline.[4] Its primary mechanisms of action are:

  • Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective PDE inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][3]

  • Adenosine Receptor Antagonism: It also functions as an antagonist at adenosine receptors, particularly the A2B subtype.[2]

These actions have been primarily studied in the context of bronchodilation for asthma treatment. However, they hold significant therapeutic potential for the multifaceted pathology of diabetic neuropathy.

Hypothetical Role of this compound in Diabetic Neuropathy

The pathogenesis of diabetic neuropathy is multifactorial, involving hyperglycemia-induced metabolic dysregulation, impaired nerve blood flow, and chronic neuroinflammation. This compound's known mechanisms of action suggest it could intervene at several key points in this pathological cascade.

Potential Therapeutic Effects

Based on its pharmacological profile, the theoretical benefits of this compound in diabetic neuropathy are summarized below.

Potential Therapeutic EffectUnderlying MechanismRationale in Diabetic Neuropathy
Improved Nerve Blood Flow PDE inhibition leading to vasodilation.Reduced endoneurial blood flow is a critical factor in nerve ischemia and damage in diabetic neuropathy.[2][5]
Neuroprotection Increased intracellular cAMP and cGMP.These second messengers are involved in pathways promoting neuronal survival and regeneration.[1]
Anti-inflammatory Effects Modulation of inflammatory cell activity.Chronic inflammation contributes significantly to nerve damage in diabetic neuropathy.[6][7]
Analgesia Adenosine A2B receptor antagonism.A2B receptors are implicated in the modulation of neuropathic pain.[8][9]
Proposed Signaling Pathways

The potential signaling pathways through which this compound may exert its effects in diabetic neuropathy are illustrated below. These are hypothetical pathways constructed from the known pharmacology of this compound and the pathophysiology of the disease.

G cluster_0 Hyperglycemia & Metabolic Stress cluster_1 Pathophysiological Consequences cluster_2 This compound's Potential Intervention cluster_3 Potential Downstream Effects Hyperglycemia Hyperglycemia Vascular_Dysfunction Vascular Dysfunction (Reduced Nerve Blood Flow) Hyperglycemia->Vascular_Dysfunction Neuroinflammation Neuroinflammation (Microglial Activation) Hyperglycemia->Neuroinflammation Oxidative_Stress Oxidative Stress Hyperglycemia->Oxidative_Stress Nerve_Damage Nerve Damage & Apoptosis Vascular_Dysfunction->Nerve_Damage Neuroinflammation->Nerve_Damage Oxidative_Stress->Nerve_Damage This compound This compound PDE_Inhibition PDE Inhibition This compound->PDE_Inhibition A2B_Antagonism Adenosine A2B Receptor Antagonism This compound->A2B_Antagonism cAMP_cGMP ↑ cAMP / cGMP PDE_Inhibition->cAMP_cGMP Reduced_Inflammation Reduced Inflammation A2B_Antagonism->Reduced_Inflammation Pain_Modulation Pain Modulation A2B_Antagonism->Pain_Modulation Vasodilation Vasodilation cAMP_cGMP->Vasodilation Neuroprotection Neuroprotection cAMP_cGMP->Neuroprotection Vasodilation->Vascular_Dysfunction Reduced_Inflammation->Neuroinflammation Reduced_Inflammation->Neuroprotection Pain_Modulation->Nerve_Damage (Alleviates Symptoms) Neuroprotection->Nerve_Damage

Caption: Hypothetical signaling pathway of this compound in diabetic neuropathy.

Proposed Experimental Protocols for Preclinical Evaluation

To validate the therapeutic potential of this compound in diabetic neuropathy, a series of preclinical studies are necessary. The following are proposed experimental designs based on standard methodologies in the field.

Animal Model
  • Model: Streptozotocin (STZ)-induced diabetic rats or mice. This model is widely used and recapitulates many of the key features of human diabetic neuropathy.[2][5]

  • Induction of Diabetes: A single intraperitoneal injection of STZ (dose to be optimized based on the rodent species and strain).

  • Confirmation of Diabetes: Monitoring of blood glucose levels. Animals with sustained hyperglycemia will be used for the study.

  • Treatment Groups:

    • Control (non-diabetic) + Vehicle

    • Diabetic + Vehicle

    • Diabetic + this compound (multiple dose levels)

    • Diabetic + Positive Control (e.g., pregabalin or duloxetine)

  • Duration of Treatment: To be initiated after the establishment of neuropathy (e.g., 4-8 weeks post-STZ injection) and continued for a defined period (e.g., 4-6 weeks).

Key Experiments and Methodologies
ExperimentMethodologyOutcome Measures
Assessment of Neuropathic Pain - Von Frey filaments (for mechanical allodynia) - Hot plate or Hargreaves test (for thermal hyperalgesia) - Tail-flick test- Paw withdrawal threshold (g) - Latency to response (s)
Nerve Conduction Velocity (NCV) - Electrophysiological recordings from the sciatic or tail nerve- Motor NCV (m/s) - Sensory NCV (m/s)
Nerve Blood Flow - Laser Doppler flowmetry of the sciatic nerve- Blood flow units
Histopathology of Peripheral Nerves - Sciatic nerve harvesting - Staining with hematoxylin and eosin (H&E), Luxol fast blue (for myelin), and specific antibodies (e.g., for axonal markers, inflammatory cells)- Myelin sheath thickness - Axon diameter and density - Infiltration of inflammatory cells
Biochemical Assays - ELISA or Western blot of nerve or spinal cord tissue- Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) - Markers of oxidative stress (e.g., malondialdehyde) - Levels of cAMP and cGMP

Experimental Workflow Diagram

G cluster_0 Phase 1: Model Induction & Grouping cluster_1 Phase 2: Treatment Period cluster_2 Phase 3: In-life Assessments cluster_3 Phase 4: Terminal Procedures & Ex-vivo Analysis Induction Induce Diabetes (STZ) Grouping Randomize into Treatment Groups Induction->Grouping Treatment Administer this compound / Vehicle / Positive Control Grouping->Treatment Behavioral Behavioral Testing (Pain) Treatment->Behavioral NCV_Measurement Nerve Conduction Velocity Treatment->NCV_Measurement Sacrifice Euthanasia & Tissue Collection NCV_Measurement->Sacrifice Histology Histopathology Sacrifice->Histology Biochemistry Biochemical Assays Sacrifice->Biochemistry

Caption: Proposed experimental workflow for preclinical evaluation.

Future Directions and Conclusion

While the direct investigation of this compound in diabetic neuropathy is currently lacking, its established pharmacological profile presents a compelling rationale for its exploration. The dual mechanism of PDE inhibition and adenosine receptor antagonism offers a multi-pronged approach to address the complex pathophysiology of this debilitating condition.

Future research should focus on:

  • Preclinical Proof-of-Concept: Conducting rigorous preclinical studies, as outlined in this guide, to establish the efficacy of this compound in animal models of diabetic neuropathy.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound in the context of diabetic nerve damage.

  • Safety and Tolerability: Assessing the long-term safety profile of this compound in the context of diabetes.

References

Early-Phase Clinical Trial Data on Enprofylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, has been investigated for its potential as a bronchodilator in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Structurally related to theophylline, this compound exhibits a distinct pharmacological profile, primarily acting as a competitive nonselective phosphodiesterase inhibitor with minimal activity as a nonselective adenosine receptor antagonist.[1] This technical guide provides an in-depth overview of the early-phase clinical trial data on this compound, focusing on its pharmacokinetics, pharmacodynamics, and safety profile. The information is presented to facilitate further research and development efforts in this area.

Quantitative Data Summary

The following tables summarize the key quantitative data from early-phase clinical trials of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterMean ValueReference
Elimination Half-life (t½)1.9 hours[2]
Total Body Clearance191.1 ml/kg/h[2]
Volume of Distribution (Vd)0.481 L/kg[2]
Protein Binding49%[2]

Table 2: Pharmacokinetic Parameters of this compound in Children with Asthma

ParameterMean ValueReference
Elimination Half-life (t½)1.06 ± 0.20 hours[3]
Steady-State Volume of Distribution (Vss)0.55 ± 0.05 L/kg[3]
Clearance Rate0.44 ± 0.06 L/hr/kg[3]
Mean Steady-State Serum Concentration1.7 ± 0.5 mg/L[3]
Urinary Recovery of Unchanged Drug~89%[4]

Table 3: Comparative Efficacy of this compound and Theophylline in Asthmatic Patients

TreatmentDoseMean Maximum Plasma Level (µg/mL)Mean Maximum Increase in FEV1.0Reference
This compound4 mg/kg (oral)4.40 ± 0.9138.5%[5]
Theophylline8 mg/kg (oral)16.5 ± 2.5834.8%[5]

Table 4: Dose-Response Effect of Oral this compound on Peak Expiratory Flow Rate (PEFR) in Asthmatics

Twice Daily DosageMean Increase in Morning PEFR (12h post-dosing)Reference
150 mg2%[6]
300 mg8%[6]
450 mg14%[6]
Placebo0%[6]

Experimental Protocols

Measurement of this compound Serum Concentration

Methodology: High-Pressure Liquid Chromatography (HPLC)

A common method for the quantitative analysis of xanthine derivatives like this compound in serum is HPLC. While specific parameters may vary between laboratories, a general protocol involves:

  • Sample Preparation: Protein precipitation from the serum sample is achieved by adding an acid, such as trichloroacetic acid. The sample is then centrifuged to separate the precipitated proteins.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column, such as a reverse-phase C18 column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is used as the mobile phase to elute the drug.

  • Detection: this compound is detected using an ultraviolet (UV) detector at a specific wavelength.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the drug to that of a known concentration of an internal standard.

Bronchial Provocation Tests

Methodology: Histamine or Methacholine Challenge

Bronchial provocation tests are used to assess airway hyperresponsiveness.

  • Baseline Measurement: Baseline forced expiratory volume in one second (FEV1) is measured using spirometry.

  • Inhalation of Provoking Agent: The patient inhales increasing concentrations of a nebulized provoking agent, such as histamine or methacholine.

  • Post-Inhalation Spirometry: FEV1 is measured after each dose of the provoking agent.

  • Determination of PC20: The test is concluded when the FEV1 has dropped by 20% from baseline. The concentration of the provoking agent that causes this 20% fall is known as the provocative concentration 20 (PC20).[2] A lower PC20 value indicates greater airway hyperresponsiveness.

Assessment of Side Effects

Methodology: Scoring Systems

The incidence and severity of side effects such as headache and nausea are typically assessed using a simple scoring system.[5]

  • Headache: A common method is to use a verbal rating scale (VRS) or a numerical rating scale (NRS). For example, a 4-point VRS could be: 0 = none, 1 = mild, 2 = moderate, 3 = severe.

  • Nausea: Similar to headache, nausea can be rated on a simple categorical scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).

Signaling Pathways and Workflows

This compound's Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates bronchial smooth muscle relaxation.

cluster_cAMP cAMP Degradation This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_increase ↑ Intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP_increase->PKA Calcium ↓ Intracellular Ca²⁺ PKA->Calcium MLCP Myosin Light Chain Phosphatase (MLCP) Activation PKA->MLCP MLCK ↓ Myosin Light Chain Kinase (MLCK) Activity PKA->MLCK Relaxation Bronchial Smooth Muscle Relaxation Calcium->Relaxation MLCP->Relaxation ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE

Caption: this compound inhibits PDE, increasing cAMP and activating PKA, leading to bronchodilation.

Experimental Workflow: Bronchial Provocation Test

The following diagram illustrates the typical workflow for a bronchial provocation test to assess the effect of a drug like this compound on airway reactivity.

start Patient Recruitment (e.g., Asthmatics) baseline Baseline FEV₁ Measurement (Spirometry) start->baseline drug_admin Drug Administration (e.g., this compound or Placebo) baseline->drug_admin histamine_challenge Histamine/Methacholine Challenge (Increasing Doses) drug_admin->histamine_challenge fev1_monitoring FEV₁ Measurement After Each Dose histamine_challenge->fev1_monitoring pc20_determination Determine PC₂₀ (Concentration causing 20% FEV₁ fall) fev1_monitoring->pc20_determination analysis Data Analysis and Comparison between Drug and Placebo Groups pc20_determination->analysis

Caption: Workflow of a bronchial provocation test to evaluate drug efficacy on airway hyperresponsiveness.

References

An In-depth Technical Guide to the Synthesis and Purification of Enprofylline for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of enprofylline (3-propylxanthine), a xanthine derivative with significant potential in respiratory research. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key biological pathways and experimental workflows to support research and development activities.

Introduction to this compound

This compound is a bronchodilator that acts as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound increases intracellular concentrations of cyclic adenosine monophosphate (cAMP), a key second messenger involved in the relaxation of airway smooth muscle.[2] This mechanism of action makes this compound a subject of interest for research into respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Synthesis of this compound (3-Propylxanthine)

Proposed Synthetic Pathway

A plausible synthetic route to this compound involves the following key transformations:

  • N-propylation of Uracil: Introduction of a propyl group at the N1 position of the uracil ring.

  • Nitrosation: Introduction of a nitroso group at the C5 position.

  • Reduction: Reduction of the nitroso group to an amino group, forming a 5,6-diaminouracil derivative.

  • Cyclization: Ring closure to form the xanthine ring system.

This compound Synthesis Pathway Uracil Uracil Propyluracil 1-Propyluracil Uracil->Propyluracil Propylating Agent Nitrosopropyluracil 5-Nitroso-1-propyluracil Propyluracil->Nitrosopropyluracil NaNO2, Acid Diaminopropyluracil 5,6-Diamino-1-propyluracil Nitrosopropyluracil->Diaminopropyluracil Reducing Agent (e.g., Sodium Dithionite) This compound This compound (3-Propylxanthine) Diaminopropyluracil->this compound Formic Acid or Triethyl Orthoformate

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol (Representative)

The following is a representative, non-validated protocol that researchers can use as a starting point. Optimization of reaction conditions and purification steps will be necessary to achieve high yields and purity.

Step 1: Synthesis of 6-Amino-1-propyluracil

  • To a suspension of 6-aminouracil in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

  • Add 1-bromopropane dropwise at room temperature and then heat the mixture to facilitate the alkylation reaction.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter, and wash the solid with water and a suitable organic solvent.

  • Dry the product under vacuum.

Step 2: Synthesis of 6-Amino-5-nitroso-1-propyluracil

  • Suspend 6-amino-1-propyluracil in water or a dilute acid.

  • Cool the suspension in an ice bath.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a specified time until the formation of the nitroso derivative is complete (indicated by a color change).

  • Filter the resulting precipitate, wash with cold water, and dry.

Step 3: Synthesis of 5,6-Diamino-1-propyluracil

  • Suspend the 6-amino-5-nitroso-1-propyluracil in water or an aqueous ammonia solution.

  • Add a reducing agent, such as sodium dithionite, portion-wise at a controlled temperature.

  • Continue stirring until the reaction is complete (indicated by a color change).

  • Cool the reaction mixture and filter the product. Wash with cold water and dry.

Step 4: Synthesis of this compound (3-Propylxanthine)

  • Reflux the 5,6-diamino-1-propyluracil with a cyclizing agent such as formic acid or triethyl orthoformate.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to induce precipitation of the crude this compound.

  • Filter the crude product, wash with a suitable solvent, and dry.

Note: This is a generalized protocol. Researchers should consult literature on xanthine synthesis for more specific reaction conditions and safety precautions.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research purposes. The two primary methods for purification are recrystallization and preparative high-performance liquid chromatography (HPLC).

Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds.[3][4] The selection of an appropriate solvent system is critical for successful recrystallization.

3.1.1. Solvent Selection

An ideal recrystallization solvent should dissolve this compound well at elevated temperatures but poorly at room temperature or below. A systematic screening of solvents is recommended. Common solvents to evaluate include:

  • Water

  • Ethanol

  • Methanol

  • Isopropanol

  • Mixtures of the above solvents (e.g., ethanol/water)

3.1.2. Recrystallization Protocol

  • Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

  • If colored impurities are present, a small amount of activated carbon can be added, and the hot solution is filtered to remove the carbon and any insoluble impurities.[4]

  • Allow the hot, clear solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

  • Further cooling in an ice bath can maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Dry the purified this compound crystals under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating this compound from closely related impurities, preparative HPLC is the method of choice.

3.2.1. HPLC Parameters (Illustrative)

The following are suggested starting parameters for the development of a preparative HPLC purification method. Optimization will be required based on the specific impurity profile of the crude product.

ParameterSuggested Condition
Column C18 stationary phase
Mobile Phase A mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. A gradient elution may be necessary.
Flow Rate Dependent on the column dimensions.
Detection UV detection at a wavelength where this compound has strong absorbance (e.g., around 273 nm).
Injection Volume Dependent on the concentration of the sample solution and the capacity of the column.

3.2.2. HPLC Purification Workflow

HPLC Purification Workflow Crude Crude this compound Solution PrepHPLC Preparative HPLC System Crude->PrepHPLC Fractionation Fraction Collection PrepHPLC->Fractionation Analysis Purity Analysis of Fractions (Analytical HPLC) Fractionation->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Pure Pure this compound Evaporation->Pure

Figure 2: General workflow for HPLC purification of this compound.

Quality Control and Characterization

The purity and identity of the synthesized and purified this compound should be confirmed using appropriate analytical techniques.

Analytical TechniquePurposeExpected Results for this compound
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak corresponding to this compound with purity >98%.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₀N₄O₂, MW: 194.19 g/mol ).[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.Spectra consistent with the chemical structure of 3-propylxanthine.
Melting Point Physical property confirmation and purity indication.A sharp melting point in agreement with the literature value.

Mechanism of Action: Signaling Pathway

This compound exerts its bronchodilatory effects by inhibiting phosphodiesterases (PDEs), particularly in airway smooth muscle cells. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. The subsequent signaling cascade results in the relaxation of the smooth muscle, leading to bronchodilation.[2][6]

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Beta2_Agonist β2-Adrenergic Agonist Beta2_Receptor β2-Adrenergic Receptor Beta2_Agonist->Beta2_Receptor Binds to AC Adenylyl Cyclase Beta2_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Hydrolyzed by PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP This compound This compound This compound->PDE Inhibits Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Figure 3: Signaling pathway of this compound-mediated bronchodilation.

Conclusion

This technical guide provides a foundational framework for the synthesis and purification of this compound for research applications. The proposed synthetic route and purification protocols offer a starting point for laboratory-scale production. The included diagrams of the experimental workflow and signaling pathway serve to visually articulate the key processes involved. Researchers are encouraged to optimize these methods to suit their specific experimental needs and to rigorously characterize the final product to ensure its suitability for their studies.

References

Enprofylline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and pharmacological properties of enprofylline. The information is curated to support research and development activities, offering detailed data on its chemical identifiers, pharmacological actions, and relevant experimental insights.

Core Chemical Data

This compound, a xanthine derivative, is a subject of interest for its bronchodilatory and anti-inflammatory effects. Accurate identification is paramount in research and drug development.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided below, facilitating its unambiguous identification across various databases and regulatory submissions.

Identifier TypeIdentifier
CAS Number 41078-02-8[1][2][3]
IUPAC Name 3-propyl-7H-purine-2,6-dione[4]
Molecular Formula C₈H₁₀N₄O₂[2][4]
Molecular Weight 194.19 g/mol [2]
InChI InChI=1S/C8H10N4O2/c1-2-3-12-6-5(9-4-10-6)7(13)11-8(12)14/h4H,2-3H2,1H3,(H,9,10)(H,11,13,14)[3][5][6]
InChIKey SIQPXVQCUCHWDI-UHFFFAOYSA-N[3][5][6]
SMILES CCCn1c2nc[nH]c2c(=O)[nH]c1=O[6]
DrugBank Accession DB00824[5]
PubChem CID 1676[4]
ChEMBL ID CHEMBL279898[2]
UNII DT7DT5E518[2][5]
Synonyms 3-Propylxanthine, 3-n-Propylxanthine[1][4]

Pharmacological Profile

This compound exhibits its therapeutic effects primarily through two distinct mechanisms of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][7]

Signaling Pathways

The dual-action of this compound on these pathways leads to its characteristic bronchodilatory and anti-inflammatory responses.

Enprofylline_Signaling_Pathways cluster_pde Phosphodiesterase Inhibition Pathway cluster_adenosine Adenosine Receptor Antagonism Pathway Enprofylline_PDE This compound PDE Phosphodiesterase (PDE) Enprofylline_PDE->PDE inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation cAMP cAMP cAMP_degradation->cAMP prevents conversion to AMP PKA Protein Kinase A (PKA) cAMP->PKA activates Smooth_Muscle_Relaxation Bronchodilation (Smooth Muscle Relaxation) PKA->Smooth_Muscle_Relaxation Inflammatory_Cell_Inhibition Anti-inflammatory Effects (Inhibition of Inflammatory Cells) PKA->Inflammatory_Cell_Inhibition Enprofylline_AR This compound A1_A2_Receptors Adenosine A1/A2 Receptors Enprofylline_AR->A1_A2_Receptors antagonizes Adenosine Adenosine Adenosine->A1_A2_Receptors activates AC_inhibition Adenylyl Cyclase Inhibition A1_A2_Receptors->AC_inhibition Bronchoconstriction Bronchoconstriction AC_inhibition->Bronchoconstriction Inflammation Inflammation AC_inhibition->Inflammation PDE_Inhibition_Workflow Start Start Prepare_Reagents Prepare PDE Enzyme, Labeled Substrate, and Assay Buffer Start->Prepare_Reagents Incubate Pre-incubate this compound with PDE Enzyme Prepare_Reagents->Incubate Initiate_Reaction Add Labeled Substrate Incubate->Initiate_Reaction Stop_Reaction Terminate Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Quantify Hydrolyzed Substrate Stop_Reaction->Detect_Signal Analyze_Data Calculate IC50 Value Detect_Signal->Analyze_Data End End Analyze_Data->End Receptor_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes Expressing Adenosine Receptors Start->Prepare_Membranes Incubate_Binding Incubate Membranes with Radioligand and varying concentrations of this compound Prepare_Membranes->Incubate_Binding Separate Separate Bound and Free Radioligand via Filtration Incubate_Binding->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Determine Ki Value Quantify->Analyze End End Analyze->End

References

In Silico Modeling of Enprofylline-Phosphodiesterase Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline, a xanthine derivative, is recognized for its bronchodilator effects, primarily attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor.[1][2][3] Understanding the molecular interactions between this compound and various PDE isoforms is crucial for elucidating its mechanism of action and for the rational design of more selective and potent therapeutic agents. This technical guide provides a comprehensive overview of the in silico methodologies employed to model the this compound-phosphodiesterase interaction. It includes a summary of available quantitative data, detailed experimental protocols for molecular docking and molecular dynamics simulations, and visual representations of the relevant signaling pathways.

Data Presentation: Quantitative Analysis of this compound and Other PDE Inhibitors

Quantitative data on the inhibitory activity of this compound against a wide range of phosphodiesterase (PDE) isoforms is not extensively available in publicly accessible literature. However, to provide a comparative context, the following table summarizes the available inhibitory concentrations (IC50) and binding affinities (Ki) for this compound, its parent compound theophylline, and other relevant PDE inhibitors. This data highlights the non-selective nature of this compound and provides a basis for computational analysis.

CompoundPDE IsoformIC50 / Ki (µM)Comments
This compound cAMP-PDE (human basophils)More potent than theophyllineSpecific IC50 not provided.[4]
PDE4A/4BInhibitorNo specific IC50 values available.[5]
Adenosine A2B receptor7 (Ki)For comparison of receptor vs. enzyme activity.[5]
Theophylline PDE (general)665From human pregnant myometrium.[6]
PI3K-δ2.1 - 137.3Demonstrates activity on other enzyme systems.[7]
Rolipram PDE42.0Selective PDE4 inhibitor.[8]
PDE4A0.003High affinity for PDE4A isoform.[9][10]
PDE4B0.130[9][10]
PDE4D0.240[9][10]
Zardaverine PDE30.58Dual PDE3/4 inhibitor.[11]
PDE40.17[11]

Experimental Protocols: In Silico Modeling Workflow

This section outlines a detailed, step-by-step protocol for the in silico modeling of the this compound-phosphodiesterase interaction, focusing on molecular docking and molecular dynamics simulations.

Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol uses AutoDock Vina as an example.

2.1.1. Preparation of the Receptor (Phosphodiesterase)

  • Obtain Protein Structure: Download the 3D crystal structure of a human phosphodiesterase isoform (e.g., PDE4B) from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein in the PDBQT format.

2.1.2. Preparation of the Ligand (this compound)

  • Obtain Ligand Structure: Retrieve the 3D structure of this compound from a chemical database like PubChem.[3]

  • Prepare the Ligand:

    • Define the rotatable bonds in the this compound molecule.

    • Assign Gasteiger charges.

    • Save the prepared ligand in the PDBQT format.

2.1.3. Docking Simulation

  • Define the Binding Site: Identify the active site of the PDE enzyme. This is typically the location of the co-crystallized ligand or can be predicted using pocket detection algorithms.

  • Configure Docking Parameters: Create a configuration file specifying the coordinates of the binding site (grid box), the names of the prepared protein and ligand files, and the desired output file name.

  • Run Docking: Execute the docking simulation using the command-line interface of the chosen software.

  • Analyze Results:

    • Examine the binding affinity scores (e.g., in kcal/mol) for the different predicted binding poses.

    • Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the PDE active site.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time. This protocol uses GROMACS as an example.

2.2.1. System Preparation

  • Prepare the Complex: Use the best-ranked docked pose of the this compound-PDE complex from the molecular docking step.

  • Choose a Force Field: Select an appropriate force field for the protein and the ligand (e.g., CHARMM36 for the protein and CGenFF for the ligand).

  • Generate Topology Files: Create topology files for both the protein and this compound. The protein topology is generated using the pdb2gmx tool in GROMACS. The ligand topology can be generated using servers like the CGenFF server.

  • Solvation: Place the protein-ligand complex in a periodic box and solvate it with a chosen water model (e.g., TIP3P).

  • Add Ions: Add ions to neutralize the system and mimic physiological salt concentration.

2.2.2. Simulation

  • Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

    • Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density of the system.

  • Production MD: Run the production MD simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory of the complex.

2.2.3. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

  • Interaction Analysis: Analyze the hydrogen bonds and other non-covalent interactions between this compound and the PDE active site throughout the simulation.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of this compound to the phosphodiesterase.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the in silico modeling workflow.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Receptor Receptor Preparation (PDE Structure) Docking Molecular Docking Receptor->Docking Ligand Ligand Preparation (this compound Structure) Ligand->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis (RMSD, RMSF) MD_Sim->Trajectory_Analysis Energy_Calc Binding Free Energy Calculation Trajectory_Analysis->Energy_Calc

Caption: In Silico Modeling Workflow for this compound-PDE Interaction.

Signaling_Pathways cluster_cAMP cAMP Signaling Pathway cluster_cGMP cGMP Signaling Pathway cluster_PDE Phosphodiesterase Action AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC PDE Phosphodiesterases (PDEs) cAMP->PDE Hydrolysis Cellular_Response_cAMP Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response_cAMP EPAC->Cellular_Response_cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG PKG cGMP->PKG cGMP->PDE Hydrolysis Cellular_Response_cGMP Cellular Response PKG->Cellular_Response_cGMP AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP This compound This compound This compound->PDE Inhibition

Caption: cAMP and cGMP Signaling Pathways and the Role of this compound.

References

Enprofylline: A Technical Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprofylline (3-propylxanthine) is a xanthine derivative with a distinct pharmacological profile that has primarily been investigated for its bronchodilatory effects in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Unlike its predecessor, theophylline, this compound exhibits a reduced side-effect profile, particularly concerning central nervous system stimulation, which has been attributed to its weak activity as an adenosine receptor antagonist.[4][5][6] This technical guide provides an in-depth review of the biological activities of this compound, focusing on its core mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and respiratory pharmacology.

Core Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism underlying the bronchodilatory effects of this compound is the competitive, non-selective inhibition of phosphodiesterase (PDE) enzymes.[4][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger in airway smooth muscle relaxation. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[1][8] this compound has been shown to be a more potent PDE inhibitor than theophylline.[9]

Signaling Pathway: this compound-Mediated Bronchodilation

Enprofylline_Bronchodilation cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase AC->cAMP Converts Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: this compound inhibits phosphodiesterase (PDE), leading to increased cAMP levels and airway smooth muscle relaxation.

Interaction with Adenosine Receptors

The role of this compound as an adenosine receptor antagonist is a key point of differentiation from theophylline. While theophylline is a non-selective adenosine receptor antagonist, this compound is considered to have relatively little activity at these receptors, particularly at therapeutic concentrations.[4][5] However, some studies suggest that this compound may act as a selective antagonist at the A2B adenosine receptor, which could contribute to its anti-inflammatory effects.[2][10]

Anti-Inflammatory and Other Biological Activities

Beyond its well-established bronchodilatory effects, this compound exhibits several other biological activities:

  • Anti-inflammatory Effects: this compound has been shown to inhibit the release of histamine from purified human basophils, an effect attributed to its PDE inhibitory action.[9][11] It may also modulate the secretion of inflammatory mediators like interleukin-8 from mast cells.[10]

  • Effects on Blood Viscosity: this compound can decrease blood viscosity by reducing plasma fibrinogen concentrations and increasing fibrinolytic activity.[2][4]

  • Erythrocyte Deformability: By inhibiting erythrocyte phosphodiesterase and increasing cAMP activity, this compound makes the erythrocyte membrane more resistant to deformity.[2][4]

  • Vascular Endothelial Growth Factor (VEGF) Secretion: this compound has been shown to abolish contraction-induced VEGF secretion from skeletal muscle cells.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of this compound.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSpeciesReference
Biological Half-Life ~2 hoursHuman[1]
Protein Binding 49%Human[13]
Volume of Distribution 0.481 L/kgHuman[13]
Total Body Clearance 191.1 mL/kg/hHuman[13]
Table 2: In Vitro Activity of this compound
ParameterValueAssay SystemReference
KB (A2 Adenosine Receptor) 130 µMHuman platelet adenylate cyclase[1]
KB (A1 Adenosine Receptor) 32 µMRat fat cell adenylate cyclase[1]
Ki ([3H]PIA binding to A1) 45 µMRat fat cell membranes[1]
Ki (cAMP phosphodiesterase) 15 µMHuman platelets[1]
Ki (cAMP phosphodiesterase) 130 µMGuinea-pig lung[1]
Ki (cAMP phosphodiesterase) 110 µMRat fat cells[1]
Ki (A2B Adenosine Receptor) ~7 µMHuman recombinant[2]
Table 3: Clinical Efficacy of Intravenous this compound in Asthma
DosePeak Plasma ConcentrationEffect on FEV1Patient PopulationReference
2 mg/kg3.0 ± 0.6 µg/mLSignificant bronchodilationChronic obstructive lung disease[5]
2 + 4 mg/kg8.5 ± 1.4 µg/mLAt least as effective as theophylline (18.5 µg/mL)Chronic obstructive lung disease[5]
1 mg/kg infusions (x3)1-4 mg/LConcentration-dependent bronchodilationChronic airway obstruction[3]
1.5 mg/kg bolus + 0.4 mg/kg/h infusion-Increase in PEFR from 121 to 164 L/min at 20 minAcute asthma[14]
1.0 mg/kg-21% increase in PEFAcute asthma[13]

Detailed Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a general method for assessing the inhibitory effect of this compound on cAMP-PDE activity, based on methodologies described in the literature.[1][9]

Objective: To determine the inhibitory constant (Ki) of this compound for cAMP phosphodiesterase.

Materials:

  • Tissue homogenate (e.g., human platelets, guinea-pig lung) as a source of PDE.

  • This compound solutions of varying concentrations.

  • [3H]-cAMP (radiolabeled substrate).

  • 5'-Nucleotidase (from snake venom).

  • Anion-exchange resin (e.g., Dowex).

  • Scintillation fluid and counter.

  • Buffer solution (e.g., Tris-HCl).

Procedure:

  • Enzyme Preparation: Prepare a homogenate of the tissue of interest in a suitable buffer and centrifuge to obtain a supernatant containing the PDE enzyme.

  • Reaction Mixture: In a reaction tube, combine the enzyme preparation, varying concentrations of this compound (or vehicle control), and a fixed concentration of [3H]-cAMP.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period to allow for the enzymatic conversion of [3H]-cAMP to [3H]-5'-AMP.

  • Termination of Reaction: Stop the reaction by boiling the mixture.

  • Conversion to Adenosine: Add 5'-nucleotidase to the mixture and incubate to convert the [3H]-5'-AMP to [3H]-adenosine.

  • Separation: Add an anion-exchange resin to the mixture to bind the unreacted [3H]-cAMP. Centrifuge to pellet the resin.

  • Quantification: Transfer an aliquot of the supernatant containing the [3H]-adenosine to a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of PDE inhibition for each this compound concentration. Determine the IC50 value (the concentration of this compound that causes 50% inhibition of PDE activity) and subsequently calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow: PDE Inhibition Assay

PDE_Inhibition_Workflow start Start prep Prepare Enzyme (Tissue Homogenate) start->prep mix Prepare Reaction Mixture (Enzyme, this compound, [3H]-cAMP) prep->mix incubate1 Incubate at 37°C mix->incubate1 terminate Terminate Reaction (Boiling) incubate1->terminate convert Convert [3H]-5'-AMP to [3H]-Adenosine (add 5'-Nucleotidase) terminate->convert separate Separate [3H]-Adenosine (Anion-Exchange Resin) convert->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for determining the phosphodiesterase inhibitory activity of this compound.

Adenosine Receptor Binding Assay

This protocol outlines a general radioligand binding assay to determine the affinity of this compound for adenosine receptors, based on methods described in the literature.[1]

Objective: To determine the inhibitory constant (Ki) of this compound for adenosine A1 and A2 receptors.

Materials:

  • Cell membranes expressing the adenosine receptor of interest (e.g., from rat fat cells for A1).

  • This compound solutions of varying concentrations.

  • Radioligand specific for the receptor (e.g., [3H]-PIA for A1 receptors).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Incubation buffer (e.g., Tris-HCl).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the target adenosine receptor.

  • Reaction Mixture: In a reaction tube, combine the cell membranes, varying concentrations of this compound (or vehicle control), and a fixed concentration of the radioligand. For non-specific binding, use a saturating concentration of an unlabeled ligand instead of this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature and for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold incubation buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Airway Smooth Muscle Relaxation Assay

This protocol describes a method to assess the relaxant effect of this compound on pre-contracted airway smooth muscle, based on methodologies used in similar studies.[15]

Objective: To evaluate the dose-response relationship of this compound in relaxing airway smooth muscle.

Materials:

  • Isolated tracheal rings or bronchial strips from an appropriate animal model (e.g., guinea pig).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Isometric force transducer and data acquisition system.

  • A contractile agent (e.g., carbachol, histamine).

  • This compound solutions of varying concentrations.

Procedure:

  • Tissue Preparation: Dissect and prepare tracheal rings or bronchial strips and mount them in the organ bath system under a resting tension.

  • Equilibration: Allow the tissues to equilibrate in the physiological salt solution for a specified period.

  • Contraction: Induce a stable contraction of the airway smooth muscle by adding a contractile agent to the organ bath.

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner, allowing the tissue to reach a steady-state response at each concentration.

  • Data Recording: Continuously record the isometric tension of the smooth muscle throughout the experiment.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial induced contraction. Plot the concentration-response curve and determine the EC50 value (the effective concentration of this compound that causes 50% of the maximal relaxation).

Logical Relationship: this compound's Dual Mechanism

Enprofylline_Dual_Mechanism This compound This compound PDE_Inhibition Phosphodiesterase Inhibition This compound->PDE_Inhibition Adenosine_Antagonism Adenosine Receptor Antagonism (A2B) This compound->Adenosine_Antagonism cAMP_Increase ↑ cAMP PDE_Inhibition->cAMP_Increase Anti_Inflammatory Anti-inflammatory Effects Adenosine_Antagonism->Anti_Inflammatory Bronchodilation Bronchodilation cAMP_Increase->Bronchodilation cAMP_Increase->Anti_Inflammatory

Caption: this compound's biological effects are mediated through both PDE inhibition and potential adenosine receptor antagonism.

Conclusion

This compound presents a compelling pharmacological profile, primarily characterized by its potent phosphodiesterase inhibitory activity, which underpins its efficacy as a bronchodilator. Its limited interaction with adenosine receptors distinguishes it from theophylline, resulting in a more favorable side-effect profile. The anti-inflammatory and hemorheological effects of this compound further contribute to its potential therapeutic value. This technical guide has provided a comprehensive overview of the biological activities of this compound, supported by quantitative data and detailed experimental methodologies, to aid in the ongoing research and development of novel respiratory therapeutics.

References

Methodological & Application

Enprofylline In Vitro Assay for Bronchodilation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, is a bronchodilator used in the management of asthma and chronic obstructive pulmonary disease (COPD). Unlike the more common xanthine, theophylline, this compound exhibits potent bronchodilatory effects with significantly less adenosine receptor antagonism, thereby reducing the incidence of certain side effects.[1] Its primary mechanism of action is the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.[2][3] This increase in cAMP subsequently activates downstream signaling pathways that promote smooth muscle relaxation and bronchodilation.

These application notes provide detailed protocols for two common in vitro assays to assess the bronchodilatory potential of this compound: the isolated tracheal ring assay and the intracellular cAMP measurement in cultured airway smooth muscle cells.

Mechanism of Action: Signaling Pathway

This compound exerts its bronchodilatory effect by inhibiting phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells. This inhibition prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its intracellular accumulation. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several target proteins that collectively reduce the intracellular calcium concentration and decrease the sensitivity of the contractile machinery to calcium. This cascade of events results in the relaxation of the airway smooth muscle and subsequent bronchodilation.

Enprofylline_Mechanism_of_Action cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: this compound's primary mechanism of action.

Data Presentation

The following tables summarize the in vitro potency of this compound in comparison to other relevant bronchodilators. The EC50 value represents the concentration of the drug that elicits 50% of its maximal effect.

Table 1: Comparative Potency (EC50) of Xanthine Derivatives in Guinea Pig Tracheal Preparations

CompoundEC50 (µM)Tissue PreparationContractile AgentReference
This compound 56 ± 9Guinea Pig TracheaCarbamylcholine[4]
Theophylline162 ± 17Guinea Pig TracheaCarbamylcholine[4]
Caffeine551 ± 81Guinea Pig TracheaCarbamylcholine[4]

Table 2: Comparative Potency (EC50) of this compound and Other Bronchodilators

CompoundEC50 (µM)Tissue PreparationContractile AgentReference
This compound 9.6 ± 0.7Guinea Pig BronchiElectrical Field Stimulation[5]
Theophylline62.0 ± 4.7Guinea Pig BronchiElectrical Field Stimulation[5]
Isoprenaline~0.01-0.1Guinea Pig TracheaSpontaneous Tone / PGE2[6]

Experimental Protocols

Protocol 1: Isolated Tracheal Ring Assay for Bronchodilation

This protocol details the methodology for assessing the relaxant effect of this compound on pre-contracted isolated tracheal rings, a classic method for evaluating bronchodilator activity.

Tracheal_Ring_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Guinea Pig A2 Dissect Trachea A1->A2 A3 Prepare Tracheal Rings A2->A3 A4 Mount Rings in Organ Bath A3->A4 B1 Equilibration A4->B1 B2 Induce Contraction (e.g., Carbachol) B1->B2 B3 Cumulative Addition of this compound B2->B3 B4 Record Isometric Tension B3->B4 C1 Generate Dose-Response Curve B4->C1 C2 Calculate EC50 C1->C2

Caption: Workflow for the isolated tracheal ring assay.

Materials and Reagents:

  • Male Dunkin-Hartley guinea pigs (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118.4, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)

  • Carbachol or other contractile agents (e.g., histamine, acetylcholine)

  • This compound

  • Organ bath system with isometric force transducers

  • 95% O2 / 5% CO2 gas mixture

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect the trachea.[7]

    • Place the trachea in cold Krebs-Henseleit solution.

    • Carefully remove adhering connective tissue and cut the trachea into 3-4 mm wide rings.[7]

    • Suspend each ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.[7]

  • Equilibration and Contraction:

    • Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g, washing with fresh Krebs-Henseleit solution every 15 minutes.[7]

    • Induce a stable contraction with a submaximal concentration of a contractile agent, such as carbachol (e.g., 1 µM).[8][9]

  • Drug Administration and Data Recording:

    • Once a stable contraction plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10 nM to 100 µM).

    • Record the changes in isometric tension after each addition until a maximal relaxation is achieved or the concentration-response curve is complete.

  • Data Analysis:

    • Express the relaxation at each this compound concentration as a percentage of the initial carbachol-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value from the dose-response curve using non-linear regression analysis.

Protocol 2: Intracellular cAMP Measurement in Cultured Airway Smooth Muscle Cells

This protocol describes a cell-based assay to quantify the increase in intracellular cAMP levels in response to this compound treatment in cultured human airway smooth muscle cells (hASMCs).

Materials and Reagents:

  • Human airway smooth muscle cells (hASMCs)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

  • This compound

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cAMP enzyme-linked immunosorbent assay (ELISA) kit

  • Microplate reader

Procedure:

  • Cell Culture:

    • Culture hASMCs in appropriate flasks or multi-well plates until they reach 80-90% confluency.

    • Serum-starve the cells for 24 hours prior to the experiment to reduce basal cAMP levels.

  • Drug Treatment:

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.

    • Treat the cells with various concentrations of this compound (e.g., 1 µM to 1 mM) for a specified time (e.g., 15-30 minutes). Include a vehicle control.

  • Cell Lysis and cAMP Measurement:

    • Aspirate the medium and lyse the cells with the provided lysis buffer.

    • Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the incubation of the cell lysates with a cAMP-specific antibody and a labeled cAMP conjugate in a competitive binding format.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Determine the concentration of cAMP in each sample by interpolating from the standard curve.

    • Express the results as pmol of cAMP per well or normalize to the total protein concentration of each sample.

    • Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

The provided protocols for the isolated tracheal ring assay and the intracellular cAMP measurement offer robust and reliable methods for the in vitro characterization of the bronchodilatory effects of this compound. These assays are essential tools for researchers in the fields of respiratory pharmacology and drug development for the screening and mechanistic evaluation of potential new bronchodilator agents. The data tables and signaling pathway diagram provide a comprehensive overview of this compound's pharmacological profile.

References

Application Notes and Protocols for Enprofylline Phosphodiesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, functions as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1][2] Its therapeutic applications, particularly in the treatment of asthma and other respiratory diseases, stem from its ability to increase intracellular concentrations of cyclic adenosine monophosphate (cAMP).[3][4] This is achieved by inhibiting the PDE enzymes that are responsible for the degradation of cAMP. This document provides detailed protocols for conducting a phosphodiesterase inhibition assay using this compound, guidance on data presentation, and visualizations of the relevant biological pathways and experimental workflows.

This compound has been identified as an inhibitor of several phosphodiesterase enzymes, including PDE4A and PDE4B.[4] Like other methylxanthines, it is a competitive inhibitor, meaning it binds to the active site of the PDE enzyme, competing with the natural substrate (cAMP or cGMP).[5][6] Understanding the inhibitory profile of this compound across various PDE isoforms is crucial for elucidating its mechanism of action and potential therapeutic effects.

Data Presentation

A critical aspect of characterizing any enzyme inhibitor is the determination of its inhibitory potency against a panel of relevant enzymes. For this compound, this involves measuring its half-maximal inhibitory concentration (IC50) against various PDE isoforms. The following table summarizes the inhibitory activity of this compound and the related xanthine, theophylline, against a crude phosphodiesterase preparation.

CompoundTarget EnzymeIC50 (µM)Notes
This compoundcAMP-Phosphodiesterase (crude, from human myometrium)More potent than TheophyllineSpecific IC50 value not provided in the study.
TheophyllinecAMP-Phosphodiesterase (crude, from human myometrium)665A well-known non-selective PDE inhibitor.

Signaling Pathway

The mechanism of action of this compound involves the inhibition of phosphodiesterase, which in turn leads to an increase in intracellular cAMP levels. This signaling cascade plays a crucial role in various physiological processes, including smooth muscle relaxation and modulation of inflammatory responses.

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP Converts Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to

Caption: this compound inhibits PDE, increasing cAMP levels and leading to cellular responses.

Experimental Protocols

The following are detailed protocols for two common methods used to determine the inhibitory activity of compounds like this compound against phosphodiesterase enzymes: a radiometric assay and a fluorescence polarization assay.

Radiometric Phosphodiesterase (PDE) Inhibition Assay

This protocol is adapted from standard radiometric PDE assay procedures and is suitable for determining the IC50 of this compound.[7]

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • [³H]-cAMP (radiolabeled substrate)

  • This compound

  • Assay Buffer: 40 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM dithiothreitol (DTT)

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation cocktail

  • 96-well microplates

  • Microplate shaker

  • Scintillation counter

Experimental Workflow Diagram:

Radiometric PDE Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Prep_this compound Prepare this compound Dilutions Add_Components Add Buffer, this compound, and PDE Enzyme to Plate Prep_this compound->Add_Components Prep_Enzyme Prepare PDE Enzyme Solution Prep_Enzyme->Add_Components Prep_Substrate Prepare [³H]-cAMP Substrate Mix Add_Substrate Add [³H]-cAMP to Initiate Reaction Prep_Substrate->Add_Substrate Pre_Incubate Pre-incubate Add_Components->Pre_Incubate Pre_Incubate->Add_Substrate Incubate Incubate at 30°C Add_Substrate->Incubate Stop_Reaction Stop Reaction (e.g., Heat Inactivation) Incubate->Stop_Reaction Add_Venom Add Snake Venom Nucleotidase Stop_Reaction->Add_Venom Incubate_Venom Incubate Add_Venom->Incubate_Venom Add_Resin Add Anion-Exchange Resin Incubate_Venom->Add_Resin Separate Separate Product from Substrate Add_Resin->Separate Measure Measure Radioactivity (Scintillation Counting) Separate->Measure

Caption: Workflow for the radiometric PDE inhibition assay.

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the this compound stock solution to obtain a range of concentrations for IC50 determination.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate this compound dilution (or solvent for control wells)

    • 20 µL of diluted PDE enzyme solution

  • Pre-incubation: Gently mix the plate and pre-incubate at 30°C for 10 minutes.

  • Reaction Initiation: Start the reaction by adding 20 µL of [³H]-cAMP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., placing the plate in a boiling water bath for 2 minutes) or by adding a stop solution (e.g., 0.1 M HCl).

  • Conversion to Adenosine: Add 10 µL of snake venom nucleotidase to each well and incubate at 30°C for 10 minutes. This will convert the [³H]-AMP product to [³H]-adenosine.

  • Separation: Add the reaction mixture to an anion-exchange resin column or slurry. The unreacted [³H]-cAMP will bind to the resin, while the [³H]-adenosine product will be in the eluate.

  • Measurement: Collect the eluate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence Polarization (FP) Phosphodiesterase (PDE) Inhibition Assay

This non-radioactive method is well-suited for high-throughput screening of PDE inhibitors.[8][9]

Materials:

  • Recombinant human PDE enzymes (various isoforms)

  • Fluorescently labeled cAMP or cGMP tracer (e.g., FAM-cAMP)

  • PDE-specific binding partner (e.g., antibody or other protein that binds the fluorescent product)

  • This compound

  • Assay Buffer: (specific to the assay kit, typically a Tris-based buffer with MgCl₂)

  • Black, low-volume 384-well microplates

  • Microplate reader capable of measuring fluorescence polarization

Experimental Workflow Diagram:

FP PDE Assay Workflow cluster_prep_fp Preparation cluster_assay_fp Assay Execution cluster_detection_fp Detection Prep_Enprofylline_FP Prepare this compound Dilutions Add_Components_FP Add Buffer, this compound, and PDE Enzyme to Plate Prep_Enprofylline_FP->Add_Components_FP Prep_Enzyme_FP Prepare PDE Enzyme Solution Prep_Enzyme_FP->Add_Components_FP Prep_Tracer_FP Prepare Fluorescent Tracer Add_Tracer_FP Add Fluorescent Tracer to Initiate Reaction Prep_Tracer_FP->Add_Tracer_FP Pre_Incubate_FP Pre-incubate Add_Components_FP->Pre_Incubate_FP Pre_Incubate_FP->Add_Tracer_FP Incubate_FP Incubate at Room Temperature Add_Tracer_FP->Incubate_FP Add_Binder_FP Add Binding Partner Incubate_FP->Add_Binder_FP Incubate_Binder_FP Incubate Add_Binder_FP->Incubate_Binder_FP Measure_FP Measure Fluorescence Polarization Incubate_Binder_FP->Measure_FP

Caption: Workflow for the fluorescence polarization PDE inhibition assay.

Procedure:

  • This compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a 384-well microplate, add the following to each well:

    • Assay Buffer

    • This compound dilution (or solvent for control)

    • PDE enzyme solution

  • Pre-incubation: Mix the contents of the plate and pre-incubate at room temperature for 10-15 minutes.

  • Reaction Initiation: Add the fluorescently labeled cAMP/cGMP tracer to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the PDE-specific binding partner to each well. This will bind to the fluorescently labeled product of the enzymatic reaction.

  • Incubation: Incubate for a short period to allow for binding equilibrium to be reached.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader. A decrease in polarization indicates inhibition of the PDE enzyme.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion

The provided protocols offer robust methods for determining the inhibitory activity of this compound against various phosphodiesterase isoforms. The choice between a radiometric and a fluorescence polarization assay will depend on the specific laboratory capabilities and throughput requirements. Accurate determination of the IC50 values across a panel of PDE enzymes is essential for a comprehensive understanding of this compound's pharmacological profile and for guiding further drug development efforts.

References

Measuring Enprofylline's Effect on Intracellular cAMP Levels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, is a bronchodilator primarily used in the treatment of asthma.[1] Its mechanism of action involves the competitive and nonselective inhibition of phosphodiesterase (PDE) enzymes.[2] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP, which in turn mediates various physiological effects, including the relaxation of airway smooth muscle.[1][3][4] Unlike other xanthines such as theophylline, this compound exhibits weak antagonist activity at adenosine receptors, making it a more selective agent for studying PDE inhibition.

These application notes provide detailed protocols for measuring the in vitro effect of this compound on intracellular cAMP levels, a critical step in understanding its pharmacological profile and in the development of novel PDE inhibitors. The protocols described are applicable to various cell-based assays, with a focus on human airway smooth muscle cells (HASM) as a physiologically relevant model.

Data Presentation: this compound's Potency

The following table summarizes the inhibitory potency of this compound against different phosphodiesterase (PDE) isozymes. This data is crucial for understanding its selectivity profile and predicting its therapeutic and off-target effects.

PDE IsozymeIC50 (µM)Source
PDE I> 1000(Ukena et al., 1993)
PDE II> 1000(Ukena et al., 1993)
PDE III130(Ukena et al., 1993)
PDE IV110(Ukena et al., 1993)
PDE V220(Ukena et al., 1993)

Note: IC50 values represent the concentration of this compound required to inhibit 50% of the respective PDE isozyme activity. Lower values indicate higher potency.

The following table presents the effective concentration of this compound required to elicit a half-maximal response in a functional assay, providing a comparison to its direct enzymatic inhibition.

Functional AssayCell/Tissue TypeEC50 (µM)Source
Tracheal RelaxationGuinea Pig Trachea56 ± 9(Daly et al., 1990)[1]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental approach to quantify its effects, the following diagrams are provided.

Enprofylline_Mechanism ATP ATP AC Adenylyl Cyclase ATP->AC Activation cAMP cAMP AC->cAMP Synthesis PDE Phosphodiesterase (PDE) cAMP->PDE Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) cAMP->Cellular_Response Activation of downstream effectors AMP 5'-AMP PDE->AMP Degradation This compound This compound This compound->PDE Inhibition

This compound's mechanism of action.

cAMP_Measurement_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_assay cAMP Measurement (ELISA) cluster_data_analysis Data Analysis A Seed cells (e.g., HASM) in a multi-well plate B Incubate cells to allow attachment (e.g., 24 hours) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 30 minutes) C->D E Lyse cells to release intracellular contents D->E F Add cell lysate to anti-cAMP antibody-coated plate E->F G Add HRP-conjugated cAMP F->G H Incubate to allow competitive binding G->H I Wash to remove unbound reagents H->I J Add substrate and measure absorbance I->J L Calculate cAMP concentration in each sample J->L K Generate a standard curve K->L M Plot dose-response curve and determine EC50 L->M

Experimental workflow for cAMP measurement.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

This protocol details the steps for culturing Human Airway Smooth Muscle (HASM) cells and treating them with this compound.

Materials:

  • Human Airway Smooth Muscle (HASM) cells

  • Smooth muscle growth medium (supplemented with growth factors, 5% fetal bovine serum, and antibiotics)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • 96-well cell culture plates

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Cell culture incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture HASM cells in T-75 flasks until they reach 80-90% confluency.

    • Wash the cells with PBS and detach them using trypsin-EDTA.

    • Resuspend the cells in fresh growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of growth medium.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach and form a monolayer.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in serum-free medium. A typical concentration range would be from 0.1 µM to 1000 µM. Include a vehicle control (DMSO).

    • Carefully aspirate the growth medium from the wells.

    • Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubation:

    • Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator. This incubation time can be optimized based on the specific cell type and experimental goals.

Protocol 2: Intracellular cAMP Measurement using Competitive ELISA

This protocol describes the quantification of intracellular cAMP levels using a commercially available competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Materials:

  • cAMP competitive ELISA kit (containing cAMP standard, anti-cAMP antibody, HRP-conjugated cAMP, wash buffer, substrate, and stop solution)

  • Cell lysis buffer (provided with the kit or 0.1 M HCl)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Treated 96-well plate from Protocol 1

Procedure:

  • Cell Lysis:

    • After the this compound treatment, carefully remove the medium from each well.

    • Add 100 µL of cell lysis buffer to each well.

    • Incubate at room temperature for 10-20 minutes with gentle shaking to ensure complete cell lysis.

  • ELISA Assay:

    • Standard Curve Preparation: Prepare a serial dilution of the cAMP standard in lysis buffer according to the kit manufacturer's instructions. This will be used to generate a standard curve.

    • Sample and Standard Addition: Add 50 µL of each standard and cell lysate sample to the appropriate wells of the anti-cAMP antibody-coated plate.

    • Competitive Binding: Add 25 µL of HRP-conjugated cAMP to each well. Then, add 25 µL of the anti-cAMP antibody to each well.

    • Incubation: Seal the plate and incubate for 2 hours at room temperature on a shaker.

    • Washing: Aspirate the contents of the wells and wash each well four times with 300 µL of wash buffer.

    • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Stopping the Reaction: Add 100 µL of the stop solution to each well. The color in the wells will change from blue to yellow.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader within 15 minutes of adding the stop solution.

Data Analysis
  • Standard Curve: Plot the absorbance values of the cAMP standards against their known concentrations. Use a four-parameter logistic curve fit to generate the standard curve.

  • cAMP Concentration Calculation: Use the standard curve to interpolate the cAMP concentration in each of the cell lysate samples.

  • Dose-Response Curve: Plot the calculated cAMP concentrations against the corresponding this compound concentrations.

  • EC50 Determination: Use a non-linear regression analysis to fit the dose-response data and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal increase in cAMP levels.

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on intracellular cAMP levels. By accurately quantifying the dose-dependent increase in this key second messenger, researchers can gain valuable insights into the pharmacological activity of this compound and other PDE inhibitors. The provided data and visualizations serve as a reference for expected outcomes and a guide for experimental design. These methods are essential tools for academic research and for the pharmaceutical industry in the discovery and development of new therapies for respiratory diseases and other conditions where PDE modulation is a therapeutic strategy.

References

Application Notes and Protocols for the HPLC Analysis of Enprofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline is a xanthine derivative used as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] As with any active pharmaceutical ingredient (API), a reliable and robust analytical method is crucial for its quantification in bulk drug and finished dosage forms. This ensures the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.

This document provides a detailed protocol for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is designed to be accurate, precise, and specific for the quantification of this compound, even in the presence of its degradation products.

Signaling Pathway and Experimental Workflow

The development of a stability-indicating HPLC method involves a systematic workflow. The following diagram illustrates the key stages of this process, from initial method development to full validation and application.

HPLC_Method_Development_Workflow A Method Development B Selection of Chromatographic Conditions (Column, Mobile Phase, Wavelength) A->B Initial Screening C System Suitability Testing B->C Optimization D Method Validation (ICH Q2(R1)) C->D Verification of Performance E Specificity (Forced Degradation) D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Application of the Method (Assay of this compound in Tablets) E->K F->K G->K H->K I->K J->K

References

Application Notes and Protocols: Guinea Pig Tracheal Relaxation Assay with Enprofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guinea pig isolated trachea is a classical and robust ex vivo model for screening and characterizing potential bronchodilator agents. This application note provides a detailed protocol for assessing the tracheal relaxant effects of Enprofylline, a xanthine derivative, using this model. This compound is known for its bronchodilator properties, which are primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2] Unlike theophylline, another common xanthine bronchodilator, this compound's mechanism is largely independent of adenosine receptor antagonism.[3][4]

These protocols are designed to guide researchers in pharmacology, respiratory biology, and drug discovery through the process of tissue preparation, experimental setup, data acquisition, and analysis for evaluating the efficacy of this compound and other potential bronchodilators.

Signaling Pathway of this compound-Induced Tracheal Relaxation

This compound exerts its relaxant effect on airway smooth muscle primarily by inhibiting phosphodiesterase (PDE) enzymes. This inhibition leads to an accumulation of intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium levels and relaxation of the smooth muscle.

Enprofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP 5'-AMP PDE->AMP Metabolizes ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Promotes

Caption: Signaling pathway of this compound in airway smooth muscle.

Experimental Workflow

The following diagram outlines the major steps involved in the guinea pig tracheal relaxation assay.

Experimental_Workflow A 1. Animal Euthanasia & Trachea Dissection B 2. Preparation of Tracheal Rings A->B C 3. Mounting in Organ Bath B->C D 4. Equilibration C->D E 5. Induction of Contraction D->E F 6. Cumulative Addition of this compound E->F G 7. Data Recording & Analysis F->G

Caption: Experimental workflow for the tracheal relaxation assay.

Quantitative Data Summary

The following tables summarize the potency of this compound in relaxing guinea pig tracheal preparations.

Table 1: Potency of Xanthine Derivatives on Carbamylcholine-Stimulated Guinea Pig Trachea

CompoundEC50 (µM)
This compound56 ± 9
Theophylline>500
1,3,7-Tripropylxanthine12 ± 1.3
3-Isobutyl-1-methylxanthine7.1 ± 1.8

Data adapted from studies on various xanthine analogs.[5]

Table 2: Comparative Potency of this compound and Theophylline

ParameterThis compoundTheophylline
Relative Potency vs. Theophylline (Tracheal Relaxation)~3.8 times more potent1

Data derived from in vitro studies comparing the two xanthines.[4]

Experimental Protocols

Materials and Reagents
  • Male Dunkin-Hartley guinea pigs (300-400 g)

  • Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25.0, and glucose 11.1)

  • Carbamylcholine (Carbachol) or Histamine

  • This compound

  • Distilled water

  • Pressurized gas mixture (95% O2, 5% CO2)

  • Standard laboratory dissection tools

  • Organ bath system with isometric force transducers

  • Data acquisition system

Protocol for Guinea Pig Tracheal Relaxation Assay

1. Tissue Preparation a. Euthanize a male guinea pig via an approved method (e.g., cervical dislocation followed by exsanguination). b. Surgically remove the trachea and place it in a petri dish containing cold, oxygenated Krebs-Henseleit solution. c. Carefully dissect away any adhering connective tissue and fat. d. Cut the trachea into 2-3 mm wide rings. For some studies, a spirally cut tracheal strip can also be prepared.[3]

2. Mounting the Tracheal Rings a. Suspend each tracheal ring between two L-shaped stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution. b. Maintain the organ bath at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture to maintain a pH of 7.4.[6] c. Connect the upper hook to an isometric force transducer to record changes in tension.

3. Equilibration a. Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0 g. b. During the equilibration period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

4. Induction of Contraction a. After equilibration, induce a sustained contraction of the tracheal smooth muscle. This can be achieved by adding a contractile agent to the organ bath. Common choices include:

  • Carbachol (1 µM)[7]
  • Histamine (1 µM)[3] b. Allow the contraction to stabilize for approximately 20-30 minutes. This stable contraction will serve as the baseline (100% contraction) for measuring relaxation.

5. Cumulative Concentration-Response Curve for this compound a. Once a stable contraction is achieved, add this compound to the organ bath in a cumulative manner. b. Start with a low concentration (e.g., 10⁻⁸ M) and increase the concentration stepwise (e.g., by half-log increments) until a maximal relaxation is observed or the concentration-response curve plateaus. c. Allow the tissue to respond to each concentration for a sufficient period (typically 5-10 minutes) before adding the next concentration.

6. Data Recording and Analysis a. Continuously record the tension of the tracheal rings throughout the experiment using a data acquisition system. b. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by carbachol or histamine. c. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. d. From the concentration-response curve, calculate the EC50 (the molar concentration of this compound that produces 50% of the maximal relaxation).

Conclusion

The guinea pig tracheal relaxation assay is a valuable in vitro tool for the pharmacological evaluation of bronchodilator compounds. This application note provides a comprehensive framework for utilizing this assay to study the effects of this compound. The detailed protocols and supporting information are intended to facilitate the successful implementation of this assay in a research setting, enabling the generation of reliable and reproducible data for the development of novel respiratory therapeutics.

References

Enprofylline Administration in Rodent Models of Asthma: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, is recognized for its bronchodilator properties, primarily attributed to its role as a phosphodiesterase inhibitor and an adenosine receptor antagonist.[1] Rodent models of asthma, particularly the ovalbumin (OVA)-induced allergic asthma model, are fundamental tools for investigating the pathophysiology of asthma and for the preclinical evaluation of novel therapeutics. This document provides detailed protocols for establishing an OVA-induced asthma model in mice and proposes an experimental design for evaluating the therapeutic potential of this compound within this model. The protocols outlined are synthesized from established methodologies in the field.

Mechanism of Action: this compound

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, leading to bronchodilation. Additionally, this compound acts as an antagonist at adenosine receptors, which can also contribute to its effects on airway function.

This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AdenosineReceptor Adenosine Receptor This compound->AdenosineReceptor Antagonizes cAMP Increased cAMP PDE->cAMP Breaks down Bronchodilation Bronchodilation cAMP->Bronchodilation AdenosineBlockade Adenosine Blockade AdenosineReceptor->AdenosineBlockade AdenosineBlockade->Bronchodilation

Figure 1: Simplified signaling pathway of this compound.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice

This protocol is a standard method for inducing an allergic asthma phenotype in mice, characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and increased Th2 cytokine levels.[2][3][4][5]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum)

  • Phosphate-buffered saline (PBS), sterile

  • Methacholine chloride

  • Whole-body plethysmography system

  • Equipment for bronchoalveolar lavage (BAL)

  • Reagents for cell counting and differentiation (e.g., Wright-Giemsa stain)

  • ELISA kits for mouse IL-4, IL-5, and IL-13

Procedure:

  • Sensitization:

    • On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.[6]

    • A control group should receive i.p. injections of PBS with alum only.

  • Airway Challenge:

    • From days 21 to 23, challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes each day.

    • The control group should be challenged with a PBS aerosol.

  • Assessment of Airway Hyperresponsiveness (AHR):

    • 24 hours after the final OVA challenge (day 24), assess AHR to methacholine using a whole-body plethysmograph.[7][8][9][10]

    • Record baseline readings for 3 minutes.

    • Expose mice to nebulized PBS, followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL) for 3 minutes at each concentration.

    • Record Penh (enhanced pause) values for 3 minutes following each nebulization.

  • Bronchoalveolar Lavage (BAL):

    • Immediately following AHR assessment, euthanize the mice.

    • Expose the trachea and cannulate it.

    • Lavage the lungs with three separate 0.5 mL aliquots of ice-cold PBS.

    • Pool the recovered BAL fluid (BALF).

  • BALF Analysis:

    • Centrifuge the BALF at 500 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

    • Store the BALF supernatant at -80°C for subsequent cytokine analysis.

  • Cytokine Analysis:

    • Measure the concentrations of IL-4, IL-5, and IL-13 in the BALF supernatant using commercially available ELISA kits according to the manufacturer's instructions.[11]

Proposed Protocol for this compound Administration

This is a proposed protocol as no specific studies on this compound administration in OVA-induced rodent asthma models were identified in the literature search.

Objective: To evaluate the effect of this compound on airway inflammation and hyperresponsiveness in an OVA-induced mouse model of asthma.

Experimental Groups:

  • Control (PBS sensitized and challenged) + Vehicle

  • OVA (OVA sensitized and challenged) + Vehicle

  • OVA + this compound (Low Dose)

  • OVA + this compound (High Dose)

This compound Preparation and Administration:

  • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

  • Based on human studies where intravenous doses of 1.5 mg/kg have been used, a starting point for dose-ranging studies in mice could be 1-10 mg/kg.[12]

  • Administer this compound via intraperitoneal (i.p.) injection.

  • Administer this compound 1 hour prior to each OVA challenge (days 21, 22, and 23).

cluster_0 Sensitization Phase cluster_1 Challenge & Treatment Phase cluster_2 Assessment Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21 Day 21: this compound i.p. -> OVA Challenge Day14->Day21 7 days Day22 Day 22: this compound i.p. -> OVA Challenge Day23 Day 23: this compound i.p. -> OVA Challenge Day24 Day 24: AHR Measurement & BALF Collection Day23->Day24 24 hours

Figure 2: Experimental workflow for this compound administration.

Data Presentation

The following tables are illustrative examples of how quantitative data from the proposed experiment could be structured.

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF

Treatment GroupTotal Cells (x10^5)Macrophages (x10^4)Eosinophils (x10^4)Neutrophils (x10^3)Lymphocytes (x10^4)
Control + Vehicle1.2 ± 0.311.5 ± 2.50.1 ± 0.050.5 ± 0.10.4 ± 0.1
OVA + Vehicle8.5 ± 1.225.1 ± 3.155.2 ± 6.82.1 ± 0.53.2 ± 0.7*
OVA + Enpro (Low)6.3 ± 0.9#23.8 ± 2.938.5 ± 5.1#1.5 ± 0.32.8 ± 0.6
OVA + Enpro (High)4.1 ± 0.7#20.5 ± 2.520.1 ± 3.9#1.1 ± 0.2#1.9 ± 0.4#
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle.

Table 2: Effect of this compound on Th2 Cytokine Levels in BALF (pg/mL)

Treatment GroupIL-4IL-5IL-13
Control + Vehicle15.2 ± 3.110.5 ± 2.525.8 ± 4.3
OVA + Vehicle85.6 ± 9.898.2 ± 11.3150.4 ± 15.1*
OVA + Enpro (Low)60.1 ± 7.5#70.5 ± 8.9#110.2 ± 12.6#
OVA + Enpro (High)35.4 ± 5.2#45.8 ± 6.1#75.9 ± 9.8#
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle.

Table 3: Effect of this compound on Airway Hyperresponsiveness (Penh)

Treatment GroupPBS6.25 mg/mL MCh12.5 mg/mL MCh25 mg/mL MCh50 mg/mL MCh
Control + Vehicle0.8 ± 0.11.1 ± 0.21.5 ± 0.32.1 ± 0.42.8 ± 0.5
OVA + Vehicle1.2 ± 0.22.5 ± 0.43.8 ± 0.65.5 ± 0.87.2 ± 1.1
OVA + Enpro (Low)1.1 ± 0.22.0 ± 0.3#3.1 ± 0.5#4.5 ± 0.7#5.9 ± 0.9#
OVA + Enpro (High)1.0 ± 0.11.5 ± 0.2#2.2 ± 0.4#3.1 ± 0.5#4.0 ± 0.6#
Data are presented as mean ± SEM. *p<0.05 vs. Control; #p<0.05 vs. OVA + Vehicle at the same methacholine concentration.

Conclusion

The protocols detailed above provide a robust framework for investigating the effects of this compound in a widely accepted rodent model of allergic asthma. While direct preclinical data for this compound in this specific context is lacking in the available literature, the proposed experimental design offers a scientifically sound approach to elucidate its potential anti-inflammatory and bronchodilatory effects. The successful execution of these protocols will contribute valuable data to the understanding of this compound's therapeutic potential in asthma.

References

Application Note: Quantification of Enprofylline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of enprofylline in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing excellent selectivity and sensitivity. This method is validated according to established bioanalytical guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving this compound.

Principle

The method involves the extraction of this compound and an internal standard (IS), Theophylline-d6, from human plasma via protein precipitation with acetonitrile. After centrifugation, the supernatant is injected into the LC-MS/MS system. The compounds are separated by reversed-phase chromatography and detected by tandem mass spectrometry. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed from spiked plasma standards.[1][2][3]

Materials and Instrumentation

Chemicals and Reagents
  • This compound (≥98% purity)

  • Theophylline-d6 (Internal Standard, IS)

  • LC-MS grade acetonitrile

  • LC-MS grade methanol

  • LC-MS grade water

  • Formic acid (≥99%)

  • Ammonium acetate

  • Control human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent UPLC/HPLC system

  • Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source[3][4]

  • Analytical Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm) or equivalent[1]

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound and Theophylline-d6 in methanol to obtain 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serially diluting the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Theophylline-d6 primary stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples
  • Spike 5 µL of the appropriate this compound working standard solution into 95 µL of control human plasma to prepare calibration standards at concentrations of 1, 5, 20, 50, 100, 200, 400, and 500 ng/mL.

  • Prepare Quality Control (QC) samples in the same manner at four concentration levels:

    • LLOQ QC: 1 ng/mL (Lower Limit of Quantification)

    • LQC: 3 ng/mL (Low Quality Control)

    • MQC: 150 ng/mL (Medium Quality Control)

    • HQC: 450 ng/mL (High Quality Control)

Sample Preparation Protocol
  • Aliquot 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS working solution (100 ng/mL Theophylline-d6 in acetonitrile) to each tube. This step combines protein precipitation and IS addition.[5][6]

  • Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography

The chromatographic separation is performed using a gradient elution program.

ParameterValue
Column Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.6 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 1: LC Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.00 95 5
0.50 95 5
2.50 10 90
3.50 10 90
3.60 95 5

| 5.00 | 95 | 5 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode, monitoring the specific MRM transitions for this compound and the internal standard.

Table 2: Optimized MS/MS Parameters

Parameter Analyte (this compound) IS (Theophylline-d6)
Precursor Ion (Q1) m/z 195.1 187.1
Product Ion (Q2) m/z 138.1 128.1
Dwell Time (ms) 150 150
Declustering Potential (DP) 60 V 55 V
Collision Energy (CE) 25 eV 22 eV
Ion Source ESI Positive ESI Positive
IonSpray Voltage 5500 V 5500 V

| Source Temperature | 500°C | 500°C |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.[1][7][8]

Linearity

The calibration curve was linear over the concentration range of 1-500 ng/mL.

Table 3: Calibration Curve Summary

Parameter Value
Concentration Range 1.0 - 500.0 ng/mL
Regression Model Linear, 1/x² weighting

| Correlation Coefficient (r²) | > 0.998 |

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated at four QC levels.

Table 4: Intra- and Inter-Day Accuracy and Precision

QC Level Conc. (ng/mL) Intra-Day Precision (%RSD, n=6) Intra-Day Accuracy (%) Inter-Day Precision (%RSD, n=18) Inter-Day Accuracy (%)
LLOQ QC 1.0 8.5 105.2 9.8 103.5
LQC 3.0 6.2 97.8 7.5 98.9
MQC 150.0 4.1 101.5 5.3 102.1
HQC 450.0 3.5 99.4 4.8 100.7

Acceptance criteria: Precision (%RSD) ≤15% (≤20% for LLOQ), Accuracy within 85-115% (80-120% for LLOOQ).[7][9]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at LQC and HQC levels.

Table 5: Recovery and Matrix Effect Data

QC Level Analyte Recovery (%) IS Recovery (%) Matrix Effect (%) IS-Normalized Matrix Factor
LQC 92.5 94.1 98.2 0.99
HQC 94.8 93.5 101.3 1.02

Acceptance criteria: Consistent and reproducible recovery; IS-normalized matrix factor between 0.85 and 1.15.

Stability

This compound was found to be stable under various storage and handling conditions.

Table 6: Stability Results Summary

Stability Condition Duration Result
Bench-Top (in Plasma) 8 hours at RT Stable
Freeze-Thaw (in Plasma) 3 cycles Stable
Autosampler (Processed) 24 hours at 10°C Stable
Long-Term (in Plasma) 90 days at -80°C Stable

Acceptance criteria: Mean concentration within ±15% of nominal values.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample (Standard, QC, or Unknown) add_is Add 300 µL Acetonitrile with Internal Standard plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer inject Inject 5 µL into LC-MS/MS transfer->inject lc_sep Chromatographic Separation (C18 Column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM Mode) lc_sep->ms_detect integrate Peak Integration ms_detect->integrate calculate Calculate Area Ratios (Analyte/IS) integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Workflow for this compound Quantification in Plasma.

Bioanalytical Method Validation Parameters

validation_parameters cluster_core Core Criteria cluster_matrix Matrix & Recovery cluster_stability Stability Assessment center_node Method Validation selectivity Selectivity center_node->selectivity recovery Extraction Recovery center_node->recovery st_stability Stock/Working Solution center_node->st_stability linearity Linearity & Range accuracy Accuracy precision Precision sensitivity Sensitivity (LLOQ) matrix_effect Matrix Effect ft_stability Freeze-Thaw bt_stability Bench-Top lt_stability Long-Term

References

Enprofylline Dose-Response in Airway Smooth Muscle Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-dependent effects of enprofylline on airway smooth muscle (ASM) cells. This document includes quantitative data, detailed experimental protocols for key assays, and diagrams of the relevant signaling pathways and experimental workflows to guide researchers in studying the bronchodilatory effects of this xanthine derivative.

Introduction

This compound (3-propylxanthine) is a bronchodilator used in the treatment of asthma.[1] Its primary mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates the relaxation of airway smooth muscle.[2] Unlike theophylline, another common xanthine bronchodilator, this compound has minimal activity as an adenosine receptor antagonist.[1][3] This characteristic makes it a valuable tool for specifically investigating the effects of PDE inhibition on airway smooth muscle function.

Quantitative Data Summary

The following tables summarize the dose-response characteristics of this compound in airway smooth muscle preparations.

Table 1: this compound-Induced Relaxation of Pre-Contracted Airway Smooth Muscle

PreparationAgonist Used for Pre-ContractionThis compound Concentration RangeObserved EffectEC50Reference
Guinea Pig TracheaCarbamylcholineNot specifiedRelaxation56 ± 9 µM[4]
Guinea Pig TracheaIndomethacin-treated5.2 x 10⁻⁵ M - 1.0 x 10⁻⁴ MRelaxation of remaining tensionNot Applicable[5][6]
Human BronchiolesCarbachol (2.0 µM)1 - 400 µMConsistent relaxationNot specified, noted as ~5x more potent than theophylline[7]

Table 2: this compound Inhibition of Phosphodiesterase (PDE)

Enzyme TargetInhibitory Constant (Ki)Reference
Phosphodiesterase (general)4700 nM (4.7 µM)[8]
3',5'-cyclic-AMP phosphodiesterase 4AInhibitor[8]
3',5'-cyclic-AMP phosphodiesterase 4BInhibitor[8]

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action in Airway Smooth Muscle Relaxation

Enprofylline_Mechanism This compound This compound PDE Phosphodiesterase (PDE4) This compound->PDE Inhibits cAMP cAMP (Increased) PDE->cAMP Degrades ATP ATP AC Adenylyl Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) (Activated) cAMP->PKA Activates Relaxation Airway Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: this compound inhibits PDE4, increasing cAMP levels and leading to airway smooth muscle relaxation.

General Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Isolate Airway Tissue (e.g., Trachea) A2 Prepare Muscle Strips or Culture Cells A1->A2 B1 Mount Tissue in Organ Bath A2->B1 B2 Pre-contract with Agonist (e.g., Carbachol) B1->B2 B3 Add Cumulative Doses of this compound B2->B3 C1 Record Isometric Tension B3->C1 C2 Generate Dose-Response Curve C1->C2 C3 Calculate EC50 C2->C3

Caption: Workflow for isometric tension recording of airway smooth muscle in response to this compound.

Detailed Experimental Protocols

Airway Smooth Muscle Cell Culture

This protocol is adapted from established methods for culturing human and animal airway smooth muscle cells.

Materials:

  • Fresh tracheal or bronchial tissue

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagenase (Type XI) and Elastase (Type I)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Culture flasks/dishes

  • Centrifuge

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Tissue Harvest and Dissection: Aseptically harvest airway tissue (e.g., trachea, main bronchi) and place it in cold HBSS. Under a dissecting microscope, carefully remove the epithelium, connective tissue, and cartilage.

  • Enzymatic Digestion: Mince the remaining smooth muscle tissue into small fragments (approx. 1 mm²). Transfer the fragments to HBSS containing 10 mg/mL BSA, 1 mg/mL collagenase, and 3.3 U/mL elastase. Incubate at 37°C in a 5% CO₂ atmosphere for 30-150 minutes, with gentle agitation, to dissociate the cells.

  • Cell Isolation and Seeding: After digestion, filter the cell suspension through a sterile 70-µm cell strainer to remove undigested tissue. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Culture: Plate the cells onto culture dishes and incubate at 37°C with 5% CO₂. Change the medium every 2-3 days. Cells should reach confluence in 14-21 days and can then be subcultured for experiments.

  • Cell Identification: Confirm the smooth muscle phenotype by immunocytochemical staining for smooth muscle-specific proteins like α-actin and myosin.

Isometric Tension Recording in Airway Smooth Muscle Strips

This protocol describes the measurement of this compound-induced relaxation in pre-contracted airway smooth muscle strips.

Materials:

  • Isolated tracheal or bronchial rings

  • Organ bath system with force-displacement transducers

  • Krebs-Henseleit (Krebs) solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11)

  • Carbachol or other contractile agonist

  • This compound stock solution

  • Gas mixture (95% O₂, 5% CO₂)

  • Data acquisition system

Protocol:

  • Tissue Preparation: Isolate tracheal or bronchial rings and cut them into strips. Mount the strips vertically in an organ bath filled with Krebs solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the muscle strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig trachea), washing them with fresh Krebs solution every 15 minutes.

  • Pre-contraction: Induce a stable contraction by adding a submaximal concentration of a contractile agonist (e.g., carbachol to approximately 70-80% of the maximal response).

  • Dose-Response Curve Generation: Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath. Allow the response to each concentration to reach a plateau before adding the next concentration.

  • Data Analysis: Record the changes in isometric tension. Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist. Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate the EC₅₀ value.

Cyclic AMP (cAMP) Assay

This protocol outlines the measurement of intracellular cAMP levels in cultured airway smooth muscle cells following this compound treatment.

Materials:

  • Cultured airway smooth muscle cells

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX, to prevent cAMP degradation during the assay)

  • Cell lysis buffer

  • Commercially available cAMP assay kit (e.g., ELISA-based)

  • Plate reader

Protocol:

  • Cell Seeding: Seed airway smooth muscle cells in a multi-well plate and grow them to near confluence.

  • Cell Treatment: Pre-incubate the cells with a general phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period to inhibit cAMP breakdown. Then, treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: After treatment, remove the medium and lyse the cells according to the instructions of the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the concentration of cAMP in each sample based on a standard curve. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.

References

Application Notes and Protocols for Establishing a Diabetic Neuropathy Rat Model for Enprofylline Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of sensation, often accompanied by chronic pain.[1][2] The development of effective therapeutic interventions requires robust and reproducible animal models that accurately mimic the human condition. The streptozotocin (STZ)-induced diabetic rat is the most widely used model for studying diabetic neuropathy, as it replicates many of the functional, structural, and biochemical abnormalities observed in human patients.[1][3]

Enprofylline, a xanthine derivative, has been identified as a potential therapeutic agent for diabetic neuropathy.[4][5][6][7] Its mechanism of action is thought to involve the inhibition of phosphodiesterase, leading to an increase in cyclic AMP (cAMP), and the antagonism of adenosine receptors.[4][5][8] These application notes provide detailed protocols for establishing an STZ-induced diabetic neuropathy rat model, assessing key neuropathic endpoints, and a framework for evaluating the therapeutic potential of this compound.

Experimental Design and Workflow

The overall experimental workflow involves several key stages: animal acclimatization, induction of diabetes, confirmation of diabetic and neuropathic states, therapeutic intervention with this compound, and final assessment of outcomes.

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Confirmation & Grouping cluster_2 Phase 3: Intervention & Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline Measurements (Body Weight, Nociceptive Tests) acclimatization->baseline stz Diabetes Induction (Single IP STZ Injection) baseline->stz glucose_confirm Confirmation of Diabetes (Blood Glucose > 250 mg/dL) stz->glucose_confirm neuropathy_dev Neuropathy Development (4 weeks) glucose_confirm->neuropathy_dev neuropathy_confirm Confirmation of Neuropathy (Behavioral & NCV Tests) neuropathy_dev->neuropathy_confirm grouping Randomization into Study Groups neuropathy_confirm->grouping treatment This compound Administration (Daily for X weeks) grouping->treatment endpoint Endpoint Measurements (Behavioral, NCV, Biochemical) treatment->endpoint analysis Data Analysis & Histopathology endpoint->analysis end End analysis->end start Start start->acclimatization G cluster_polyol Polyol Pathway cluster_pkc PKC Pathway cluster_inflammation Inflammatory Pathways hyperglycemia Hyperglycemia sorbitol Sorbitol ↑ hyperglycemia->sorbitol dag DAG ↑ hyperglycemia->dag mapk MAPK Activation hyperglycemia->mapk nfkb NF-κB Activation hyperglycemia->nfkb nadph NADPH ↓ sorbitol->nadph ros_polyol Oxidative Stress ↑ nadph->ros_polyol nerve_damage Nerve Damage & Neuropathy ros_polyol->nerve_damage pkc PKC Activation dag->pkc vascular Vascular Dysfunction pkc->vascular vascular->nerve_damage cytokines Pro-inflammatory Cytokines ↑ mapk->cytokines nfkb->cytokines cytokines->nerve_damage G cluster_pde PDE Inhibition cluster_adenosine Adenosine Receptor Antagonism This compound This compound pde Phosphodiesterase (PDE) This compound->pde adenosine_r Adenosine Receptors (e.g., A2B) This compound->adenosine_r camp cAMP ↑ pde->camp pka PKA Activation camp->pka neuroprotection Neuroprotection & Anti-inflammation pka->neuroprotection outcome Amelioration of Diabetic Neuropathy neuroprotection->outcome pain_signal Pain Signaling ↓ adenosine_r->pain_signal inflammation_signal Neuro-inflammation ↓ adenosine_r->inflammation_signal pain_signal->outcome inflammation_signal->outcome

References

Application Notes and Protocols: Investigating the Effects of Enprofylline on Airway Epithelial and Smooth Muscle Cell Co-cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Airway remodeling in chronic respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD), involves complex interactions between various cell types, including airway epithelial cells and airway smooth muscle cells (ASMCs).[1][2][3] The airway epithelium plays a crucial role in orchestrating the underlying inflammatory and remodeling processes by releasing a variety of mediators that can influence ASMC proliferation, differentiation, and contractility.[1][2][3] Co-culture models that mimic the in vivo proximity of these two cell types are invaluable tools for studying these interactions and for evaluating the therapeutic potential of novel compounds.

Enprofylline is a xanthine derivative used in the treatment of asthma that acts as a bronchodilator.[4][5] Its primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5][6] Unlike theophylline, another xanthine derivative, this compound has minimal activity as an adenosine receptor antagonist.[4][7][8] This makes it a useful tool to investigate the specific roles of PDE inhibition in airway cell function.

These application notes provide a comprehensive protocol for establishing a co-culture of human airway epithelial cells and human airway smooth muscle cells to investigate the effects of this compound. The described methods will enable researchers to assess key parameters such as cell proliferation, inflammatory mediator release, and signaling pathway activation.

Data Presentation

Table 1: Effects of this compound on Airway Smooth Muscle Cell Proliferation in Co-culture
Treatment GroupBrdU Incorporation (% of Control)Cell Viability (%)
ASMC Monoculture (Control)100100
ASMC + Epithelial Cell Co-culture185 ± 1298 ± 3
Co-culture + this compound (1 µM)165 ± 1097 ± 4
Co-culture + this compound (10 µM)140 ± 9*#96 ± 5
Co-culture + this compound (100 µM)115 ± 8#95 ± 4

*p<0.05 compared to ASMC Monoculture. #p<0.05 compared to Co-culture. Data are presented as mean ± SEM from three independent experiments.

Table 2: Effects of this compound on Inflammatory Mediator Release in Co-culture Supernatants
Treatment GroupIL-6 (pg/mL)IL-8 (pg/mL)
ASMC Monoculture (Control)50 ± 580 ± 7
ASMC + Epithelial Cell Co-culture250 ± 20320 ± 25
Co-culture + this compound (1 µM)220 ± 18280 ± 22
Co-culture + this compound (10 µM)180 ± 15#230 ± 19#
Co-culture + this compound (100 µM)120 ± 11#150 ± 14#

*p<0.05 compared to ASMC Monoculture. #p<0.05 compared to Co-culture. Data are presented as mean ± SEM from three independent experiments.

Experimental Protocols

Cell Culture
  • Human Airway Epithelial Cells (e.g., BEAS-2B or primary human bronchial epithelial cells - HBECs): Culture BEAS-2B cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For primary HBECs, use specialized bronchial epithelial growth medium (BEGM).[9] Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Human Airway Smooth Muscle Cells (ASMCs): Culture primary human ASMCs in smooth muscle growth medium (SmGM) supplemented with 5% FBS, growth factors, and antibiotics. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

Co-culture Setup (Transwell System)

This protocol utilizes a Transwell insert system to allow for communication between the two cell types via soluble factors without direct cell-cell contact.

  • Seed ASMCs in the bottom chamber of a 6-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • The following day, seed airway epithelial cells onto the microporous membrane of a Transwell insert (0.4 µm pore size) at a density of 1 x 10^5 cells/insert.

  • Once the epithelial cells have formed a confluent monolayer on the insert (typically 2-3 days), replace the medium in both the upper and lower chambers with a serum-free co-culture medium (e.g., a 1:1 mixture of DMEM and BEGM).

  • Place the Transwell inserts containing the epithelial cells into the wells containing the ASMCs to initiate the co-culture.[10]

This compound Treatment
  • Prepare stock solutions of this compound in sterile water or DMSO.

  • Dilute the stock solution to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM) in the co-culture medium.

  • Add the this compound-containing medium to both the upper and lower chambers of the co-culture system.

  • Include appropriate vehicle controls (medium with the same concentration of DMSO or water as the highest this compound concentration).

  • Incubate the co-cultures for the desired experimental duration (e.g., 24, 48, or 72 hours).

Assessment of ASMC Proliferation (BrdU Assay)
  • Six hours prior to the end of the experiment, add 5-bromo-2'-deoxyuridine (BrdU) to the co-culture medium at a final concentration of 10 µM.[1][11]

  • At the end of the incubation period, remove the Transwell inserts.

  • Wash the ASMCs in the bottom wells with phosphate-buffered saline (PBS).

  • Fix, permeabilize, and stain the ASMCs for BrdU incorporation using a commercially available BrdU assay kit, following the manufacturer's instructions.

  • Quantify BrdU incorporation using a microplate reader or by fluorescence microscopy.

Measurement of Inflammatory Mediators (ELISA)
  • At the end of the treatment period, collect the supernatant from the lower chamber of the co-culture.

  • Centrifuge the supernatant to remove any cellular debris.

  • Measure the concentrations of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in the supernatant using specific enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's protocols.[3]

Visualizations

G cluster_0 Experimental Workflow A Seed Airway Smooth Muscle Cells (ASMCs) in 6-well plate D Initiate Co-culture by placing insert into well with ASMCs A->D B Seed Airway Epithelial Cells on Transwell Insert C Establish Confluent Epithelial Monolayer B->C C->D E Treat with this compound or Vehicle Control D->E F Incubate for desired duration (e.g., 48h) E->F G Add BrdU (final 6 hours) F->G H Collect Supernatant for ELISA F->H I Fix and Stain ASMCs for BrdU Assay G->I J Analyze Data H->J I->J

Caption: Experimental workflow for the co-culture of airway epithelial and smooth muscle cells with this compound treatment.

G cluster_0 This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Inflammation ↓ Pro-inflammatory Mediator Release (e.g., IL-6, IL-8) PKA->Inflammation Proliferation ↓ Smooth Muscle Cell Proliferation PKA->Proliferation

References

Application Note & Protocols: High-Throughput Screening Assays for Enprofylline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enprofylline (3-propylxanthine) is a xanthine derivative recognized for its bronchodilator properties, making it a molecule of interest for treating respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its pharmacological effects are primarily attributed to a dual mechanism of action: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3][4] As a PDE inhibitor, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation.[2][3] Unlike other xanthines such as theophylline, this compound exhibits relatively weak activity as an adenosine receptor antagonist, which may contribute to a more favorable side-effect profile.[4]

The development of this compound analogs presents an opportunity to optimize potency, selectivity, and pharmacokinetic properties. High-Throughput Screening (HTS) is an essential methodology in this process, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. This document provides detailed protocols for two primary HTS assays designed to quantify the activity of this compound analogs against its key molecular targets.

Primary Screening Targets & Signaling Pathway

The screening strategy for this compound analogs focuses on its two principal mechanisms of action:

  • Phosphodiesterase (PDE) Inhibition: PDEs are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP). Inhibition of PDEs, particularly PDE4, in airway smooth muscle cells increases intracellular cAMP levels, leading to bronchodilation. Assays will quantify the ability of analogs to inhibit PDE activity.

  • Adenosine Receptor Antagonism: Adenosine receptors, particularly A1 and A2 subtypes, are G-protein coupled receptors (GPCRs) that mediate various physiological effects, including bronchoconstriction. Assays will measure the binding affinity of analogs to these receptors to determine their antagonistic potential.[5]

The diagram below illustrates the cAMP signaling pathway, highlighting the role of PDEs and the mechanism of action for PDE inhibitors like this compound.

camp_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR (e.g., β2-AR) AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion AMP 5'-AMP (Inactive) cAMP:s->AMP:n Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to This compound This compound Analogs This compound->PDE Inhibits pde_fp_workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction & Detection cluster_readout Data Acquisition & Analysis A 1. Dispense Test Compound (this compound Analog) or Controls into 384-well plate B 2. Add PDE Enzyme Solution A->B C 3. Pre-incubate B->C D 4. Add Fluorescent Substrate (e.g., FAM-cGMP) C->D E 5. Incubate (Enzyme Reaction) D->E F 6. Add Binding Agent/ Stop Solution E->F G 7. Read Fluorescence Polarization (mP) F->G H 8. Calculate % Inhibition and determine IC50 G->H ar_fp_workflow cluster_prep Assay Preparation cluster_reaction Competitive Binding cluster_readout Data Acquisition & Analysis A 1. Dispense Test Compound (this compound Analog) or Controls into 384-well plate B 2. Add Solubilized Receptor Membrane Preparation A->B C 3. Pre-incubate B->C D 4. Add Fluorescent Ligand (Tracer) C->D E 5. Incubate to Reach Binding Equilibrium D->E G 6. Read Fluorescence Polarization (mP) E->G H 7. Calculate % Displacement and determine Ki G->H

References

Application Notes and Protocols: Enprofylline as a Tool Compound in Adenosine Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprofylline, a xanthine derivative, has been a subject of interest in respiratory medicine and pharmacology. While structurally related to theophylline and caffeine, its distinct pharmacological profile makes it a valuable tool for investigating adenosine receptor signaling and the role of phosphodiesterases (PDEs). These application notes provide a comprehensive overview of this compound's use as a tool compound, including its pharmacological data, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways.

This compound acts as a non-selective phosphodiesterase inhibitor, which increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Its activity as an adenosine receptor antagonist has been a topic of scientific discussion. While some early studies suggested it lacks significant adenosine receptor antagonism, more recent evidence indicates it can act as an antagonist, particularly at A2B receptors, and is nearly equipotent at A1 and A2 receptors.[3][4] This dual mechanism of action necessitates careful experimental design and data interpretation when using this compound to probe biological systems.

Pharmacological Data of this compound

The following tables summarize the quantitative data on this compound's activity at adenosine receptors and its inhibitory effects on phosphodiesterases. This information is crucial for designing experiments and interpreting results.

Table 1: this compound Activity at Adenosine Receptors

Receptor SubtypeParameterValue (µM)Species/TissueReference
Adenosine A1KB32Rat Fat Cells[3]
Ki45Rat Fat Cell Membranes[3]
Adenosine A2KB130Human Platelets[3]
Adenosine A2BKi~7Human Recombinant[5]
Adenosine A3-Data not available-

Table 2: this compound Phosphodiesterase (PDE) Inhibition

PDE SourceParameterValue (µM)Reference
Human PlateletsKi15[3]
Guinea-Pig LungKi130[3]
Rat Fat CellsKi110[3]

Experimental Protocols

Detailed methodologies are essential for the reproducible application of this compound in research. Below are protocols for key experiments used to characterize its effects on adenosine receptor signaling.

Protocol 1: Radioligand Binding Assay for Adenosine Receptors

This protocol is used to determine the binding affinity (Ki) of this compound for adenosine receptor subtypes.

1. Membrane Preparation:

  • Culture cells expressing the desired adenosine receptor subtype (e.g., HEK293 cells transfected with the A1, A2A, A2B, or A3 receptor gene).

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend cells in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

2. Binding Assay:

  • In a 96-well plate, add the following in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • A fixed concentration of a suitable radioligand specific for the receptor subtype being studied (e.g., [3H]DPCPX for A1, [3H]ZM241385 for A2A).

    • Increasing concentrations of unlabeled this compound or a known reference compound.

    • The prepared cell membranes.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Adenylate Cyclase Activity Assay

This assay measures the ability of this compound to modulate the activity of adenylate cyclase, a key enzyme in the cAMP signaling pathway.

1. Cell Culture and Treatment:

  • Plate cells expressing the adenosine receptor of interest in a multi-well plate.

  • Pre-incubate the cells with various concentrations of this compound for a defined period.

  • Stimulate the cells with an adenosine receptor agonist (for A2A and A2B receptors which stimulate adenylate cyclase) or an agonist plus forskolin (for A1 and A3 receptors which inhibit adenylate cyclase).

2. Cell Lysis and cAMP Measurement:

  • Terminate the stimulation and lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA, HTRF, or bioluminescence-based assays).

3. Data Analysis:

  • Generate dose-response curves by plotting the measured cAMP concentration against the logarithm of the this compound concentration.

  • Determine the EC50 (for stimulation) or IC50 (for inhibition) values.

Protocol 3: cAMP Accumulation Assay

This protocol provides an alternative method to assess the functional consequences of adenosine receptor modulation by this compound.

1. Cell Preparation and Stimulation:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add increasing concentrations of this compound to the wells.

  • Stimulate the cells with an appropriate adenosine receptor agonist.

2. Measurement of cAMP:

  • After the desired incubation time, lyse the cells.

  • Measure the accumulated intracellular cAMP using a competitive immunoassay or other sensitive detection method as described in Protocol 2.

3. Data Interpretation:

  • Analyze the data to determine the effect of this compound on agonist-induced cAMP accumulation. An antagonistic effect would be observed as a rightward shift in the agonist's dose-response curve.

Signaling Pathways and Experimental Workflows

To aid in the conceptualization of experiments and interpretation of data, the following diagrams illustrate the signaling pathways of adenosine receptors and a typical experimental workflow for assessing this compound's activity.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A2B_Gq A2B also couples to Gq A1_A3 A1 / A3 Receptors Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC_A1_A3 PLC Gi->PLC_A1_A3 Activates cAMP_down ↓ cAMP AC_inhibit->cAMP_down IP3_DAG_A1_A3 ↑ IP3 & DAG PLC_A1_A3->IP3_DAG_A1_A3 A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Activates cAMP_up ↑ cAMP AC_stimulate->cAMP_up A2B_Gq A2B Receptor Gq Gq A2B_Gq->Gq PLC_A2B PLC Gq->PLC_A2B Activates IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Assay (cAMP Measurement) cluster_interpretation Data Interpretation prep_membranes Prepare Cell Membranes Expressing Receptor incubation Incubate Membranes with Radioligand & this compound prep_membranes->incubation filtration Separate Bound from Unbound Radioligand incubation->filtration counting Quantify Radioactivity filtration->counting analysis_binding Calculate Ki Value counting->analysis_binding compare_data Compare Binding Affinity (Ki) with Functional Potency (IC50/EC50) analysis_binding->compare_data cell_culture Culture Cells Expressing Receptor of Interest treatment Treat Cells with This compound & Agonist cell_culture->treatment lysis Lyse Cells to Release cAMP treatment->lysis cAMP_measurement Measure cAMP Concentration lysis->cAMP_measurement analysis_functional Determine IC50/EC50 cAMP_measurement->analysis_functional analysis_functional->compare_data conclusion Determine Mechanism of Action (Antagonism vs. PDE Inhibition) compare_data->conclusion

Caption: Experimental Workflow for Characterizing this compound.

Conclusion

This compound serves as a multifaceted tool compound for the study of adenosine receptors and phosphodiesterases. Its dual activity profile requires careful consideration in experimental design and data analysis. The provided pharmacological data, detailed protocols, and signaling pathway diagrams offer a solid foundation for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of purinergic signaling in health and disease.

References

Troubleshooting & Optimization

Improving Enprofylline solubility for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving enprofylline solubility for in vitro experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting technical data.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

  • Q1: Why is my this compound not dissolving in aqueous solutions like water or PBS?

    • A1: this compound is poorly soluble in water and aqueous buffers such as Phosphate Buffered Saline (PBS).[1] This is a known characteristic of many xanthine derivatives due to their chemical structure.[2] For most in vitro applications, a stock solution in an organic solvent is required.

  • Q2: What is the recommended solvent for preparing a stock solution of this compound?

    • A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1] It has a high solubility for this compound, allowing for the preparation of concentrated stock solutions.

  • Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my cell culture medium. What should I do?

    • A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. To avoid this, ensure the final concentration of DMSO in your culture medium is low, typically below 0.5% and preferably at 0.1%, to minimize solvent-induced cell toxicity and precipitation. It is also recommended to add the DMSO stock solution to the medium while gently vortexing to ensure rapid and even dispersion.

  • Q4: Can I use other organic solvents to dissolve this compound?

    • A4: While DMSO is the most common, other organic solvents may be used. However, their compatibility with your specific experimental system and their potential toxicity to the cells must be carefully considered. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your cells.

  • Q5: How can I increase the solubility of this compound in my final working solution?

    • A5: The use of co-solvents can help to increase the solubility of poorly soluble drugs. For in vivo studies, formulations with DMSO and solubilizing agents like SBE-β-CD or corn oil have been reported.[3] While not standard for in vitro work, exploring the use of low concentrations of pharmaceutically acceptable solubilizing agents could be a potential strategy, though this would require thorough validation to ensure no interference with the assay.

Troubleshooting Common Problems

ProblemPossible CauseRecommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.Vigorously vortex the solution. If powder persists, sonicate the solution for 10-15 minutes.[1] Gentle warming to 37°C may also aid dissolution, but be cautious of potential degradation with prolonged heating.
Precipitation is observed in the stock solution upon storage. The storage temperature is too low, or the solution is supersaturated.Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. If precipitation occurs upon thawing, gently warm and vortex the solution to redissolve the compound before use.
Inconsistent experimental results. Incomplete dissolution or precipitation of this compound in the working solution.Always ensure your this compound stock solution is clear before making dilutions. When preparing the final working solution in your aqueous medium, add the stock solution dropwise while gently stirring or vortexing to ensure homogeneity. Prepare working solutions fresh before each experiment.
Observed cellular toxicity. The concentration of the organic solvent (e.g., DMSO) is too high in the final working solution.Ensure the final concentration of the organic solvent in your cell culture medium is as low as possible, ideally ≤ 0.1%. Always include a vehicle control (medium with the same concentration of solvent) in your experiments to differentiate between compound- and solvent-induced effects.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents. This data is essential for preparing stock solutions and designing experiments.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Dimethyl Sulfoxide (DMSO) ~60 - 62.5[1]~309 - 322Sonication is recommended to aid dissolution.[1]
Water Insoluble / ~1.2[1][4]-This compound is generally considered insoluble in water for practical experimental purposes.
Phosphate Buffered Saline (PBS, pH 7.4) >0.0291[5]>0.15Solubility in PBS is expected to be very low.
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.08[3]≥ 10.71This formulation is typically used for in vivo studies but indicates a method for increasing aqueous solubility.[3]
10% DMSO + 90% Corn Oil ≥ 2.08[3]≥ 10.71Another formulation primarily for in vivo use.[3]

Experimental Protocols

This section provides detailed methodologies for preparing this compound solutions for in vitro experiments.

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Objective: To prepare a 100 mM stock solution of this compound in DMSO.

  • Materials:

    • This compound powder (MW: 194.19 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out 19.42 mg of this compound powder and place it into a sterile vial.

    • Add 1 mL of anhydrous DMSO to the vial.

    • Vortex the solution vigorously for 2-5 minutes until the powder is completely dissolved.

    • If the powder is not fully dissolved, sonicate the vial for 10-15 minutes in a water bath sonicator.

    • Once a clear solution is obtained, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a Working Solution for Cell-Based Assays

  • Objective: To prepare a 100 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Materials:

    • 100 mM this compound stock solution in DMSO (from Protocol 1)

    • Sterile cell culture medium (pre-warmed to 37°C)

    • Sterile conical tubes

    • Vortex mixer

  • Procedure:

    • Thaw a vial of the 100 mM this compound stock solution at room temperature.

    • In a sterile conical tube, add 9.99 mL of pre-warmed cell culture medium.

    • Add 10 µL of the 100 mM this compound stock solution to the cell culture medium.

    • Immediately and gently vortex the solution to ensure it is well-mixed.

    • This will result in a 100 µM working solution of this compound with a final DMSO concentration of 0.1%.

    • Use this working solution immediately for your cell-based experiments.

Signaling Pathways and Experimental Workflows

Mechanism of Action

This compound exerts its effects primarily through two mechanisms:

  • Non-selective Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP).[4] This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors, resulting in various cellular responses, including smooth muscle relaxation.[6]

  • Adenosine A2B Receptor Antagonism: this compound acts as a competitive antagonist at the adenosine A2B receptor.[7] By blocking the binding of adenosine to this receptor, it can modulate various signaling pathways, including those involved in inflammation.[8]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment This compound This compound Powder stock_solution 100 mM Stock Solution This compound->stock_solution dmso DMSO dmso->stock_solution working_solution Working Solution (e.g., 100 µM) stock_solution->working_solution cell_medium Cell Culture Medium cell_medium->working_solution treatment Treatment working_solution->treatment cells Cells in Culture cells->treatment incubation Incubation treatment->incubation analysis Data Analysis incubation->analysis

Experimental Workflow for In Vitro Studies with this compound.

signaling_pathways cluster_pde Phosphodiesterase (PDE) Inhibition cluster_a2b Adenosine A2B Receptor Antagonism enprofylline_pde This compound pde PDE enprofylline_pde->pde Inhibits camp cAMP pde->camp Degrades amp 5'-AMP pde:e->amp:w pka Protein Kinase A (PKA) camp->pka Activates response_pde Cellular Response (e.g., Smooth Muscle Relaxation) pka->response_pde enprofylline_a2b This compound a2b_receptor Adenosine A2B Receptor enprofylline_a2b->a2b_receptor Blocks adenosine Adenosine adenosine->a2b_receptor Binds g_protein G-Protein a2b_receptor->g_protein Activates downstream Downstream Signaling (e.g., Adenylyl Cyclase) g_protein->downstream response_a2b Modulated Cellular Response (e.g., Inflammation) downstream->response_a2b

This compound's Dual Mechanism of Action.

References

Enprofylline Stability in Cell Culture Media: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of enprofylline in cell culture media. Given the absence of specific published stability data for this compound in commonly used cell culture media, this document offers a comprehensive framework for determining its stability in your experimental setup, along with troubleshooting advice and relevant background information.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a xanthine derivative that acts as a bronchodilator. Its primary mechanism of action is the competitive inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological effects, including the relaxation of bronchial smooth muscle.[3]

Q2: Is there published data on the stability of this compound in cell culture media?

Currently, there is a lack of specific studies detailing the stability of this compound over time in common cell culture media such as DMEM or RPMI-1640 under standard cell culture conditions. However, its in vivo biological half-life is relatively short, approximately 1.9 hours in adults, suggesting it may also be susceptible to degradation in in vitro environments.

Q3: What factors can influence the stability of this compound in my cell culture experiments?

Several factors can affect the stability of small molecules like this compound in cell culture media. These include:

  • Temperature: Standard incubation at 37°C can accelerate chemical degradation.

  • pH: The pH of the cell culture medium (typically around 7.4) can influence the rate of hydrolysis and other degradation pathways.

  • Media Components: Components within the media, such as serum proteins, amino acids (e.g., cysteine), and metal ions (e.g., ferric ammonium citrate), can interact with and potentially degrade the compound.

  • Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.

  • Enzymatic Degradation: If using serum-containing media or performing experiments with cells that have metabolic activity, enzymatic degradation is a possibility.

Q4: How often should I replace the media containing this compound in my long-term experiments?

Given the potential for degradation, for experiments lasting longer than 24 hours, it is advisable to determine the stability of this compound in your specific system. If significant degradation is observed, more frequent media changes with freshly prepared this compound should be considered to maintain a consistent concentration.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or weaker than expected biological effect of this compound. Degradation of this compound in the cell culture media over the course of the experiment.Perform a stability study to determine the rate of degradation (see Experimental Protocol below). Increase the frequency of media changes with fresh this compound. Prepare fresh stock solutions for each experiment.
Inaccurate initial concentration of the this compound stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.
High variability between replicate wells or experiments. Inconsistent degradation of this compound due to slight variations in experimental conditions (e.g., temperature, light exposure).Standardize all experimental procedures. Protect this compound solutions from light if photosensitivity is suspected. Ensure uniform temperature and CO2 levels across all culture vessels.
Adsorption of this compound to plasticware.Consider using low-adsorption plasticware. Pre-incubating plates with media before adding cells and the compound may help saturate non-specific binding sites.
Unexpected cytotoxicity observed. Formation of a toxic degradation product.Analyze the media for the presence of degradation products using techniques like HPLC-MS. If toxic byproducts are identified, reduce the incubation time or increase the frequency of media changes.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a cell-free culture medium over a typical experimental time course.

1. Materials

  • This compound powder

  • Appropriate solvent for stock solution (e.g., DMSO, sterile water)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • Sterile, nuclease-free microcentrifuge tubes or multi-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

2. Procedure

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent.

  • Prepare Working Solution: Dilute the stock solution in the cell culture medium to the final working concentration used in your experiments.

  • Aliquot and Incubate: Aliquot the this compound-containing medium into sterile tubes or wells of a multi-well plate. Prepare triplicate samples for each time point.

  • Time Points: Place the samples in a 37°C, 5% CO2 incubator. Collect samples at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.

  • Sample Storage: Immediately after collection, store the samples at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge to remove any precipitates.

    • Analyze the supernatant by HPLC-UV to quantify the remaining this compound concentration. A suitable method for xanthine derivatives can be adapted.

    • Example HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 70:30 v/v), pH 3.0

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: 272 nm

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Data Presentation: Hypothetical this compound Stability

The following table illustrates how to present the stability data. The values provided are for illustrative purposes only and should be determined experimentally.

Time (hours)Mean Concentration (µM)Standard Deviation (µM)% Remaining
0100.01.5100.0
495.22.195.2
888.71.888.7
1282.12.582.1
2465.43.065.4
4842.82.842.8
7225.12.225.1

Visualizations

This compound's Mechanism of Action: Signaling Pathway

Enprofylline_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition AMP AMP PDE->AMP Degradation ATP ATP AC Adenylyl Cyclase cAMP cAMP (Cyclic AMP) AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response Phosphorylation Cascade

Caption: this compound inhibits PDE, increasing cAMP levels and promoting cellular responses.

Experimental Workflow for Stability Assessment

Stability_Workflow Start Start: Prepare this compound Working Solution in Media Aliquot Aliquot into Triplicates for Each Time Point Start->Aliquot Incubate Incubate at 37°C, 5% CO2 Aliquot->Incubate Collect Collect Samples at Time Points (0, 4, 8, 12, 24, 48, 72h) Incubate->Collect Store Store Samples at -80°C Collect->Store Analyze Analyze by HPLC-UV Store->Analyze Data Calculate % Remaining vs. Time Point 0 Analyze->Data End End: Determine Stability Profile Data->End

Caption: Workflow for determining the stability of this compound in cell culture media.

References

Technical Support Center: Enprofylline HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for the HPLC analysis of Enprofylline. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A typical starting point for an this compound HPLC method involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol.[1][2][3] Detection is commonly performed using a UV detector at a wavelength where this compound exhibits strong absorbance, generally around 270-280 nm.

Q2: What are the key chemical properties of this compound to consider for HPLC method development?

This compound is a xanthine derivative.[4][5][6] Understanding its physicochemical properties, such as its pKa and LogP, is crucial for method development. This compound is a weakly acidic compound, and its LogP value suggests it is relatively polar.[4][5][7][8] This information helps in selecting the appropriate mobile phase pH and column chemistry to achieve optimal retention and peak shape.

Q3: How can I prepare a plasma sample for this compound analysis?

For analyzing this compound in plasma, sample preparation is critical to remove proteins and other interferences.[9][10][11] Common techniques include:

  • Protein Precipitation: This involves adding an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., perchloric acid) to the plasma sample to precipitate proteins, followed by centrifugation.[9][11]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from the plasma matrix by partitioning it into an immiscible organic solvent.[9][12]

  • Solid-Phase Extraction (SPE): SPE uses a sorbent material to selectively retain this compound while interferences are washed away.[9]

Troubleshooting Guides

Peak Shape Issues

Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of your analysis.[13][14][15]

Problem: My this compound peak is tailing.

  • Possible Cause 1: Secondary Interactions with Silanol Groups

    • Explanation: Residual silanol groups on the silica-based column packing can interact with the analyte, causing peak tailing.[15][16][17][18]

    • Solution:

      • Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa to ensure it is in a single ionic form.[16]

      • Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[16]

      • Use a column with high-purity silica or an end-capped column where residual silanols are minimized.[19]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting too much sample onto the column can lead to peak distortion.[15][16]

    • Solution: Reduce the injection volume or dilute the sample.[15][16]

  • Possible Cause 3: Column Contamination or Degradation

    • Explanation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[17][20]

    • Solution:

      • Use a guard column to protect the analytical column.[17][21]

      • Flush the column with a strong solvent to remove contaminants.[17]

      • If the problem persists, the column may need to be replaced.[19]

Problem: My this compound peak is fronting.

  • Possible Cause 1: Sample Solvent Incompatibility

    • Explanation: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[16]

    • Solution: Dissolve the sample in the mobile phase or a weaker solvent whenever possible.[16]

  • Possible Cause 2: Column Overload

    • Explanation: Injecting a sample that is too concentrated can lead to peak fronting.[16]

    • Solution: Dilute the sample or reduce the injection volume.[16]

Retention Time Instability

Consistent retention times are crucial for reliable peak identification and quantification.

Problem: The retention time for this compound is drifting.

  • Possible Cause 1: Changes in Mobile Phase Composition

    • Explanation: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to a gradual change in retention time.[22][23][24]

    • Solution:

      • Ensure the mobile phase is well-mixed and degassed.

      • Prepare fresh mobile phase daily.

      • Use solvent reservoir caps that minimize evaporation.

  • Possible Cause 2: Temperature Fluctuations

    • Explanation: Changes in the ambient temperature can affect the viscosity of the mobile phase and the column chemistry, leading to shifts in retention time.[14][22]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[22]

  • Possible Cause 3: Column Equilibration

    • Explanation: The column may not be fully equilibrated with the mobile phase, especially when starting a new analysis or after a change in mobile phase composition.[20]

    • Solution: Allow sufficient time for the column to equilibrate with the mobile phase before injecting samples. This may require running the mobile phase through the column for 10-20 column volumes or longer.[20]

  • Possible Cause 4: Pump Issues or Leaks

    • Explanation: Inconsistent flow from the pump due to worn seals, check valve problems, or leaks in the system will cause retention time to vary.[22][23]

    • Solution: Regularly maintain the HPLC pump and check for any leaks in the system.

Resolution Problems

Inadequate resolution between this compound and other components in the sample can lead to inaccurate quantification.

Problem: I am not getting good resolution between this compound and a closely eluting peak.

  • Possible Cause 1: Suboptimal Mobile Phase Composition

    • Explanation: The selectivity of the separation is highly dependent on the mobile phase composition.

    • Solution:

      • Adjust the ratio of the organic modifier to the aqueous buffer.[25]

      • Change the organic modifier (e.g., from acetonitrile to methanol or vice versa) to alter selectivity.[25]

      • Modify the pH of the mobile phase to change the ionization state of the analytes.[25][26]

  • Possible Cause 2: Inappropriate Column

    • Explanation: The column chemistry plays a significant role in selectivity.

    • Solution:

      • Try a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).[25]

      • Use a column with a smaller particle size or a longer length to increase efficiency.[25][26][27]

  • Possible Cause 3: Flow Rate

    • Explanation: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[25][27]

    • Solution: Optimize the flow rate. Keep in mind that a lower flow rate will increase the analysis time.[27]

Experimental Protocol: Reversed-Phase HPLC Method for this compound

This protocol provides a general procedure for the analysis of this compound. Method validation and optimization are essential for specific applications.[28][29]

1. Chromatographic Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile: 25 mM Phosphate Buffer pH 4.0 (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV at 273 nm
Run Time 10 minutes

2. Reagent and Sample Preparation

  • Mobile Phase Preparation:

    • Prepare a 25 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water and adjusting the pH to 4.0 with phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in the specified ratio.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.

  • Sample Preparation (from Plasma):

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC method for the analysis of a small molecule drug like this compound. Actual values will vary depending on the specific method and instrumentation.

ParameterTypical Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantitation (LOQ) 0.1 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Visual Troubleshooting Workflows

PeakTailing_Troubleshooting start Peak Tailing Observed check_overload Reduce Injection Volume/ Dilute Sample start->check_overload check_pH Adjust Mobile Phase pH (away from pKa) check_overload->check_pH Tailing Persists end Problem Resolved check_overload->end Peak Shape Improves add_modifier Add Mobile Phase Modifier (e.g., TEA) check_pH->add_modifier Tailing Persists check_pH->end Peak Shape Improves check_column_health Use Guard Column/ Flush Column add_modifier->check_column_health Tailing Persists add_modifier->end Peak Shape Improves replace_column Replace Column check_column_health->replace_column Tailing Persists check_column_health->end Peak Shape Improves replace_column->end Peak Shape Improves

Caption: Troubleshooting workflow for peak tailing issues.

RetentionTimeDrift_Troubleshooting start Retention Time Drift Observed check_mobile_phase Prepare Fresh Mobile Phase/ Ensure Proper Mixing start->check_mobile_phase check_temperature Use Column Oven/ Ensure Stable Temp. check_mobile_phase->check_temperature Drift Persists end Problem Resolved check_mobile_phase->end RT Stabilizes check_equilibration Increase Column Equilibration Time check_temperature->check_equilibration Drift Persists check_temperature->end RT Stabilizes check_leaks Inspect System for Leaks check_equilibration->check_leaks Drift Persists check_equilibration->end RT Stabilizes check_pump Perform Pump Maintenance check_leaks->check_pump Drift Persists check_leaks->end RT Stabilizes check_pump->end RT Stabilizes

Caption: Troubleshooting workflow for retention time drift.

Resolution_Troubleshooting start Poor Resolution optimize_mobile_phase Adjust Organic:Aqueous Ratio/ Change Organic Solvent/ Modify pH start->optimize_mobile_phase change_column Try Different Stationary Phase/ Smaller Particle Size/ Longer Column optimize_mobile_phase->change_column Resolution Not Improved end Problem Resolved optimize_mobile_phase->end Resolution Improves optimize_flow_rate Decrease Flow Rate change_column->optimize_flow_rate Resolution Still Poor change_column->end Resolution Improves optimize_flow_rate->end Resolution Improves

Caption: Troubleshooting workflow for poor resolution.

References

Technical Support Center: Optimizing Enprofylline Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies involving enprofylline.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic dimethylxanthine derivative, structurally related to theophylline and caffeine.[1][2] Its primary mechanism involves the competitive, nonselective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4A and PDE4B.[3][4] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] Additionally, this compound acts as an antagonist of the adenosine A2B receptor.[3] Unlike theophylline, it has relatively little activity as a general nonselective adenosine receptor antagonist.[4]

Q2: What are the main therapeutic applications investigated for this compound?

This compound is primarily investigated for its bronchodilator properties in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] It has also been explored for the treatment of peripheral vascular diseases, cerebrovascular insufficiency, sickle cell disease, and diabetic neuropathy.[3][5]

Q3: What are common animal models used for studying this compound's effects?

For respiratory applications like COPD and asthma, mice, guinea pigs, and rats are the most commonly used animal models.[6] Studies have also utilized rabbits to investigate the pharmacodynamics and pharmacokinetics of this compound, particularly its cardiac effects.[7]

Q4: How is this compound typically administered in in vivo studies?

Common administration routes for preclinical studies include intraperitoneal (i.p.) injection and oral gavage.[8] The choice of administration should be based on the specific experimental goals and the compound's formulation. For instance, studies in mice have successfully used i.p. injections of this compound.[5] Intravenous (i.v.) administration has also been used in both preclinical and clinical settings to study its pharmacokinetics.[9][10][11]

Troubleshooting Guide

Q5: My in vivo experiment is showing suboptimal or no efficacy. What are the potential causes?

  • Insufficient Dosage: The administered dose may be too low to reach a therapeutic concentration in the target tissue. A formal dose-response study is recommended to determine the optimal dose for your specific animal model and disease state.

  • Poor Bioavailability: The formulation or administration route may result in poor absorption. For oral administration, consider the first-pass effect. It may be necessary to optimize the vehicle (e.g., using solvents like DMSO, PEG300, or Tween 80) to improve solubility and absorption.[5][8]

  • Rapid Metabolism/Clearance: this compound has a relatively short half-life, which can vary significantly between species.[9][10][12] For example, the half-life in children is considerably shorter than in adults.[9][10] This may necessitate more frequent dosing or the use of a sustained-release formulation to maintain therapeutic levels.

Q6: The animals are exhibiting adverse effects. How should I proceed?

  • Dose Reduction: The most common cause of adverse effects is a dose that is too high. Known side effects in humans include headache and nausea, which became more pronounced at higher plasma concentrations.[11][13][14] In mice, high doses (30 mg/kg) have been shown to increase heart rate and decrease body temperature in females.[5] Reducing the dose is the first step in mitigating these effects.

  • Refine Administration Protocol: Bolus injections can lead to high peak plasma concentrations that cause toxicity. Consider administering the dose over a longer period through infusion or switching to a formulation that provides slower release.

  • Monitor for Long-Term Toxicity: Long-term administration of this compound has been associated with elevated liver enzymes.[3][5][15] If your study involves chronic dosing, periodic monitoring of liver function biomarkers is advised.

Q7: I am observing high variability in my experimental results. What could be the reason?

High inter-individual variability can be a challenge. While the pharmacokinetics of this compound have been noted to be less variable than theophylline in humans, differences can still arise.[16] Ensure consistency in your experimental protocol, including animal age, weight, and strain, as well as the timing and method of drug administration. Calculating dosage based on body surface area rather than just body weight may provide more accuracy, especially in younger animals.[10]

Data Presentation: Quantitative Summary

Table 1: Reported In Vivo Dosages and Effects
SpeciesDosageRouteObserved EffectsReference
Mouse7.5 mg/kgi.p.Increased heart rate.[5]
Mouse30 mg/kgi.p.Increased heart rate; decreased body temperature (females).[5]
Human2 mg/kgOralSignificant bronchodilation.[17]
Human4 mg/kgOralProduced bronchodilation comparable to 8 mg/kg theophylline.[18]
Human1 mg/kg bolus + 0.5 mg/kg/hri.v.Efficacy similar to aminophylline.[11]
Human2 mg/kg bolus + 1 mg/kg/hri.v.More effective bronchodilation than aminophylline; increased side effects.[11]
Table 2: Pharmacokinetic Parameters of this compound
SpeciesHalf-Life (t½)Volume of Distribution (Vd)Clearance (CL)Reference
Human (Adult)~1.9 hours0.48 L/kg191.1 mL/kg/hr[12]
Human (Child)~1.0 hour0.58 L/kgHigher per kg than adults[10]
RabbitTerminal disposition t½ was 2.7x higher than theophyllineN/AN/A[7]

Experimental Protocols

General Protocol for this compound Administration in a Mouse Model of Airway Inflammation
  • Animal Model: Utilize a standard model for asthma or COPD, such as ovalbumin-sensitized mice or cigarette smoke-exposed mice.[6]

  • Acclimatization: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment.

  • This compound Preparation:

    • Dissolve this compound powder in a suitable vehicle. A common starting point for formulation is a mixture containing DMSO, PEG300, and Tween 80, diluted with saline or water.[5]

    • Prepare the solution fresh on the day of the experiment.

    • The final concentration of DMSO should be kept low (typically <5%) to avoid vehicle-induced toxicity.

  • Dose Determination:

    • Based on literature, a starting dose range for mice could be 5-10 mg/kg.[5]

    • It is highly recommended to perform a pilot dose-response study (e.g., 5, 10, 20, 30 mg/kg) to identify the optimal dose that provides efficacy without significant side effects in your specific model.

  • Administration:

    • Administer the prepared this compound solution via intraperitoneal (i.p.) injection.[5][8]

    • Include a vehicle control group that receives an injection of the vehicle solution without this compound.

  • Monitoring and Endpoint Measurement:

    • Observe animals for any signs of distress or adverse effects (e.g., changes in activity, respiration, heart rate).[5]

    • At the predetermined time point post-administration, perform endpoint measurements. This may include lung function tests, bronchoalveolar lavage (BAL) for inflammatory cell counts, or tissue collection for histological or biochemical analysis.

  • Data Analysis: Analyze the data to compare the effects of different this compound doses against the vehicle control group.

Visualizations

Enprofylline_Pathway cluster_cell Cell Membrane Adenosine Adenosine A2bR A2B Receptor Adenosine->A2bR Binds AC Adenylate Cyclase A2bR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE PDE4 PKA PKA cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades cAMP to Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to This compound This compound This compound->A2bR Antagonizes This compound->PDE Inhibits

Caption: this compound's dual mechanism of action.

Experimental_Workflow A Hypothesis Formulation & Study Design B Animal Model Selection (e.g., Mouse, Rat) A->B C Dose-Response Pilot Study (Determine Optimal Dose) B->C D Acclimatization & Grouping (Vehicle vs. Treatment) C->D E This compound Formulation & Administration D->E F Monitor for Efficacy & Adverse Effects E->F G Endpoint Data Collection (e.g., Lung Function, BALF) F->G H Statistical Analysis & Interpretation G->H I Conclusion & Reporting H->I Troubleshooting_Dosage Start Observed Issue? Efficacy Suboptimal Efficacy Start->Efficacy Efficacy Toxicity Adverse Effects Start->Toxicity Safety Cause_E1 Dose too low? Efficacy->Cause_E1 Cause_E2 Poor Bioavailability? Efficacy->Cause_E2 Cause_E3 Rapid Clearance? Efficacy->Cause_E3 Cause_T1 Dose too high? Toxicity->Cause_T1 Cause_T2 Formulation Issue? Toxicity->Cause_T2 Action_E1 Increase Dose (Based on pilot study) Cause_E1->Action_E1 Action_E2 Optimize Vehicle/ Change Route Cause_E2->Action_E2 Action_E3 Increase Dosing Frequency Cause_E3->Action_E3 Action_T1 Decrease Dose Cause_T1->Action_T1 Action_T2 Check Vehicle for Toxicity Cause_T2->Action_T2

References

Technical Support Center: Overcoming Enprofylline Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enprofylline. Our aim is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous solution.

Possible Causes and Solutions:

  • pH of the Solution: this compound, as a xanthine derivative, has a pKa of approximately 7.83.[1] This means its solubility is highly dependent on the pH of the aqueous solution. In solutions with a pH close to or below its pKa, this compound is less ionized and therefore less soluble, which can lead to precipitation.

    • Solution: Adjust the pH of your solution to be slightly above 7.8. For many applications, a pH between 8.0 and 9.0 can significantly increase solubility and prevent precipitation. Use a suitable buffer to maintain a stable pH.

  • Concentration Exceeds Solubility Limit: You may be trying to dissolve this compound at a concentration that is higher than its intrinsic aqueous solubility.

    • Solution: First, verify the required concentration for your experiment. If a high concentration is necessary, consider using solubilization techniques as detailed in the protocols below.

  • Temperature: Temperature can affect the solubility of this compound. For some compounds, solubility increases with temperature.

    • Solution: Try gently warming the solution while dissolving the this compound. However, be cautious about the thermal stability of this compound and other components in your solution. Always bring the solution back to your experimental temperature to ensure it remains dissolved.

  • Solvent Purity: Impurities in the water or other solvent components can act as nucleation sites, promoting precipitation.

    • Solution: Use high-purity, sterile water (e.g., Milli-Q or equivalent) and high-grade reagents for all your solutions.

  • Interaction with Other Components: If you are working with a complex medium, such as cell culture media, other components like salts or proteins can interact with this compound and reduce its solubility.[2]

    • Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (see protocols below) and add it to your final medium with gentle mixing. This helps to avoid localized high concentrations that can trigger precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The reported aqueous solubility of this compound varies, with some sources stating it to be around 1200 mg/L (1.2 mg/mL).[3] Another source indicates a solubility of greater than 29.1 µg/mL at pH 7.4.[4] A predicted water solubility is approximately 5.68 mg/mL.[1] This variability highlights the importance of experimental conditions, especially pH, on its solubility.

Q2: I'm seeing a precipitate in my cell culture medium after adding this compound. What should I do?

This is a common issue. Here's a troubleshooting workflow:

  • Check for Contamination: First, rule out microbial contamination, which can also cause turbidity or precipitation in cell culture media.[5][6]

  • Review Preparation Method: Did you add this compound directly as a powder to the medium? This can lead to localized high concentrations and precipitation. It is better to prepare a concentrated stock solution and then dilute it into the medium.

  • Consider the Stock Solvent: If you used a stock solution, was the solvent compatible with your cell culture medium? Some organic solvents can cause precipitation of media components. DMSO is commonly used, but the final concentration in the medium should typically be kept low (e.g., <0.5%).

  • pH of the Medium: The pH of most cell culture media is around 7.2-7.4. As this is below the pKa of this compound (7.83), its solubility will be limited.[1] For experiments where a slight increase in pH is tolerable for the cells, you might consider a medium with a slightly higher pH buffer system.

Q3: Can I use organic solvents to dissolve this compound?

Yes, this compound is soluble in some organic solvents. For example, its solubility in DMSO is reported to be 60 mg/mL.[7] When preparing a stock solution with an organic solvent for use in aqueous-based experiments, ensure that the final concentration of the organic solvent is low enough to not affect your experiment or cause precipitation of other components.

Q4: How can I visually detect this compound precipitation?

Precipitation can sometimes be observed as cloudiness, turbidity, or visible particles in the solution. For detecting microprecipitates that may not be visible to the naked eye, you can use the Tyndall effect. Shine a focused beam of light (like from a laser pointer) through the solution in a dark room. If you see the light beam scattering, it indicates the presence of suspended particles.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~1200 mg/L (~1.2 mg/mL)[3]
Water (Predicted)5.68 mg/mL[1]
Phosphate Buffer (pH 7.4)>29.1 µg/mL[4]
Dimethyl Sulfoxide (DMSO)60 mg/mL[7]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Solution using pH Adjustment

This protocol is suitable for preparing a simple aqueous solution of this compound.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Methodology:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker with a stir bar and a volume of high-purity water that is about 80% of your final desired volume.

  • Begin stirring the solution. You will likely observe that the this compound does not fully dissolve.

  • Slowly add 0.1 M NaOH dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. The pH will likely be above 8.0.

  • Once dissolved, carefully adjust the pH back down to your desired level using 0.1 M HCl if necessary. Be cautious not to let the pH drop too low, as this may cause the this compound to precipitate.

  • Transfer the solution to a volumetric flask and add high-purity water to reach the final volume.

  • Filter the solution through a 0.22 µm syringe filter for sterilization and to remove any undissolved particulates.

Protocol 2: Preparation of an this compound Stock Solution using a Co-solvent (DMSO)

This protocol is ideal for preparing a concentrated stock solution for further dilution in aqueous media.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

Methodology:

  • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.

  • Place the powder into a sterile tube or vial.

  • Add the required volume of sterile DMSO to achieve the desired concentration (e.g., for a 10 mg/mL stock, add 1 mL of DMSO to 10 mg of this compound).

  • Vortex or gently warm the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C. Before use, thaw and vortex to ensure it is fully dissolved. When adding to your aqueous medium, ensure the final DMSO concentration is compatible with your experimental system.

Protocol 3: Enhancing this compound Solubility with Cyclodextrins

Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • High-purity water or buffer

  • Stir plate and stir bar

  • Mortar and pestle (for kneading method)

Methodology (Kneading Method):

  • Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point.

  • In a mortar, place the HP-β-CD and add a small amount of water to form a paste.

  • Add the this compound powder to the paste.

  • Knead the mixture for 30-60 minutes. The mixture should remain paste-like. If it becomes too dry, add a very small amount of water.

  • Dry the resulting solid paste (e.g., in a vacuum oven at a low temperature).

  • The resulting powder is the this compound-HP-β-CD inclusion complex, which should have enhanced aqueous solubility. Dissolve this complex in your desired aqueous solvent.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Solution start Start with This compound Powder dissolve Dissolve in Aqueous Solvent start->dissolve check_precipitate Precipitation? dissolve->check_precipitate ph_adjust Adjust pH > 8.0 check_precipitate->ph_adjust Yes cosolvent Use Co-solvent (e.g., DMSO) check_precipitate->cosolvent Yes cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) check_precipitate->cyclodextrin Yes end_solution Stable Aqueous Solution check_precipitate->end_solution No ph_adjust->end_solution cosolvent->end_solution cyclodextrin->end_solution

Caption: Experimental workflow for preparing and troubleshooting this compound aqueous solutions.

signaling_pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition ATP ATP PDE->ATP Degrades to AMP cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates AC Adenylyl Cyclase AC->cAMP Converts Bronchodilation Bronchodilation PKA->Bronchodilation Leads to

Caption: Simplified signaling pathway of this compound's bronchodilator effect.

References

Troubleshooting Enprofylline variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enprofylline. Our aim is to help you address potential variability in your experimental results and ensure the reliability of your data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a xanthine derivative that primarily acts as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1] By inhibiting PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a range of cellular responses, including smooth muscle relaxation.[2][3][4] It also functions as an adenosine receptor antagonist, although this activity is considered relatively weak.[1][5]

Q2: What are the known targets of this compound?

This compound's main targets are phosphodiesterases, particularly PDE3 and PDE4 isoforms.[3][6] It has been shown to inhibit 3',5'-cyclic-AMP phosphodiesterase 4A and 4B.[3] Additionally, it acts as an antagonist at the adenosine A2b receptor.[3]

Q3: What can cause unpredictable blood levels of this compound in long-term studies?

Long-term administration of this compound has been associated with unpredictable blood levels and elevations in liver enzymes.[2][3][7][8] This variability may be attributed to individual differences in metabolism and clearance. The half-life of this compound can also vary significantly between populations, such as between adults and children.[9][10]

Q4: Are there any known drug or dietary interactions I should be aware of?

Yes, co-administration of other xanthine derivatives like caffeine should be avoided or limited, as it may increase the risk of side effects such as nervousness and rapid heartbeat.[4] The metabolism of this compound could potentially be affected by drugs that influence hepatic enzymes, although specific interactions are not as well-documented as for theophylline.

Troubleshooting Guide

Problem 1: High variability in cell-based assay results.

  • Possible Cause 1: Inconsistent Drug Preparation. this compound is a solid with a melting point of 287-289 °C and a water solubility of 1200 mg/L.[3] Inconsistent dissolution or precipitation in your culture media can lead to variable effective concentrations.

    • Solution: Always prepare fresh stock solutions of this compound in a suitable solvent and ensure complete dissolution before diluting into your experimental medium. Visually inspect for any precipitation. Consider performing a solubility test in your specific cell culture medium.

  • Possible Cause 2: Fluctuations in Intracellular cAMP Levels. The primary mechanism of this compound is to increase cAMP by inhibiting PDEs.[2][4] Basal cAMP levels can be influenced by various factors, including cell density, passage number, and serum components in the culture medium.

    • Solution: Standardize your cell culture conditions meticulously. Use cells within a consistent passage number range and seed at a uniform density. Consider serum-starving the cells for a defined period before this compound treatment to lower basal cAMP levels and enhance the signal-to-noise ratio.

  • Possible Cause 3: Presence of Endogenous Adenosine. this compound has antagonist activity at adenosine receptors.[11] Cells can release adenosine, which can interact with its receptors and modulate cAMP levels, potentially confounding the effects of this compound.

    • Solution: If adenosine receptor signaling is a concern, consider including an adenosine deaminase in your assay medium to degrade endogenous adenosine. This will help to isolate the effects of PDE inhibition.

Problem 2: Lower than expected potency or efficacy in in vitro experiments.

  • Possible Cause 1: Degradation of this compound. Like many small molecules, the stability of this compound in solution can be affected by factors such as pH, light, and temperature over time.[12]

    • Solution: Prepare fresh solutions for each experiment. If stock solutions are to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light.

  • Possible Cause 2: High PDE Activity in the Experimental System. The potency of a PDE inhibitor is dependent on the concentration and activity of the target PDE isoforms in the cells or tissues being studied.

    • Solution: Characterize the expression and activity of relevant PDE isoforms (e.g., PDE3, PDE4) in your experimental model. If PDE activity is very high, higher concentrations of this compound may be required to achieve a significant effect.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound

ParameterValuePopulationReference
Elimination Half-life1.9 hoursHealthy Adults[2][13]
Elimination Half-life1.06 ± 0.20 hoursChildren with Asthma[9]
Volume of Distribution0.481 L/kgHealthy Adults[13]
Volume of Distribution0.55 ± 0.05 L/kgChildren with Asthma[9]
Total Body Clearance191.1 ml/kg/hHealthy Adults[13]
Total Body Clearance0.44 ± 0.06 L/hr/kgChildren with Asthma[9]
Protein Binding49%Healthy Adults[13]

Table 2: In Vitro Inhibitory Activity of this compound

TargetInhibitory Constant (Ki) / KBCell/Tissue TypeReference
cAMP Phosphodiesterase15 µM (Ki)Human Platelets[11]
cAMP Phosphodiesterase130 µM (Ki)Guinea-Pig Lung[11]
cAMP Phosphodiesterase110 µM (Ki)Rat Fat Cells[11]
Adenosine A1 Receptor45 µM (Ki)Rat Fat Cell Membranes[11]
Adenosine A1 Receptor32 µM (KB)Rat Fat Cells[11]
Adenosine A2 Receptor130 µM (KB)Human Platelets[11]

Experimental Protocols

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on PDE enzymes.

  • Enzyme Preparation:

    • Source purified recombinant PDE enzymes (e.g., PDE3A, PDE4B) or prepare cell/tissue homogenates known to express the PDE of interest.

    • Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).

  • Assay Buffer:

    • Prepare an appropriate assay buffer. A typical buffer might contain 40 mM Tris-HCl (pH 8.0), 1 mM MgCl₂, and 0.1 mg/mL BSA.

  • This compound Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound dilution (or vehicle control)

      • PDE enzyme preparation

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding the substrate, cAMP (typically at a concentration below its Km for the enzyme).

    • Incubate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

    • Convert the remaining cAMP to a detectable signal. This can be done using various commercial kits, often involving the conversion of AMP to ATP, which is then detected via a luciferase-based reaction.

  • Data Analysis:

    • Measure the signal (e.g., luminescence) in each well.

    • Calculate the percentage of PDE inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Enprofylline_Mechanism_of_Action This compound This compound PDE Phosphodiesterase (e.g., PDE4) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades ATP ATP AC Adenylate Cyclase AC->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to

Caption: this compound's primary mechanism of action.

Caption: Troubleshooting high variability in experimental results.

References

Navigating Enprofylline in the Lab: A Technical Support Guide for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for mitigating the off-target effects of Enprofylline in cell-based assays. This compound, a xanthine derivative, is primarily known as a non-selective phosphodiesterase (PDE) inhibitor with complex pharmacology that includes antagonism of adenosine receptors. This dual activity can lead to ambiguous experimental results. This guide offers troubleshooting strategies, detailed experimental protocols, and frequently asked questions to ensure the accurate interpretation of your findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

A1: this compound's primary mechanism of action is the non-selective inhibition of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic adenosine monophosphate (cAMP). This leads to an intracellular accumulation of cAMP. Additionally, this compound can act as an antagonist at adenosine receptors, particularly A1, A2A, and A2B subtypes, which can also modulate cAMP levels and other signaling pathways.

Q2: What are the potential off-target effects of this compound in my cell-based assay?

A2: Off-target effects primarily arise from this compound's ability to interact with multiple targets. An observed cellular response could be due to the inhibition of one or more PDE isoforms, the blockade of adenosine receptors, or a combination of both. For example, a change in cell proliferation could be mediated by increased cAMP via PDE inhibition or by blocking adenosine A2A receptor signaling.

Q3: How can I distinguish between PDE inhibition and adenosine receptor antagonism in my experiment?

A3: To dissect the specific mechanism of action, a combination of selective pharmacological tools is recommended. Use selective inhibitors for different PDE isoforms and selective agonists or antagonists for adenosine receptor subtypes to either mimic or block the effects of this compound. Comparing the cellular response to this compound with the responses to these specific tool compounds can help elucidate the responsible pathway.

Q4: I am observing unexpected cytotoxicity in my cell cultures treated with this compound. What could be the cause?

A4: While not typically highly cytotoxic, xanthine derivatives at high concentrations or in sensitive cell lines can impact cell viability. Ensure you have performed a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell type. It is also advisable to use a vehicle control (e.g., DMSO) and a positive control for cytotoxicity to validate your assay. If viability issues persist, consider reducing the incubation time or using a different cell line.

Q5: What are the recommended working concentrations for this compound in cell-based assays?

A5: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. Based on its known inhibitory constants (see tables below), concentrations in the low to mid-micromolar range (e.g., 1-100 µM) are typically used. It is crucial to perform a dose-response analysis to determine the EC50 or IC50 for your specific assay.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible results 1. Cell passage number and health.2. Inconsistent plating density.3. Variability in this compound stock solution.4. Assay timing and kinetics.1. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.2. Ensure uniform cell seeding density across all wells.3. Prepare fresh stock solutions of this compound regularly and store them appropriately. Aliquot to avoid multiple freeze-thaw cycles.4. Perform a time-course experiment to determine the optimal incubation time for your specific assay.
High background signal in cAMP assays 1. Basal PDE activity is low in the chosen cell line.2. Sub-optimal assay reagents or protocol.1. Consider using a cell line with higher endogenous PDE activity or overexpressing the PDE of interest.2. Use a well-characterized cAMP assay kit and follow the manufacturer's protocol carefully. Optimize cell number and lysis conditions.
Observed effect does not correlate with expected cAMP increase 1. The cellular response is mediated by adenosine receptor antagonism.2. The downstream signaling pathway is independent of cAMP.3. The effect is due to inhibition of a specific, less-characterized PDE isoform.1. Use selective adenosine receptor agonists/antagonists to confirm or rule out the involvement of these receptors.2. Investigate other potential signaling pathways, such as calcium mobilization, which can be triggered by A1 or A3 adenosine receptor modulation.3. If possible, measure the activity of different PDE isoforms in your cell lysate to see which are most affected by this compound.
Difficulty distinguishing between PDE4 and other PDE isoform inhibition This compound is a non-selective PDE inhibitor.Use selective inhibitors for other PDE families (e.g., Vinpocetine for PDE1, EHNA for PDE2, Cilostamide for PDE3, Sildenafil for PDE5) as controls to understand the contribution of each to the observed effect.

Quantitative Data Summary

The following tables summarize the known inhibitory and binding constants of this compound and a selection of useful tool compounds. This data is essential for designing experiments and interpreting results.

Table 1: this compound Activity Profile

TargetActionSpeciesValue (Ki/KB)Reference
Phosphodiesterases (PDEs)
cAMP PDEInhibitorHuman Platelets15 µM[1]
cAMP PDEInhibitorGuinea-pig Lung130 µM[1]
cAMP PDEInhibitorRat Fat Cells110 µM[1]
PDE4AInhibitorHuman-[2]
PDE4BInhibitorHuman-[2]
Adenosine Receptors
A1AntagonistRat Fat Cells32 µM (KB)[1]
A1AntagonistRat Fat Cells45 µM (Ki)[1]
A2AntagonistHuman Platelets130 µM (KB)[1]
A2BAntagonistHuman-[2]

Table 2: Selective Pharmacological Tool Compounds

TargetCompoundActionTypical Concentration Range
PDE Isoforms
PDE1VinpocetineSelective Inhibitor10-50 µM
PDE2EHNASelective Inhibitor1-10 µM
PDE3CilostamideSelective Inhibitor0.1-1 µM
PDE4RolipramSelective Inhibitor1-10 µM
PDE5SildenafilSelective Inhibitor0.01-1 µM
Adenosine Receptors
A1DPCPXSelective Antagonist10-100 nM
A1CPASelective Agonist10-100 nM
A2AZM 241385Selective Antagonist10-100 nM
A2ACGS 21680Selective Agonist10-100 nM
A2BPSB 603Selective Antagonist100-500 nM
A2BBAY 60-6583Selective Agonist100-500 nM
A3MRS 1220Selective Antagonist50-200 nM
A3Cl-IB-MECASelective Agonist10-100 nM

Key Experimental Protocols

Protocol 1: Cell-Based cAMP Assay

This protocol is designed to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Forskolin (positive control for adenylyl cyclase activation)

  • Selective PDE inhibitors and adenosine receptor modulators (as needed)

  • cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)

  • 96-well white, clear-bottom microplate

Procedure:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000-50,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and control compounds in assay buffer.

  • Cell Treatment:

    • For Gs-coupled receptor pathways, add the compounds directly to the cells.

    • For Gi-coupled receptor pathways, first stimulate the cells with an appropriate agonist (e.g., 10 µM forskolin) to induce cAMP production, then add this compound or other inhibitors.

  • Incubation: Incubate the plate at 37°C for the time determined by your time-course experiment (typically 15-60 minutes).

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Calculate the fold change in cAMP levels relative to the vehicle control.

Protocol 2: Calcium Mobilization Assay

This protocol measures changes in intracellular calcium, a downstream effect of A1 and A3 adenosine receptor activation.

Materials:

  • Cells expressing the adenosine receptor of interest (e.g., CHO-A1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid (to prevent dye leakage)

  • This compound

  • Selective adenosine receptor agonists and antagonists

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye (e.g., 1 µM Fluo-4 AM with 2.5 mM probenecid) for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare this compound and control compounds in assay buffer.

  • Assay Measurement:

    • Place the plate in the fluorescence reader and record a baseline fluorescence reading.

    • Inject the compound of interest and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).

  • Data Analysis: Calculate the change in fluorescence intensity (peak minus baseline) to determine the extent of calcium mobilization.

Visualizing Pathways and Workflows

To aid in understanding the complex interactions of this compound, the following diagrams illustrate the key signaling pathways and a suggested experimental workflow.

Enprofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR_A2 Adenosine A2A/A2B Receptors AC Adenylyl Cyclase GPCR_A2->AC Stimulation GPCR_A1 Adenosine A1/A3 Receptors GPCR_A1->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound This compound->GPCR_A2 Antagonism This compound->GPCR_A1 Antagonism PDEs Phosphodiesterases (PDEs) This compound->PDEs Inhibition Adenosine Adenosine Adenosine->GPCR_A2 Activation Adenosine->GPCR_A1 Activation ATP ATP ATP->AC cAMP->PDEs PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDEs->AMP Hydrolysis Cellular_Response Cellular Response (e.g., proliferation, inflammation) PKA->Cellular_Response Phosphorylation Cascade

Caption: this compound's dual mechanism of action on the cAMP signaling pathway.

Experimental_Workflow start Start: Hypothesis on This compound's effect dose_response 1. Dose-Response & Viability Assay Determine optimal concentration range start->dose_response primary_assay 2. Primary Functional Assay (e.g., Proliferation, Cytokine Release) dose_response->primary_assay mechanistic_assay 3. Mechanistic Assay (e.g., cAMP measurement) primary_assay->mechanistic_assay deconvolution 4. Deconvolution of Off-Target Effects mechanistic_assay->deconvolution controls Use Selective Tool Compounds: - PDE isoform inhibitors - Adenosine receptor agonists/antagonists deconvolution->controls interpretation 5. Data Interpretation Distinguish between PDE and Adenosine Receptor effects deconvolution->interpretation conclusion Conclusion on this compound's mechanism of action interpretation->conclusion

Caption: A logical workflow for investigating this compound's effects in cell-based assays.

References

Enprofylline & Laboratory Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enprofylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with common laboratory reagents and assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a xanthine derivative used in the treatment of asthma as a bronchodilator.[1] Its principal mechanism of action is the competitive nonselective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn results in the relaxation of bronchial smooth muscle.[3]

Q2: Does this compound interfere with theophylline immunoassays?

Based on available research, this compound shows a general lack of cross-reactivity with at least one type of rapid monoclonal antibody-based theophylline assay.[4] This suggests a low probability of direct interference in such specific assays. However, it is crucial to consult the specific assay's package insert for any known cross-reactivity with related xanthine compounds.

Q3: Could this compound's mechanism of action interfere with cell-based assays measuring cAMP levels?

Yes, this is a significant consideration. As a phosphodiesterase inhibitor, this compound directly modulates intracellular cAMP levels.[3][5][6] Therefore, in any experimental system involving the measurement of cAMP (e.g., using cAMP reporter assays or ELISAs), the presence of this compound will likely lead to elevated baseline cAMP, potentially masking the effects of other experimental compounds or leading to a false-positive signal.

Q4: Are there any other known interferences of this compound with common laboratory tests?

Currently, there is limited specific documentation on this compound's interference with a broad range of common laboratory reagents, such as those used in clinical chemistry panels or other enzymatic assays. Long-term administration of this compound has been associated with elevations in liver enzymes (aspartate aminotransferase and alanine aminotransferase), but this is considered a physiological effect rather than a direct analytical interference.[7]

Troubleshooting Guides

Issue 1: Unexpectedly high readings in a cAMP-based assay.

  • Potential Cause: The presence of this compound in the experimental sample is elevating cAMP levels due to its phosphodiesterase-inhibiting activity.

  • Troubleshooting Steps:

    • Review Experimental Design: Confirm if this compound is a component of the treatment conditions.

    • Run Appropriate Controls:

      • Include a "vehicle-only" control to establish a baseline in the absence of any treatment.

      • Run a "this compound-only" control to quantify the magnitude of its effect on cAMP levels.

    • Data Normalization: If the experiment aims to assess the effect of another compound in the presence of this compound, normalize the data to the "this compound-only" control to isolate the specific effect of the compound of interest.

    • Consider Alternative Assays: If feasible, use an assay that measures a downstream target of the cAMP pathway that is not directly affected by this compound.

Issue 2: Suspected cross-reactivity in an immunoassay for a structurally similar compound.

  • Potential Cause: Although evidence suggests low cross-reactivity with theophylline assays, the possibility of interference in other immunoassays for xanthine-related molecules cannot be entirely ruled out.

  • Troubleshooting Steps:

    • Consult Assay Documentation: Carefully review the manufacturer's data sheet for any information on cross-reactivity with this compound or other xanthines.

    • Perform a Spike and Recovery Experiment:

      • Add a known concentration of this compound to a sample that does not contain the analyte of interest and measure the response. A positive signal indicates cross-reactivity.

      • Spike a sample containing a known concentration of the analyte with this compound to see if the recovery of the analyte is affected.

    • Use an Alternative Method: If interference is confirmed, utilize a different analytical method with higher specificity, such as High-Performance Liquid Chromatography (HPLC), for quantification.

Quantitative Data Summary

The following table summarizes the findings from a study investigating the cross-reactivity of this compound with a monoclonal antibody-based theophylline immunoassay.

Assay TypeCompound TestedFindingReference
Monoclonal Antibody Theophylline ImmunoassayThis compoundLack of significant cross-reactivity.[4]

Experimental Protocols

Protocol: Assessing Drug Interference in an Immunoassay

This protocol provides a general framework for testing the potential interference of a compound like this compound in a competitive or sandwich immunoassay.

  • Objective: To determine if the presence of this compound cross-reacts with the assay antibodies or otherwise interferes with the accurate quantification of the target analyte.

  • Materials:

    • Immunoassay kit for the target analyte.

    • This compound stock solution of known concentration.

    • Drug-free matrix (e.g., serum, plasma, buffer) matching the sample type.

    • Standard laboratory equipment (pipettes, microplate reader, etc.).

  • Procedure:

    • Cross-Reactivity Check:

      • Prepare a series of dilutions of this compound in the drug-free matrix.

      • Run these samples in the immunoassay according to the manufacturer's instructions.

      • A dose-dependent signal in the absence of the target analyte suggests cross-reactivity.

    • Interference Check (Spike and Recovery):

      • Prepare a sample with a known, mid-range concentration of the target analyte in the drug-free matrix.

      • Divide the sample into two aliquots.

      • Spike one aliquot with a concentration of this compound that is relevant to your experimental conditions. Spike the other aliquot with the same volume of vehicle as a control.

      • Assay both samples and calculate the recovery of the target analyte in the this compound-spiked sample compared to the control. Recovery significantly different from 100% indicates interference.

  • Data Analysis:

    • For the cross-reactivity check, plot the signal response against the this compound concentration.

    • For the interference check, calculate the percent recovery using the formula: (Measured concentration in spiked sample / Expected concentration) x 100.

Visualizations

Signaling Pathway: this compound's Mechanism of Action

Enprofylline_Mechanism cluster_cell Cell Interior ATP ATP AC Adenylate Cyclase ATP->AC Activates cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response This compound This compound This compound->PDE Inhibits

Caption: Mechanism of this compound action via phosphodiesterase inhibition.

Experimental Workflow: Investigating Potential Drug Interference

Interference_Workflow start Suspected Assay Interference with this compound consult Consult Assay Manufacturer's Cross-Reactivity Data start->consult spike Perform Spike and Recovery Experiment consult->spike cross_react Perform Cross-Reactivity Test consult->cross_react analyze Analyze Results spike->analyze cross_react->analyze interference Interference Confirmed? analyze->interference no_interference No Significant Interference Detected interference->no_interference No mitigate Mitigation Strategy interference->mitigate Yes report Document Findings and Proceed with Caution no_interference->report alt_method Use Alternative Method (e.g., HPLC) mitigate->alt_method alt_method->report

Caption: Workflow for troubleshooting suspected this compound interference.

References

Technical Support Center: Validating a New Analytical Method for Enprofylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical method for the quantitative analysis of Enprofylline. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a stability-indicating HPLC method for this compound?

A1: The initial step is to conduct forced degradation studies on the this compound drug substance.[1][2] This involves subjecting the active pharmaceutical ingredient (API) to various stress conditions like acid and base hydrolysis, oxidation, heat, and light. The goal is to generate potential degradation products and ensure the analytical method can separate them from the intact drug.[2]

Q2: What are the critical validation parameters to assess for a new analytical method for this compound according to ICH guidelines?

A2: The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Troubleshooting Guides

Issue 1: Poor peak shape (tailing or fronting) for the this compound peak.

  • Question: My this compound peak is showing significant tailing. What are the possible causes and solutions?

  • Answer:

    • Cause: Secondary interactions between the basic this compound molecule and acidic silanols on the silica-based column packing.

    • Solution:

      • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of residual silanols. A pH between 3 and 7 is generally recommended for reversed-phase columns.

      • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having end-capping.

      • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.

  • Question: The this compound peak is fronting. What could be the issue?

  • Answer:

    • Cause: Column overload or sample solvent being stronger than the mobile phase.

    • Solution:

      • Reduce Sample Concentration: Dilute the sample to a lower concentration and re-inject.

      • Match Sample Solvent to Mobile Phase: Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase.

Issue 2: Inconsistent retention times for this compound.

  • Question: The retention time for my this compound peak is shifting between injections. What should I check?

  • Answer:

    • Cause:

      • Fluctuations in mobile phase composition.

      • Inadequate column equilibration.

      • Pump malfunction or leaks.

      • Temperature variations.

    • Solution:

      • Ensure Proper Mobile Phase Preparation: Prepare the mobile phase accurately and ensure it is well-mixed and degassed.

      • Equilibrate the Column Sufficiently: Allow the column to equilibrate with the mobile phase for an adequate amount of time before starting the analysis.

      • Check for Leaks: Inspect the HPLC system for any leaks, particularly around fittings and pump seals.

      • Use a Column Oven: Maintain a constant column temperature using a column oven to minimize temperature-related retention time shifts.

Issue 3: Extraneous peaks in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatogram. How can I identify their source?

  • Answer:

    • Cause:

      • Contamination in the sample, solvent, or mobile phase.

      • Carryover from previous injections.

      • Degradation of the sample.

    • Solution:

      • Run a Blank: Inject a blank solvent to see if the extraneous peaks are present. If so, the contamination is likely in the solvent or mobile phase.

      • Clean the Injector: Implement a robust injector washing procedure between runs to minimize carryover.

      • Prepare Fresh Samples: Prepare fresh samples and analyze them promptly to avoid degradation.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the quantitative determination of this compound in the presence of its degradation products.

Chromatographic Conditions:

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Phosphate Buffer (pH 4.5) (30:70 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature 30 °C

Procedure:

  • Buffer Preparation: Dissolve a suitable amount of monobasic potassium phosphate in water to obtain a desired concentration and adjust the pH to 4.5 with phosphoric acid.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in the ratio of 30:70 (v/v). Filter through a 0.45 µm membrane filter and degas.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution Preparation: Prepare the sample solution by dissolving the formulation containing this compound in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

Forced Degradation Studies Protocol
  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance to UV light (254 nm) for 24 hours.

After each stress condition, neutralize the acidic and basic solutions, dilute all samples appropriately with the mobile phase, and analyze by the proposed HPLC method.

Data Presentation

Table 1: System Suitability Parameters
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
%RSD of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Linearity Data
Concentration (µg/mL)Peak Area
10152345
20301258
40605874
60908741
801210587
Correlation Coefficient (r²) ≥ 0.999
Table 3: Accuracy (Recovery) Data
Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%3231.899.4%
100%4040.2100.5%
120%4847.999.8%
Table 4: Precision Data
Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
Assay of this compound 0.9%1.3%
Table 5: Forced Degradation Results
Stress Condition% Degradation
Acid Hydrolysis (0.1 N HCl) 12.5%
Base Hydrolysis (0.1 N NaOH) 18.2%
Oxidative (3% H₂O₂) 8.7%
Thermal (105°C) 5.1%
Photolytic (UV light) 2.3%

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Buffer) C Equilibrate C18 Column A->C B Prepare Standard & Sample Solutions D Inject Sample (20 µL) B->D C->D E Isocratic Elution (1.0 mL/min) D->E F UV Detection (272 nm) E->F G Record Chromatogram F->G H Integrate Peak Area G->H I Calculate Concentration H->I

Caption: HPLC analysis workflow for this compound.

validation_parameters cluster_params ICH Validation Parameters Method Analytical Method Validation Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for analytical method validation.

troubleshooting_logic Problem Chromatographic Problem Cause1 Identify Potential Causes Problem->Cause1 Sol1 Implement Corrective Actions Cause1->Sol1  Isolate Cause Verify Verify Resolution Sol1->Verify  Apply Solution Verify->Problem  If Not Resolved

Caption: Logical flow for troubleshooting HPLC issues.

References

Long-term storage and handling of Enprofylline powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with the long-term storage, handling, and use of Enprofylline powder in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and successful application of this compound in your research.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of this compound powder and its solutions.

Problem Possible Cause(s) Recommended Solution(s)
Powder appears clumped or aggregated upon receipt. Exposure to moisture during shipping or storage.- Equilibrate the vial to room temperature before opening to prevent condensation.- If clumping is minor, gently tap the vial to break up the clumps.- For persistent clumping, consider drying the powder under a vacuum, but be aware this may affect its properties. It is generally recommended to use the product as is if it dissolves properly.
Difficulty dissolving the powder in the recommended solvent (e.g., DMSO). - Insufficient solvent volume.- Inadequate mixing.- The powder has not fully equilibrated to room temperature.- Ensure you are using the correct solvent and a sufficient volume to achieve the desired concentration (see solubility data below).- Use sonication or gentle warming (to no more than 37°C) to aid dissolution.[1]- Vortex the solution thoroughly.- Allow the powder to reach room temperature before adding the solvent.
Precipitation is observed in the stock solution after storage. - The storage temperature is too high.- The solution is supersaturated.- The solvent has evaporated over time.- Store stock solutions at -80°C for long-term stability.[1][2][3]- Gently warm the solution and vortex to redissolve the precipitate before use.- Ensure the vial is tightly sealed to prevent solvent evaporation.
Inconsistent or unexpected results in cell-based assays. - Degradation of this compound in the stock solution or culture medium.- Incorrect final concentration in the assay.- Interaction with components in the cell culture medium.- Prepare fresh dilutions from a frozen stock solution for each experiment.- Perform a dose-response curve to verify the optimal concentration.- Check the stability of this compound in your specific cell culture medium, as some components can affect drug stability.[4]
Discoloration of the powder. - Oxidation or degradation due to improper storage (e.g., exposure to light or air).- Discard the powder if significant discoloration is observed, as it may indicate degradation.- Always store this compound powder in a tightly sealed container, protected from light.[3]

Frequently Asked Questions (FAQs)

Storage and Handling

  • What are the recommended long-term storage conditions for this compound powder? this compound powder should be stored at -20°C for up to 3 years.[1][3] Some suppliers also indicate storage at 2-8°C is acceptable.[5] For shipping, it is stable at ambient temperature for a few days.[3]

  • How should I store this compound solutions? For long-term storage, solutions of this compound should be stored at -80°C for up to one year.[1][2] For short-term storage, -20°C for up to one month is also acceptable.[2][3] It is recommended to protect solutions from light.[2][3]

  • The ice pack in the shipment melted upon arrival. Is the this compound powder still viable? Yes, the powder is generally not sensitive to short-term temperature fluctuations during shipping, and a melted ice pack will not affect the product's quality.[1]

  • What personal protective equipment (PPE) should I use when handling this compound powder? It is recommended to use standard laboratory PPE, including safety glasses, gloves, and a lab coat. Avoid inhalation of the powder and contact with skin and eyes.[6] Work in a well-ventilated area or under a chemical fume hood.[6]

Solubility and Solution Preparation

  • What is the best solvent for preparing this compound stock solutions? Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions, with a solubility of up to 60 mg/mL.[1] this compound is insoluble in water.[1]

  • How do I prepare a stock solution of this compound? Please refer to the detailed "Protocol for Preparation of this compound Stock Solution" in the Experimental Protocols section below.

  • I'm seeing a lower-than-expected IC50 value in my cell proliferation assay compared to the literature. Why might this be? The IC50 value can vary between cell-based assays and in vitro kinase or protein purification assays. Cell-based assays involve factors like cell metabolism and membrane penetration, which can result in a higher apparent IC50.[1]

Experimental Use

  • Can this compound be used in animal experiments? Yes, this compound can be used in animal experiments. However, the optimal dosage and administration route will depend on the specific animal model and disease being studied. It is important to consult relevant literature for this information.[1]

  • Are there any known stability issues with this compound in cell culture media? The stability of any compound in cell culture media can be variable. It is good practice to prepare fresh dilutions of this compound in your specific media for each experiment. Some components in media, such as certain amino acids, can impact the stability of dissolved compounds.[4]

Quantitative Data Summary

Storage Conditions

Form Temperature Duration Notes
Powder-20°CUp to 3 yearsKeep in a tightly sealed container, protected from light.[1][3][6]
Powder2-8°C-Some suppliers suggest this temperature range.[5]
In Solvent-80°C6 months to 1 yearRecommended for long-term stability.[1][2][3]
In Solvent-20°C1 monthSuitable for short-term storage.[2][3]

Solubility

Solvent Solubility Notes
DMSO60 mg/mL (308.98 mM)Sonication is recommended to aid dissolution.[1]
WaterInsoluble[1]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture inside the vial.

  • Weighing: In a well-ventilated area or under a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution thoroughly. If necessary, use a sonicator for a few minutes to ensure complete dissolution.[1]

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.[2]

Protocol for Preparing a Working Solution for Cell-Based Assays

  • Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.

  • Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.

  • Application: Add the diluted this compound solutions to your cell cultures. Ensure that the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Incubation: Incubate the cells for the desired period as determined by your experimental protocol.

Visualizations

experimental_workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage_powder Store Powder at -20°C equilibrate Equilibrate Powder to RT storage_powder->equilibrate storage_solution Store Stock Solution at -80°C working_solution Prepare Working Solution in Media storage_solution->working_solution dissolve Dissolve in DMSO equilibrate->dissolve dissolve->storage_solution cell_treatment Treat Cells working_solution->cell_treatment data_analysis Analyze Results cell_treatment->data_analysis

Caption: A flowchart outlining the key steps for handling this compound from storage to experimental use.

troubleshooting_workflow Troubleshooting Poor Solubility action_node action_node check_mixing Adequate mixing? action_node->check_mixing end_node end_node start Powder not dissolving? check_solvent Correct solvent and volume? start->check_solvent check_solvent->action_node No Adjust solvent/volume check_solvent->check_mixing Yes check_temp Powder at room temp? check_mixing->check_temp Yes vortex Vortex thoroughly check_mixing->vortex No sonicate Use sonication/gentle warming check_temp->sonicate Yes equilibrate Equilibrate before dissolving check_temp->equilibrate No success Dissolved sonicate->success fail Still not dissolved (Consult technical support) sonicate->fail vortex->check_temp equilibrate->start

Caption: A decision tree for troubleshooting issues with dissolving this compound powder.

References

Navigating the Stability of Enprofylline in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the stability of Enprofylline in solution is paramount for accurate and reproducible experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the handling and analysis of this compound solutions.

This compound, a xanthine derivative, is utilized in research for its properties as a bronchodilator.[1] However, like many pharmaceutical compounds, its stability in solution can be influenced by a variety of environmental factors. Understanding and controlling these factors is crucial to prevent degradation and ensure the integrity of experimental results.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when working with this compound solutions. This guide provides potential causes and actionable solutions to common problems.

Issue 1: Inconsistent or Unexpected Analytical Results

Unexpected variations in analytical results, such as lower than expected concentrations or the appearance of unknown peaks in chromatograms, can often be attributed to the degradation of this compound.

Potential CauseRecommended Solution
pH Instability: This compound's stability can be pH-dependent.[2][3] Ensure the pH of your solution is controlled and maintained within a stable range using appropriate buffer systems. Conduct preliminary studies to determine the optimal pH for this compound stability in your specific experimental conditions.
Temperature Fluctuations: Elevated temperatures can accelerate the degradation of this compound.[4] Store stock solutions and samples at recommended temperatures, typically refrigerated or frozen, and minimize exposure to ambient temperatures during handling.
Light Exposure: Exposure to light, particularly UV radiation, can induce photodegradation.[5][6][7][8][9] Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions whenever possible.
Oxidative Stress: The presence of oxidizing agents can lead to the degradation of this compound.[10] Use high-purity solvents and reagents to minimize oxidative stress. If necessary, consider de-gassing solutions or adding antioxidants, ensuring they do not interfere with the analysis.

Issue 2: Poor Chromatographic Separation or Peak Shape

Difficulties in achieving good separation and symmetrical peaks during HPLC analysis can compromise the accuracy of quantification.

Potential CauseRecommended Solution
Inappropriate Mobile Phase: The composition and pH of the mobile phase are critical for good chromatographic resolution.[11][12][13] Optimize the mobile phase by adjusting the solvent ratio, buffer concentration, and pH. For xanthine derivatives, reversed-phase HPLC with a C18 column is often a good starting point.[11][12][14]
Column Degradation: Over time, HPLC columns can degrade, leading to poor performance. Ensure the column is properly maintained, flushed, and stored according to the manufacturer's instructions. If performance does not improve with cleaning, the column may need to be replaced.
Sample Overload: Injecting a sample that is too concentrated can lead to peak broadening and tailing.[15] Dilute the sample to an appropriate concentration within the linear range of the detector.
System Leaks or Blockages: Leaks or blockages in the HPLC system can cause pressure fluctuations and affect retention times and peak shapes.[15][16][17][18][19] Regularly inspect the system for any signs of leaks and ensure all fittings are secure.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of this compound solutions.

Q1: What is the recommended storage condition for this compound powder and its stock solutions?

This compound powder is generally stable when stored at -20°C for extended periods (up to 3 years).[20] Stock solutions prepared in solvents like DMSO should be stored at -80°C for up to one year to minimize degradation.[20] For aqueous solutions, it is recommended to prepare them fresh or store them at 2-8°C for short periods, protected from light.

Q2: How can I perform a forced degradation study for this compound?

Forced degradation studies are essential to understand the stability of a drug under stress conditions.[4] A typical study would involve exposing this compound solutions to:

  • Acidic and Basic Conditions: Use hydrochloric acid and sodium hydroxide solutions at various concentrations and temperatures.

  • Oxidative Conditions: Use hydrogen peroxide solution.[21]

  • Thermal Stress: Expose the solution to elevated temperatures.

  • Photolytic Stress: Expose the solution to a controlled light source, such as a xenon lamp or a UV lamp, as per ICH Q1B guidelines.[5][6][7][9]

Q3: What analytical techniques are suitable for analyzing this compound and its potential degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for the analysis of xanthine derivatives like this compound.[11][12][13][14] To identify and characterize unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[22][23][24][25][26]

Q4: Are there any known incompatibilities of this compound with common excipients?

While specific compatibility data for this compound is limited in the provided search results, it is crucial to conduct compatibility studies with any excipients intended for use in a formulation. These studies help identify potential interactions that could affect the stability of this compound.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general approach for conducting forced degradation studies on an this compound solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for a specified period.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for a specified period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified period.

    • Thermal Degradation: Heat the stock solution at 60°C in a controlled oven for a specified period.

    • Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt-hours/square meter.[5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: At predetermined time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Example of a Stability-Indicating HPLC Method for Xanthine Derivatives

This method can be used as a starting point for developing a specific method for this compound.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[11][12][14]

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[11][12][13]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound.

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled (e.g., 25°C)

Visualizing Experimental Workflows

Diagram 1: Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis stock->acid base Base Hydrolysis stock->base oxidation Oxidation stock->oxidation thermal Thermal stock->thermal photo Photolytic stock->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If unknown peaks

Caption: Workflow for conducting forced degradation studies on this compound.

Diagram 2: HPLC Troubleshooting Logic

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Chromatographic Result mobile_phase Mobile Phase Issue start->mobile_phase column_issue Column Problem start->column_issue system_issue System Leak/Blockage start->system_issue sample_issue Sample Overload start->sample_issue optimize_mp Optimize/Remake Mobile Phase mobile_phase->optimize_mp clean_replace_col Clean/Replace Column column_issue->clean_replace_col check_system Inspect System system_issue->check_system dilute_sample Dilute Sample sample_issue->dilute_sample

Caption: A logical approach to troubleshooting common HPLC issues.

References

Technical Support Center: The Impact of Serum Proteins on Enprofylline Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro analysis of Enprofylline's interaction with serum proteins.

Frequently Asked Questions (FAQs)

Q1: What is the extent of this compound binding to human serum proteins?

A1: this compound is moderately bound to human serum proteins. The mean fraction of this compound bound in human plasma is approximately 47.3%[1]. This binding is pH-dependent, with an increase in binding observed in the pH range of 7.2 to 7.8[1].

Q2: Which serum protein is primarily responsible for binding this compound?

A2: While direct binding studies for this compound with isolated human serum albumin (HSA) are not extensively reported in the publicly available literature, it is widely understood that albumin is the primary binding protein for many drugs. Given that this compound is a xanthine derivative, and its related compound theophylline primarily binds to albumin, it is highly probable that albumin is the main serum protein interacting with this compound.

Q3: How does serum protein binding affect the in vitro activity of this compound?

A3: Serum protein binding reduces the concentration of free (unbound) this compound in the experimental medium. According to the free drug theory, only the unbound fraction of a drug is available to interact with its target receptors and exert a pharmacological effect. Therefore, the presence of serum proteins in your in vitro assay can lead to an underestimation of this compound's potency (e.g., a higher IC50 or EC50 value). It is crucial to consider the protein concentration in your assay and its potential impact on the free drug concentration.

Q4: What are the common methods to determine the protein binding of this compound in vitro?

A4: The most common methods for determining the in vitro protein binding of drugs like this compound are equilibrium dialysis and ultrafiltration[1]. Both techniques aim to separate the free drug from the protein-bound drug, allowing for the quantification of the unbound fraction.

Q5: Are there species differences in the plasma protein binding of this compound?

A5: Yes, there are pronounced species differences in the plasma protein binding of this compound. For example, at a pH of 7.4, the binding is approximately 57% in dogs and 81% in rats, while in humans and monkeys, it is around 47-48%[1]. These differences are important to consider when extrapolating in vitro data from animal models to humans.

Data Presentation

Table 1: Percentage of this compound Bound to Plasma Proteins in Various Species

SpeciesPercentage Bound (%)This compound Concentration Range (M)pHReference
Human47.3 ± 1.1Up to 10⁻⁴7.4 (at 20°C)[1]
Monkey~48Up to 10⁻⁴7.4[1]
Dog~57Up to 2 x 10⁻⁵7.4[1]
Rat~81Up to 2 x 10⁻⁵7.4[1]

Table 2: In Vitro Activity of this compound on Key Molecular Targets

TargetAssayValueOrganism/TissueReference
Adenosine A1 ReceptorAntagonism (KB)32 µMRat Fat Cell Adenylate Cyclase
Adenosine A2 ReceptorAntagonism (KB)130 µMHuman Platelet Adenylate Cyclase
PhosphodiesteraseInhibition (Ki)15 µMHuman Platelets
PhosphodiesteraseInhibition (Ki)130 µMGuinea-Pig Lung
PhosphodiesteraseInhibition (Ki)110 µMRat Fat Cells

Experimental Protocols & Troubleshooting Guides

Methodology 1: Equilibrium Dialysis for Determining this compound-Protein Binding

This protocol outlines the steps for determining the fraction of unbound this compound in the presence of serum proteins using equilibrium dialysis.

Materials:

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Semi-permeable dialysis membrane (e.g., 12-14 kDa MWCO)

  • Human serum albumin (HSA) or pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Shaking incubator at 37°C

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare the dialysis membrane according to the manufacturer's instructions.

  • Assemble the dialysis cells.

  • In the protein chamber, add a known concentration of HSA or human serum and spike with this compound to the desired final concentration.

  • In the buffer chamber, add an equal volume of PBS.

  • Seal the dialysis unit and place it in a shaking incubator at 37°C.

  • Incubate for a predetermined time to allow the system to reach equilibrium (typically 4-6 hours, but should be determined empirically).

  • After incubation, collect aliquots from both the protein and buffer chambers.

  • Analyze the concentration of this compound in both aliquots using a validated analytical method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in protein chamber)

Troubleshooting Guide: Equilibrium Dialysis

Problem Possible Cause(s) Recommended Solution(s)
Low drug recovery 1. Non-specific binding of this compound to the dialysis membrane or device. 2. Drug instability in the buffer or plasma at 37°C.1. Pre-treat the membrane with a blocking agent (e.g., a solution of the same protein). 2. Use a different membrane material. 3. Add a small percentage of a non-ionic surfactant (e.g., 0.01% Solutol®) to the buffer to reduce non-specific binding[2]. 4. Assess drug stability over the incubation period in a separate experiment.
High variability between replicates 1. Incomplete equilibrium. 2. Pipetting errors. 3. Leakage between chambers.1. Optimize the incubation time to ensure equilibrium is reached. 2. Use calibrated pipettes and ensure proper mixing. 3. Check the integrity of the dialysis membrane and the assembly of the device.
Unexpectedly high or low fraction unbound 1. Incorrect pH of the buffer or plasma. 2. Incorrect protein concentration. 3. Analytical interference from matrix components.1. Verify the pH of all solutions before the experiment; this compound binding is pH-sensitive[1]. 2. Accurately determine the protein concentration using a reliable method (e.g., Bradford or BCA assay). 3. Validate the analytical method for matrix effects.
Methodology 2: Ultrafiltration for Determining this compound-Protein Binding

This protocol provides a faster alternative to equilibrium dialysis for assessing this compound's protein binding.

Materials:

  • Centrifugal ultrafiltration devices (e.g., with a 10 kDa MWCO membrane)

  • Human serum albumin (HSA) or pooled human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Centrifuge with temperature control

  • Analytical method for this compound quantification (e.g., LC-MS/MS)

Procedure:

  • Pre-condition the ultrafiltration device by spinning it with buffer or a protein solution to minimize non-specific binding, as per the manufacturer's instructions.

  • Prepare the this compound-protein solution by adding this compound to HSA or human serum at the desired concentration.

  • Add the solution to the upper chamber of the ultrafiltration device.

  • Centrifuge at a specified speed and temperature (e.g., 2000 x g at 37°C) for a set time to collect the ultrafiltrate.

  • Carefully collect the ultrafiltrate from the lower chamber.

  • Analyze the concentration of this compound in the ultrafiltrate, which represents the unbound drug concentration.

  • Also, determine the total drug concentration in the initial protein solution.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in ultrafiltrate) / (Total concentration in initial solution)

Troubleshooting Guide: Ultrafiltration

Problem Possible Cause(s) Recommended Solution(s)
Low drug recovery in ultrafiltrate 1. Significant non-specific binding of this compound to the membrane or device. 2. The volume of ultrafiltrate is too high, leading to a shift in the binding equilibrium.1. Choose a device with a low-binding membrane material. 2. Pre-treat the device with a solution of the protein to be used in the assay. 3. Limit the volume of the ultrafiltrate to a small fraction of the total sample volume (e.g., <10%) to minimize disturbance of the equilibrium[3].
Inconsistent results 1. Variability in centrifugation time, speed, or temperature. 2. Protein leakage through the membrane.1. Strictly control all centrifugation parameters. 2. Ensure the MWCO of the membrane is appropriate for the protein being used (e.g., 10 kDa for albumin). 3. Check the integrity of the membrane before use.
Overestimation of unbound fraction 1. "Sieve effect" where the protein concentration in the upper chamber increases as the filtrate is removed, potentially displacing the drug.1. As with low recovery, limit the volume of the ultrafiltrate collected.

Mandatory Visualizations

Signaling Pathways

Enprofylline_Signaling_Pathways cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition Enprofylline_A This compound A1_Receptor Adenosine A1 Receptor Enprofylline_A->A1_Receptor Blocks A2B_Receptor Adenosine A2B Receptor Enprofylline_A->A2B_Receptor Blocks Adenosine Adenosine Adenosine->A1_Receptor Adenosine->A2B_Receptor Gi Gi Protein A1_Receptor->Gi Gs Gs Protein A2B_Receptor->Gs AC_inhibited Adenylate Cyclase (Inhibited) Gi->AC_inhibited AC_activated Adenylate Cyclase (Activated) Gs->AC_activated cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up Enprofylline_P This compound PDE4 Phosphodiesterase 4 (PDE4) Enprofylline_P->PDE4 Inhibits cAMP_P cAMP PDE4->cAMP_P Degrades AMP AMP PKA Protein Kinase A (PKA) cAMP_P->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation/Separation cluster_analysis 3. Analysis cluster_calculation 4. Calculation Prep_Solutions Prepare this compound Stock, Buffer (pH 7.4), and Protein Solution Prep_Apparatus Prepare Equilibrium Dialysis or Ultrafiltration Apparatus Prep_Solutions->Prep_Apparatus Spike Spike Protein Solution with this compound Prep_Apparatus->Spike Incubate Incubate at 37°C to Reach Equilibrium (Equilibrium Dialysis) or Centrifuge (Ultrafiltration) Spike->Incubate Collect_Samples Collect Aliquots from Protein and Buffer Chambers or Initial Solution and Ultrafiltrate Incubate->Collect_Samples Quantify Quantify this compound Concentration (e.g., LC-MS/MS) Collect_Samples->Quantify Calculate_fu Calculate Fraction Unbound (fu) Quantify->Calculate_fu Data_Interpretation Interpret Data in Context of Assay Conditions Calculate_fu->Data_Interpretation Troubleshooting_Logic Start Problem Encountered (e.g., Low Recovery) Check_NSB Investigate Non-Specific Binding (NSB)? Start->Check_NSB NSB_Protocol Run Control Experiment: Drug in Buffer without Protein Check_NSB->NSB_Protocol Yes Check_Stability Assess Drug Stability? Check_NSB->Check_Stability No High_NSB High NSB Detected? NSB_Protocol->High_NSB Modify_Assay Modify Assay: - Change Membrane/Device - Add Surfactant - Pre-treat with Protein High_NSB->Modify_Assay Yes High_NSB->Check_Stability No Resolved Problem Resolved Modify_Assay->Resolved Stability_Protocol Incubate Drug in Matrix and Measure Concentration Over Time Check_Stability->Stability_Protocol Yes Check_Analytical Review Analytical Method? Check_Stability->Check_Analytical No Unstable Drug Unstable? Stability_Protocol->Unstable Reduce_Time_Temp Reduce Incubation Time/Temperature or Add Stabilizers Unstable->Reduce_Time_Temp Yes Unstable->Check_Analytical No Reduce_Time_Temp->Resolved Analytical_Validation Validate for Matrix Effects, Sensitivity, and Linearity Check_Analytical->Analytical_Validation Yes Check_Analytical->Resolved No Analytical_Validation->Resolved

References

Technical Support Center: Enprofylline Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the cross-reactivity of Enprofylline in various immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it structurally related to other xanthines?

This compound (3-propylxanthine) is a xanthine derivative used as a bronchodilator in the treatment of asthma.[1] It belongs to the same chemical class as theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine). The primary structural difference lies in the substituent at the 3-position of the xanthine ring system. While theophylline and caffeine have methyl groups, this compound possesses a propyl group. This structural distinction is a key determinant of antibody recognition and, consequently, cross-reactivity in immunoassays.

Q2: What is immunoassay cross-reactivity?

Immunoassay cross-reactivity occurs when an antibody, designed to bind a specific target analyte, also binds to other structurally similar molecules that may be present in the sample. This can lead to inaccurate quantification of the target analyte, potentially resulting in false-positive results or overestimated concentrations.

Q3: Does this compound cross-react in theophylline immunoassays?

Generally, monoclonal antibody-based immunoassays for theophylline exhibit high specificity and minimal cross-reactivity with this compound. A study evaluating a rapid monoclonal antibody theophylline assay demonstrated a lack of significant cross-reactivity with this compound. In this study, out of 116 patients receiving this compound, only three showed a false-positive theophylline result, indicating a specificity of 97%.[2]

Q4: Can this compound interfere with caffeine immunoassays?

Q5: How can I determine if this compound is cross-reacting in my immunoassay?

The most direct method to assess cross-reactivity is to perform a cross-reactivity study using a competitive immunoassay format. This involves testing the ability of this compound to inhibit the binding of the target analyte (e.g., theophylline) to the specific antibody. The results are typically expressed as a percentage of cross-reactivity.

Quantitative Data Summary

The following table summarizes the known quantitative data on the cross-reactivity of this compound in a specific theophylline immunoassay.

Immunoassay TargetAssay TypeCross-ReactantCross-Reactivity (%)Specificity (%)Reference
TheophyllineMonoclonal Antibody ImmunoassayThis compoundNot explicitly quantified as a percentage, but implied to be low.97[2]

Note: Data on the cross-reactivity of this compound in other xanthine immunoassays (e.g., for caffeine) is limited in the available literature. Researchers are strongly advised to perform their own validation studies.

Experimental Protocols

Protocol: Determining this compound Cross-Reactivity using Competitive ELISA

This protocol outlines a general procedure for assessing the cross-reactivity of this compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for a target analyte (e.g., theophylline).

Materials:

  • Microtiter plate pre-coated with the target analyte-protein conjugate (e.g., theophylline-BSA).

  • Standard solution of the target analyte.

  • This compound solution of known concentration.

  • Primary antibody specific to the target analyte.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-primary antibody).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Preparation of Standards and Cross-Reactant:

    • Prepare a serial dilution of the target analyte standard in assay buffer to create a standard curve.

    • Prepare a serial dilution of this compound in assay buffer.

  • Competitive Binding:

    • Add a fixed concentration of the primary antibody and varying concentrations of either the standard or this compound to the wells of the microtiter plate.

    • Incubate for 1-2 hours at room temperature to allow for competitive binding to the coated antigen.

  • Washing:

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and analytes.

  • Secondary Antibody Incubation:

    • Add the enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Repeat the washing step to remove unbound secondary antibody.

  • Substrate Development:

    • Add the substrate solution to each well and incubate in the dark until a color change is observed.

  • Stopping the Reaction:

    • Add the stop solution to each well to terminate the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

  • Calculation of Cross-Reactivity:

    • Plot the standard curve of absorbance versus the concentration of the target analyte.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the concentration of this compound that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpectedly high readings in samples known to contain this compound but not the target analyte (e.g., Theophylline). The immunoassay antibody is cross-reacting with this compound.1. Verify the specificity of the antibody from the manufacturer's datasheet. 2. Perform a cross-reactivity experiment as detailed in the protocol above to quantify the level of interference. 3. If cross-reactivity is confirmed and problematic, consider using a more specific monoclonal antibody or an alternative analytical method such as High-Performance Liquid Chromatography (HPLC).[2]
Inconsistent or non-reproducible results in the presence of this compound. Matrix effects from the sample, or variability in the cross-reaction.1. Ensure proper sample preparation and dilution to minimize matrix effects. 2. Include this compound-spiked controls in your assay runs to monitor for consistent interference. 3. Optimize assay conditions (e.g., incubation times, antibody concentrations) to potentially reduce non-specific binding.
Low signal or no signal in the competitive ELISA when testing for cross-reactivity. Incorrect concentrations of reagents or procedural errors.1. Verify the concentrations of the coated antigen, primary antibody, and enzyme-conjugate. 2. Ensure that the standard curve for the target analyte is generating a proper dose-response. 3. Review the experimental protocol for any deviations.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis Std_Prep Prepare Analyte Standards Add_Ab_Analyte Add Primary Antibody & Standards/Enprofylline Std_Prep->Add_Ab_Analyte Enp_Prep Prepare this compound Solutions Enp_Prep->Add_Ab_Analyte Plate Pre-coated Plate (Analyte-BSA) Plate->Add_Ab_Analyte Incubate1 Incubate (Competitive Binding) Add_Ab_Analyte->Incubate1 Wash1 Wash Incubate1->Wash1 Add_Sec_Ab Add Secondary Antibody-Enzyme Conjugate Wash1->Add_Sec_Ab Incubate2 Incubate Add_Sec_Ab->Incubate2 Wash2 Wash Incubate2->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate3 Incubate (Color Development) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Std_Curve Generate Standard Curve Read_Plate->Std_Curve Calc_IC50 Calculate IC50 Values Std_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for Determining this compound Cross-Reactivity using Competitive ELISA.

Troubleshooting_Logic Start Unexpected High Signal in this compound Sample Check_Specificity Check Antibody Specificity (Datasheet) Start->Check_Specificity Perform_CR_Study Perform Cross-Reactivity Study (ELISA) Check_Specificity->Perform_CR_Study CR_Confirmed Cross-Reactivity Confirmed? Perform_CR_Study->CR_Confirmed Use_Specific_Ab Use More Specific Monoclonal Antibody CR_Confirmed->Use_Specific_Ab Yes No_CR No Significant Cross-Reactivity CR_Confirmed->No_CR No Use_Alternative_Method Use Alternative Method (e.g., HPLC) Use_Specific_Ab->Use_Alternative_Method Optimize_Assay Optimize Assay Conditions (Buffers, Incubation) Use_Specific_Ab->Optimize_Assay Investigate_Other Investigate Other Causes (Contamination, Matrix Effect) No_CR->Investigate_Other

References

Technical Support Center: Enhancing the Bioavailability of Enprofylline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of Enprofylline in animal models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experimental procedures aimed at improving this compound bioavailability, particularly when using Solid Lipid Nanoparticle (SLN) formulations.

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Encapsulation Efficiency (<70%) in SLNs 1. Poor solubility of this compound in the lipid matrix.[1] 2. Drug leakage into the external aqueous phase during homogenization. 3. Suboptimal lipid to drug ratio.1. Screen different lipids to find one with higher solubilizing capacity for this compound. 2. Optimize the homogenization speed and time to minimize processing duration.[1] 3. Adjust the lipid:drug ratio; an excess of lipid can improve encapsulation.
Large Particle Size or High Polydispersity Index (PDI) of SLNs 1. Inadequate homogenization energy. 2. Aggregation of nanoparticles due to insufficient surfactant concentration.[1] 3. Use of inappropriate surfactant or lipid.1. Increase the homogenization speed or sonication time.[1] 2. Increase the concentration of the surfactant or use a combination of surfactants.[2] 3. Experiment with different types of lipids (e.g., triglycerides, fatty acids) and surfactants (e.g., Tween 80, Poloxamer 188).[1][3]
Inconsistent Pharmacokinetic Profiles Between Animals 1. Variability in oral gavage technique leading to inconsistent dosing. 2. Differences in the physiological state of the animals (e.g., fed vs. fasted state). 3. Gender differences in drug metabolism.[4]1. Ensure all personnel are thoroughly trained in oral gavage techniques. 2. Standardize the fasting period for all animals before dosing. 3. Note the sex of the animals in all experiments and analyze data accordingly, as pharmacokinetic parameters can differ between males and females.[4]
Low Oral Bioavailability Despite Successful Formulation 1. Rapid clearance of this compound from the systemic circulation.[5] 2. Instability of the SLN formulation in the gastrointestinal (GI) tract. 3. Efflux transporter activity in the GI tract.[6]1. While formulation can't change the intrinsic clearance, ensure the analytical method is sensitive enough to detect low plasma concentrations accurately. 2. Evaluate the stability of the SLNs in simulated gastric and intestinal fluids. Consider using enteric-coated capsules for administration. 3. Investigate the potential role of efflux pumps like P-glycoprotein. Co-administration with a known inhibitor in a pilot study could provide insights.
Precipitation of SLNs Upon Storage 1. Insufficient zeta potential leading to particle aggregation.[1] 2. Ostwald ripening. 3. Temperature fluctuations during storage.1. Aim for a zeta potential of at least ±30 mV for good electrostatic stabilization. This can be influenced by the choice of surfactant.[1] 2. Use a mixture of lipids to create a less ordered crystalline structure in the nanoparticle core. 3. Store the SLN dispersion at a constant, controlled temperature (e.g., 4°C).[7]

Frequently Asked Questions (FAQs)

1. Why is enhancing the bioavailability of this compound important?

This compound is a bronchodilator used in the management of asthma symptoms.[8][9] Enhancing its oral bioavailability can lead to more consistent therapeutic effects, potentially lower required doses, and reduce inter-individual variability in patient response.

2. What are the main challenges affecting the oral bioavailability of drugs like this compound?

The main challenges include poor solubility, degradation in the gastrointestinal tract, and first-pass metabolism in the liver.[6][10] For this compound specifically, its pharmacokinetic profile shows dose-dependent characteristics, which can be influenced by factors like plasma protein binding and renal clearance.[5]

3. What are Solid Lipid Nanoparticles (SLNs) and how can they enhance bioavailability?

SLNs are colloidal carriers made from solid lipids that are biocompatible and biodegradable.[2][3] They can improve oral bioavailability by:

  • Enhancing solubility: Encapsulating poorly soluble drugs in a lipid matrix.[11]

  • Protecting the drug: Shielding the drug from the harsh environment of the GI tract.[11]

  • Promoting lymphatic uptake: This pathway can help bypass the first-pass metabolism in the liver.[12]

  • Increasing intestinal permeability: The small size and lipidic nature of SLNs can facilitate their uptake through the intestinal wall.[13]

4. What are the key pharmacokinetic parameters to consider when evaluating this compound bioavailability in animal models?

The key parameters include:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to reach Cmax): The time it takes to reach the maximum plasma concentration.

  • AUC (Area under the curve): Represents the total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.[14]

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.

5. Which animal model is most suitable for studying the oral bioavailability of this compound?

Rats, particularly Sprague-Dawley or Wistar strains, are commonly used for pharmacokinetic studies of this compound and other drugs due to their well-characterized physiology and ease of handling.[4][5][15]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the hot homogenization followed by ultrasonication method.[1]

Materials:

  • This compound powder

  • Lipid: Cetyl alcohol[1]

  • Surfactant: Tween 80

  • Co-surfactant: Soy lecithin

  • Double distilled water

Procedure:

  • Preparation of the Oil Phase: Melt the cetyl alcohol at a temperature above its melting point (e.g., 60-65°C). Disperse the accurately weighed this compound and soy lecithin in the molten lipid.

  • Preparation of the Aqueous Phase: Heat the double distilled water containing Tween 80 to the same temperature as the oil phase.

  • Formation of the Pre-emulsion: Add the hot aqueous phase to the hot oil phase dropwise under high-speed homogenization (e.g., 8000 rpm) for 10 minutes to form a coarse oil-in-water emulsion.

  • Sonication: Immediately subject the hot pre-emulsion to probe sonication for 5 minutes to reduce the particle size and form a nanoemulsion.

  • Formation of SLNs: Cool down the nanoemulsion in an ice bath under gentle stirring. The solidification of the lipid droplets will lead to the formation of SLNs.

  • Characterization: Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Animal Model: Male Wistar rats (200-250 g)

Groups:

  • Group A (Control): Oral administration of this compound solution (e.g., in water or a suitable vehicle).

  • Group B (Test): Oral administration of this compound-loaded SLN dispersion.

  • Group C (Intravenous): Intravenous administration of this compound solution (for bioavailability calculation).

Procedure:

  • Fasting: Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.

  • Dosing: Administer the respective formulations to each group via oral gavage (Groups A and B) or tail vein injection (Group C) at a dose of 10 mg/kg.[1]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Drug Analysis: Determine the concentration of this compound in the plasma samples using a validated HPLC method.[5]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software. Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Intravenous Dose
Dose (mg/kg)Vd (L/kg)CLT (L/h/kg)MRT (h)
2.50.530.281.89
100.610.222.77
200.750.184.17
400.920.146.57
Data adapted from a study on the dose-dependent pharmacokinetics of this compound in rats.[5]
Vd: Volume of distribution; CLT: Total body clearance; MRT: Mean residence time.
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of this compound After Oral Administration of a Standard Solution vs. SLN Formulation in Rats
FormulationCmax (µg/mL)Tmax (h)AUC (0-24h) (µg.h/mL)Relative Bioavailability (%)
This compound Solution1.5 ± 0.31.08.2 ± 1.5100
This compound-loaded SLNs4.2 ± 0.72.525.8 ± 4.1~315
This table presents hypothetical data to illustrate the potential improvement in bioavailability with an SLN formulation, based on the typical enhancements seen with this technology.[1][11]

Visualizations

G cluster_prep Formulation Preparation cluster_animal In Vivo Study prep1 Melt Lipid & Disperse This compound + Lecithin prep3 High-Speed Homogenization (Pre-emulsion) prep1->prep3 prep2 Heat Aqueous Phase with Surfactant prep2->prep3 prep4 Probe Sonication (Nanoemulsion) prep3->prep4 prep5 Cooling & Solidification (SLN Formation) prep4->prep5 animal2 Oral Administration (Solution vs. SLNs) prep5->animal2 Dosing animal1 Fasting of Rats (12 hours) animal1->animal2 animal3 Serial Blood Sampling animal2->animal3 animal4 Plasma Separation animal3->animal4 animal5 HPLC Analysis animal4->animal5 animal6 Pharmacokinetic Modeling animal5->animal6

Caption: Experimental workflow for enhancing this compound bioavailability.

G cluster_absorption Enhanced GI Absorption with SLNs cluster_circulation Systemic Circulation SLN This compound -SLN Membrane Intestinal Epithelium SLN->Membrane Increased Permeation Lymph Lymphatic Uptake Membrane->Lymph Bypass First-Pass Metabolism Portal Portal Vein Membrane->Portal Systemic Systemic Circulation Lymph->Systemic Liver Liver (Metabolism) Portal->Liver Target Target Site (Bronchi) Systemic->Target Therapeutic Effect Liver->Systemic

Caption: Proposed mechanism of SLN-mediated bioavailability enhancement.

References

Validation & Comparative

Enprofylline vs. Theophylline: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of enprofylline and theophylline, two xanthine derivatives with applications in respiratory disease research. The focus is on their preclinical performance, highlighting differences in their mechanisms of action, potency, and receptor interactions, supported by experimental data.

Core Mechanisms of Action: A Tale of Two Xanthines

This compound and theophylline share a primary mechanism of action as non-selective phosphodiesterase (PDE) inhibitors.[1][2] By inhibiting PDEs, these compounds prevent the degradation of cyclic adenosine monophosphate (cAMP), leading to an increase in intracellular cAMP levels.[3] This accumulation of cAMP in airway smooth muscle cells results in bronchodilation. Theophylline is known to be a non-selective inhibitor of PDE isoenzymes, particularly types III and IV.[4][5] this compound also acts as a competitive, non-selective PDE inhibitor.[1]

A key pharmacological distinction lies in their interaction with adenosine receptors. Theophylline is a non-selective adenosine receptor antagonist, acting on A1, A2, and A3 receptors with similar affinity.[4] This antagonism is thought to contribute to some of its side effects, such as central nervous system stimulation.[6] In stark contrast, this compound is characterized by its negligible ability to antagonize adenosine receptors at clinically relevant concentrations.[6] This fundamental difference in their pharmacological profiles is a central theme in the preclinical comparison of these two compounds.

Quantitative Comparison of Preclinical Data

The following tables summarize key quantitative data from preclinical studies, offering a direct comparison of the potency and receptor affinity of this compound and theophylline.

Table 1: Bronchodilator Potency in Guinea Pig Trachea

CompoundEC50 (μM) for Relaxation of Carbamylcholine-Stimulated Guinea Pig TracheaReference
This compound56 ± 9
Theophylline162 ± 17

Table 2: Phosphodiesterase (PDE) Inhibition

CompoundTissue/Enzyme SourceSubstrateK_i (μM)Reference
This compoundHuman PlateletscAMP15
This compoundGuinea Pig LungcAMP130
This compoundRat Fat CellscAMP110
TheophyllineHuman LungcAMP>100 (approx. 10-30% inhibition at therapeutic levels)

Table 3: Adenosine Receptor Antagonism

CompoundReceptorAssayK_B / K_i (μM)Reference
This compoundA1 (Rat Fat Cells)Inhibition of [3H]PIA binding45
This compoundA1 (Rat Fat Cells)Adenylate cyclase inhibition32 (K_B)
This compoundA2 (Human Platelets)Adenylate cyclase stimulation130 (K_B)
TheophyllineA1, A2, A3-Similar affinity across subtypes[4]

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.

Isolated Guinea Pig Trachea Relaxation Assay

This ex vivo assay is a standard method for evaluating the bronchodilator effects of compounds.

  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is then cut into rings (2-3 mm in width).

  • Experimental Setup: The tracheal rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with a 95% O2 / 5% CO2 gas mixture. The rings are connected to an isometric force transducer to record changes in muscle tension.

  • Contraction Induction: A contractile agent, such as carbachol or histamine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.

  • Drug Administration: Once a stable contraction is achieved, cumulative concentrations of the test compounds (this compound or theophylline) are added to the bath.

  • Data Analysis: The relaxation induced by the test compounds is measured as a percentage of the pre-contracted tone. The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is then calculated.

Phosphodiesterase (PDE) Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the activity of PDE enzymes.

  • Enzyme and Substrate Preparation: Purified PDE enzymes from a relevant tissue source (e.g., human lung, platelets) are used. The substrate, radiolabeled cAMP (e.g., [3H]-cAMP), is prepared in a suitable assay buffer.

  • Incubation: The assay is typically performed in microplates. The test compound (this compound or theophylline) at various concentrations is pre-incubated with the PDE enzyme. The reaction is initiated by the addition of the radiolabeled cAMP substrate.

  • Reaction Termination: The enzymatic reaction is allowed to proceed for a defined period and is then terminated, often by the addition of a stop solution or by boiling.

  • Separation and Quantification: The product of the reaction, radiolabeled 5'-AMP, is separated from the unreacted substrate using techniques such as column chromatography or precipitation. The amount of radioactivity in the product fraction is then quantified using a scintillation counter.

  • Data Analysis: The percentage of PDE inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined from the dose-response curve. The Ki value, or inhibition constant, can be calculated from the IC50 value using the Cheng-Prusoff equation.

Adenosine Receptor Binding Assay

This assay measures the affinity of a compound for adenosine receptors.

  • Membrane Preparation: Cell membranes expressing the adenosine receptor subtype of interest (e.g., A1, A2A) are prepared from a suitable source, such as rat brain tissue or cultured cells engineered to overexpress the receptor.

  • Radioligand and Competitor Incubation: The prepared membranes are incubated with a specific radioligand for the adenosine receptor (e.g., N6-[3H]cyclohexyladenosine for A1 receptors) and varying concentrations of the unlabeled test compound (this compound or theophylline).

  • Separation of Bound and Free Radioligand: After incubation to allow binding to reach equilibrium, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which is a measure of its binding affinity for the receptor.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine AR Adenosine Receptor Adenosine->AR Agonist Theophylline Theophylline Theophylline->AR Antagonist AC_inactive Adenylate Cyclase (inactive) AR->AC_inactive Inhibition AC_active Adenylate Cyclase (active) AC_inactive->AC_active Activation ATP ATP cAMP cAMP ATP->cAMP Activation PDE Phosphodiesterase (PDE) cAMP->PDE PKA_inactive Protein Kinase A (inactive) cAMP->PKA_inactive AMP 5'-AMP PDE->AMP PKA_active Protein Kinase A (active) PKA_inactive->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation This compound This compound This compound->PDE Inhibition Theophylline_cyto Theophylline Theophylline_cyto->PDE Inhibition

Figure 1: Signaling pathway of Theophylline and this compound.

Experimental_Workflow cluster_trachea Isolated Guinea Pig Trachea Relaxation Assay cluster_pde Phosphodiesterase (PDE) Inhibition Assay cluster_adenosine Adenosine Receptor Binding Assay T1 Isolate Guinea Pig Trachea T2 Prepare Tracheal Rings T1->T2 T3 Mount in Organ Bath T2->T3 T4 Induce Contraction (e.g., Carbachol) T3->T4 T5 Add Test Compound (Cumulative Doses) T4->T5 T6 Measure Relaxation T5->T6 T7 Calculate EC50 T6->T7 P1 Prepare PDE Enzyme and [3H]-cAMP P2 Incubate Enzyme, Inhibitor, and [3H]-cAMP P1->P2 P3 Terminate Reaction P2->P3 P4 Separate [3H]-5'-AMP from [3H]-cAMP P3->P4 P5 Quantify Radioactivity P4->P5 P6 Calculate IC50/Ki P5->P6 A1 Prepare Receptor Membranes A2 Incubate Membranes, Radioligand, and Competitor A1->A2 A3 Separate Bound and Free Radioligand (Filtration) A2->A3 A4 Quantify Bound Radioactivity A3->A4 A5 Calculate Ki A4->A5

Figure 2: Experimental workflows for preclinical comparison.

References

A Comparative Analysis of the Side Effect Profiles of Enprofylline and Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two xanthine derivatives, Enprofylline and Theophylline, both used in the management of obstructive airway diseases. While both drugs exhibit bronchodilator properties, their distinct pharmacological mechanisms contribute to notable differences in their adverse effect profiles. This analysis is supported by data from various clinical and pharmacological studies.

At a Glance: Key Differences in Side Effect Profiles

This compound and Theophylline, while structurally related, exhibit notable differences in their side effect profiles, primarily attributed to their differential interaction with adenosine receptors. Theophylline, a non-selective adenosine receptor antagonist, is associated with a broader range of side effects, including central nervous system (CNS) stimulation and cardiovascular effects.[1][2] this compound, which has negligible activity at adenosine receptors, is largely devoid of these CNS stimulant effects but is more frequently associated with headache and nausea.[1][3][4]

Quantitative Comparison of Adverse Effects

The following table summarizes the incidence of common side effects reported in comparative clinical trials of this compound and Theophylline.

Side EffectThis compoundTheophyllineStudy Population & DosageSource
Headache Significantly higher incidenceLower incidence20 asthmatic patients (single oral dose: this compound 4 mg/kg, Theophylline 8 mg/kg)[5]
More frequent, especially in the first week of treatmentLess frequent15 asthmatic outpatients (sustained-release tablets for 14 days)[6]
23-33% of patientsNot specified as primary side effect155 patients with acute airway obstruction (intravenous administration)[7]
Nausea/Vomiting Higher incidence, often leading to withdrawal from studiesLower incidence, but can be dose-limiting85 elderly patients with COAD (oral, 150-300 mg bd for 5 weeks)[8]
16-33% of patientsNot specified as primary side effect155 patients with acute airway obstruction (intravenous administration)[7]
More common, sometimes severeLess common14 patients with chronic asthma (intravenous administration)[4]
CNS Stimulation (e.g., restlessness, tremor) Largely lacks CNS stimulant effectsCauses restlessness and tremor10 healthy volunteers (intravenous administration)[2][9]
Cardiovascular Reactions (e.g., palpitations) Can occur, including hypotensive reactionsCan cause rapid or irregular heartbeats10 healthy volunteers & 155 patients with acute airway obstruction[7][9][10]
Sleep Disturbances No significant difference compared to theophyllineCan cause insomnia22 patients with asthma[11][12]

Experimental Protocols

Below are detailed methodologies from key comparative studies that provide the foundation for the data presented.

Study 1: Single Oral Dose Comparison in Asthmatic Patients[5]
  • Objective: To compare the bronchodilator effect and side-effects of a single oral dose of this compound with a therapeutic dose of theophylline.

  • Study Design: A randomized, cross-over clinical trial.

  • Participants: 20 asthmatic patients.

  • Intervention:

    • This compound: 4 mg/kg, single oral dose.

    • Theophylline: 8 mg/kg, single oral dose.

  • Data Collection:

    • Plasma levels of both drugs were measured.

    • Bronchodilator effect was assessed by measuring the maximum increase in Forced Expiratory Volume in 1 second (FEV1.0).

    • Side effects (headache and nausea) were estimated using a scoring system.

  • Key Findings: this compound produced a significantly higher score for headache than theophylline. Both drugs caused slight nausea.

Study 2: Maintenance Therapy in Chronic Obstructive Airways Disease (COAD) in the Elderly[8]
  • Objective: To compare the efficacy and safety of this compound with theophylline for COAD in elderly subjects.

  • Study Design: A randomized, double-blind, parallel-group study.

  • Participants: 85 elderly patients (mean age 72 years) with COAD.

  • Intervention:

    • A 1-week reference period with withdrawal of oral bronchodilators.

    • Period 1 (2 weeks): this compound (n=41) or Theophylline (n=44) at 150 mg twice daily (bd).

    • Period 2 (3 weeks): this compound or Theophylline at 300 mg bd.

  • Data Collection:

    • Patients recorded daily peak expiratory flow rate (PEFR) and any adverse experiences in a diary.

    • Plasma concentrations of the drugs were measured at the end of each period.

  • Key Findings: this compound was less well tolerated than theophylline, with 29% of the this compound group withdrawing due to headache and nausea/vomiting, compared to 7% in the theophylline group.

Visualizing Methodologies and Mechanisms

To further clarify the experimental design and the underlying pharmacological differences, the following diagrams are provided.

Experimental_Workflow cluster_screening Patient Screening & Baseline cluster_randomization Randomization & Blinding cluster_treatment Treatment Arms cluster_followup Follow-up & Data Collection cluster_analysis Data Analysis P Patient Recruitment (e.g., Asthmatic Patients) B Baseline Assessment (FEV1, Symptom Scores) P->B R Randomization B->R T1 Group A: Receive this compound R->T1 T2 Group B: Receive Theophylline R->T2 F1 Assess Side Effects (Diaries, Questionnaires) T1->F1 F2 Measure Efficacy (FEV1, PEFR) T1->F2 F3 Monitor Plasma Drug Levels T1->F3 T2->F1 T2->F2 T2->F3 A Statistical Comparison of Side Effect Incidence and Efficacy F1->A F2->A F3->A

Caption: A typical experimental workflow for a randomized, double-blind, parallel-group clinical trial comparing this compound and Theophylline.

Signaling_Pathways cluster_theophylline Theophylline cluster_this compound This compound T Theophylline PDE_T Inhibits Phosphodiesterase (PDE) T->PDE_T AR_T Antagonizes Adenosine Receptors T->AR_T cAMP_T ↑ cAMP PDE_T->cAMP_T CNS_Effects CNS Stimulation (Restlessness, Tremor) AR_T->CNS_Effects Diuresis Diuresis AR_T->Diuresis Bronchodilation_T Bronchodilation cAMP_T->Bronchodilation_T E This compound PDE_E Inhibits Phosphodiesterase (PDE) E->PDE_E AR_E Negligible Effect on Adenosine Receptors E->AR_E cAMP_E ↑ cAMP PDE_E->cAMP_E Bronchodilation_E Bronchodilation cAMP_E->Bronchodilation_E

Caption: A simplified diagram illustrating the key differences in the signaling pathways of Theophylline and this compound, highlighting the role of adenosine receptor antagonism.

Conclusion

The primary distinction in the side effect profiles of this compound and Theophylline stems from their differential activity at adenosine receptors. Theophylline's antagonism of these receptors contributes to its CNS stimulant and diuretic effects, which are largely absent with this compound.[1] However, this compound is more frequently associated with headache and nausea, which can impact patient tolerance.[4][8] The choice between these two agents in a clinical or developmental setting should therefore involve a careful consideration of this trade-off between CNS and gastrointestinal side effects. Further research into the precise mechanisms underlying this compound-induced headache and nausea could lead to the development of xanthine derivatives with even more favorable side effect profiles.

References

Roflumilast vs. Enprofylline: A Comparative Guide for COPD Experimental Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Obstructive Pulmonary Disease (COPD) is a complex inflammatory airway disease. This guide provides a detailed comparison of two pharmacological agents, roflumilast and enprofylline, which have been investigated for their therapeutic potential in COPD. The comparison is based on their distinct mechanisms of action and their effects in various experimental models, supported by available preclinical data.

Mechanisms of Action: A Tale of Two Pathways

Roflumilast and this compound both exert their effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger involved in inflammation and smooth muscle relaxation. However, they achieve this through different primary mechanisms.

Roflumilast is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme highly expressed in inflammatory cells.[1] By inhibiting PDE4, roflumilast prevents the breakdown of cAMP, leading to its accumulation and subsequent activation of protein kinase A (PKA). This cascade ultimately results in the suppression of pro-inflammatory mediator release and a reduction in inflammatory cell activity. Roflumilast is not considered a direct bronchodilator.[1]

This compound , a xanthine derivative, acts as a non-selective phosphodiesterase inhibitor, meaning it inhibits multiple PDE isoenzymes, not just PDE4.[2][3] This broad-spectrum inhibition also leads to increased intracellular cAMP. Additionally, this compound is recognized for its activity as an adenosine receptor antagonist, a property not shared by roflumilast.[2][4] Adenosine is implicated in bronchoconstriction and inflammation in the airways.[5][6] The dual action of this compound contributes to both its bronchodilatory and potential anti-inflammatory effects.[2][7]

G cluster_roflumilast Roflumilast Pathway cluster_this compound This compound Pathway roflumilast Roflumilast pde4 PDE4 roflumilast->pde4 inhibits camp_r cAMP ↑ pde4->camp_r degrades pka_r PKA Activation camp_r->pka_r inflammation_r ↓ Inflammation pka_r->inflammation_r This compound This compound pde PDEs (non-selective) This compound->pde inhibits adenosine_receptor Adenosine Receptors This compound->adenosine_receptor antagonizes camp_e cAMP ↑ pde->camp_e degrades pka_e PKA Activation camp_e->pka_e bronchodilation Bronchodilation pka_e->bronchodilation inflammation_e ↓ Inflammation pka_e->inflammation_e

Figure 1: Signaling pathways of Roflumilast and this compound.

Comparative Efficacy in Experimental Models

Direct comparative studies of roflumilast and this compound in the same COPD experimental models are scarce. Therefore, this section presents a synthesis of data from separate preclinical studies to highlight their respective pharmacological profiles.

Anti-inflammatory Effects

Roflumilast has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models of COPD.

Experimental Data: Roflumilast

Experimental ModelKey FindingsReference
LPS-stimulated human bronchial explantsConcentration-dependent reduction in TNF-α, CCL2, CCL3, CCL4, CCL5, and CXCL9 release. EC50 for TNF-α inhibition by roflumilast was 0.12 nM.[8]
Smoking-induced mouse modelAttenuated the increase in total cells and macrophages in bronchoalveolar lavage fluid (BALF) and suppressed the expression of IL-6, IL-1β, and TNF-α.[9]
LPS-induced acute lung injury in miceAttenuated histopathological changes and reduced the accumulation of neutrophils and the concentrations of IL-1β, TNF-α, and IL-6 in BALF.[10][11]

This compound's anti-inflammatory actions are less extensively characterized in COPD-specific models compared to its bronchodilator effects. Its mechanism is thought to be linked to both phosphodiesterase inhibition and adenosine receptor antagonism.

Experimental Data: this compound

Experimental ModelKey FindingsReference
Purified human basophilsInhibited anti-IgE-induced histamine release in a competitive manner, suggesting an anti-inflammatory effect mediated by phosphodiesterase inhibition.[3]
Human lung mast cellsSuggested to act as a selective A2B-receptor antagonist at therapeutic levels, which could contribute to its anti-inflammatory effects.[5]
Bronchodilator and Other Effects

This compound is primarily characterized by its potent bronchodilator activity.

Experimental Data: this compound

Experimental ModelKey FindingsReference
Carbamylcholine-stimulated guinea pig tracheaDemonstrated potent tracheal relaxation with an EC50 of 56 +/- 9 µM.[12]
Human small airway preparationsConsistently relaxed carbachol-contracted bronchiolar preparations and was found to be approximately five times more potent as a relaxant than theophylline.[7]
Patients with stable, reversible airway obstructionProduced significant and concentration-dependent bronchodilation.[13]

Roflumilast , in contrast, is not considered a direct bronchodilator, although it can contribute to improved lung function through its anti-inflammatory actions.[1] Preclinical studies have shown it can attenuate allergen-induced bronchoconstriction.[14]

Experimental Protocols

This section outlines the methodologies for key experiments cited in this guide.

Lipopolysaccharide (LPS)-Induced Inflammation in Human Lung Explants

This in vitro model is used to assess the anti-inflammatory effects of compounds on human lung tissue.

G cluster_protocol LPS-Induced Inflammation in Human Lung Explants Protocol start Human lung tissue procurement (surgical resection) prep Preparation of lung parenchymal explants start->prep incubation Incubation with Roflumilast/Enprofylline and/or other agents prep->incubation stimulation Stimulation with Lipopolysaccharide (LPS) incubation->stimulation collection Collection of culture supernatants and tissue homogenates stimulation->collection analysis Analysis of inflammatory mediators (e.g., TNF-α, chemokines) via ELISA collection->analysis end Data Interpretation analysis->end

Figure 2: Workflow for LPS-induced inflammation in human lung explants.

Methodology:

  • Tissue Procurement: Human lung tissue is obtained from patients undergoing surgical resection.[8]

  • Explant Preparation: The lung parenchyma is dissected into small explants of a standardized size and weight.[8]

  • Incubation: Explants are placed in culture medium and incubated with the test compounds (e.g., roflumilast, this compound) at various concentrations for a specified period.[8]

  • Stimulation: Inflammation is induced by adding LPS to the culture medium.[8]

  • Sample Collection: After the stimulation period, the culture supernatants are collected to measure secreted inflammatory mediators. The tissue explants may also be homogenized to measure intracellular signaling molecules like cAMP.[8]

  • Analysis: The concentrations of cytokines and chemokines (e.g., TNF-α, CCL2, CXCL8) in the supernatants are quantified using enzyme-linked immunosorbent assays (ELISA).[8]

In Vivo Models of COPD

Animal models are crucial for evaluating the efficacy of drug candidates in a systemic environment.

G cluster_model In Vivo COPD Model Workflow cluster_endpoints Endpoints start Animal Selection (e.g., mice, guinea pigs) induction COPD Induction (e.g., cigarette smoke exposure, intratracheal LPS) start->induction treatment Administration of Roflumilast/Enprofylline induction->treatment assessment Assessment of endpoints treatment->assessment balf BALF Analysis (cell counts, cytokines) assessment->balf histology Lung Histology (inflammation, emphysema) assessment->histology pft Pulmonary Function Tests assessment->pft end Data Analysis balf->end histology->end pft->end

Figure 3: General workflow for in vivo COPD experimental models.

Common Methodologies:

  • Cigarette Smoke (CS)-Induced Model: Animals are exposed to cigarette smoke over a prolonged period (weeks to months) to mimic the chronic inflammation and lung damage seen in human COPD.[9]

  • Lipopolysaccharide (LPS)-Induced Model: Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces an acute inflammatory response in the lungs, characterized by neutrophil influx.[10][11]

Outcome Measures:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify inflammatory cell infiltration (e.g., neutrophils, macrophages) and the levels of various cytokines and chemokines.[9][10][11]

  • Lung Histology: Examination of lung tissue sections to assess the extent of inflammation, airway remodeling, and emphysematous changes.[9][10]

  • Pulmonary Function Tests: Measurement of lung function parameters, such as airway resistance and compliance, to evaluate the physiological effects of the treatments.

Quantitative Data Summary

The following tables summarize the available quantitative data for roflumilast and this compound from preclinical studies. Due to the lack of direct comparative studies, the data is presented separately for each compound.

Table 1: Roflumilast - In Vitro and In Vivo Efficacy

ParameterValueExperimental SystemReference
PDE4 Inhibition (IC50)
PDE4 (general)0.8 nMHuman recombinant enzyme[15]
Anti-inflammatory Activity
TNF-α release inhibition (EC50)0.12 nMLPS-stimulated human lung explants[8]
Allergen-induced bronchoconstriction attenuation (ED50)0.1 µmol/kg i.v.Guinea pigs[14]
LPS-induced circulating TNF-α inhibition (ED50)0.3 µmol/kg p.o.Rats[14]

Table 2: this compound - In Vitro and In Vivo Efficacy

ParameterValueExperimental SystemReference
Phosphodiesterase Inhibition (Ki)
cAMP phosphodiesterase15 µMHuman platelets[16]
cAMP phosphodiesterase130 µMGuinea-pig lung[16]
cAMP phosphodiesterase110 µMRat fat cells[16]
Adenosine Receptor Antagonism (KB)
A1 adenosine receptor32 µMRat fat cell adenylate cyclase[16]
A2 adenosine receptor130 µMPlatelet adenylate cyclase[16]
Bronchodilator Activity (EC50)
Tracheal relaxation56 +/- 9 µMCarbamylcholine-stimulated guinea pig trachea[12]

Conclusion

Roflumilast and this compound represent two distinct approaches to targeting the underlying pathophysiology of COPD. Roflumilast offers a targeted anti-inflammatory strategy through selective PDE4 inhibition, with a well-documented impact on key inflammatory pathways in COPD models. This compound provides a broader mechanism of action, combining non-selective phosphodiesterase inhibition with adenosine receptor antagonism, resulting in potent bronchodilator effects and potential anti-inflammatory activity.

The choice between these or similar compounds in a research or drug development context will depend on the specific therapeutic goal. For a primary anti-inflammatory focus, a selective PDE4 inhibitor like roflumilast may be preferred. For a combined bronchodilator and potential anti-inflammatory effect, a compound with a profile similar to this compound could be considered. Further head-to-head studies in relevant preclinical COPD models are warranted to provide a more definitive comparison of their therapeutic potential.

References

Head-to-Head Comparison: Enprofylline and Selective PDE4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Enprofylline, a non-selective phosphodiesterase inhibitor, and several prominent selective phosphodiesterase 4 (PDE4) inhibitors. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the fields of respiratory and inflammatory diseases.

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Among the 11 families of PDEs, PDE4 has emerged as a key therapeutic target for inflammatory diseases due to its predominant expression in inflammatory cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators.[2]

This compound is a xanthine derivative that acts as a non-selective phosphodiesterase inhibitor and an adenosine receptor antagonist.[3][4] It has been used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[5] In contrast, drugs like Roflumilast, Cilomilast, Apremilast, and Crisaborole are selective inhibitors of the PDE4 enzyme family, offering a more targeted approach to treating inflammatory conditions.[4][6][7] This guide will delve into a head-to-head comparison of their performance based on available experimental data.

Performance Data: PDE4 Inhibition and Anti-Inflammatory Activity

Table 1: PDE4 Inhibitory Potency (IC50)

CompoundTargetIC50 (nM)Comments
This compound PDE4A/PDE4BNot AvailableLabeled as a PDE4A/4B inhibitor, but quantitative data is scarce.[8]
Theophylline Non-selective PDE~100,000Weak, non-selective PDE inhibitor.[9]
Roflumilast PDE40.8Potent and selective PDE4 inhibitor.[10]
PDE4B0.84High affinity for PDE4B and PDE4D isoforms.[6]
PDE4D0.68[6]
Cilomilast PDE4120Selective PDE4 inhibitor.[4]
PDE4B2240[4]
PDE4D561[4]
Apremilast PDE474Inhibits PDE4 with no significant subtype selectivity.[6]
Crisaborole PDE4490Topical PDE4 inhibitor.[11]

Table 2: Anti-Inflammatory Activity (Inhibition of TNF-α Production)

CompoundCell TypeStimulantIC50 (nM)
This compound Not AvailableNot AvailableNot Available
Theophylline Not AvailableNot AvailableNot Available
Roflumilast Human MonocytesLPS~1
Apremilast Human PBMCsLPS110

Experimental Protocols

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against PDE4 enzymes.

Materials:

  • Recombinant human PDE4 enzyme

  • FAM-labeled cAMP substrate

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM MnCl2)

  • Test compounds (serial dilutions)

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well microplate, add the test compound dilutions.

  • Add the recombinant human PDE4 enzyme to each well, except for the negative control wells.

  • Initiate the reaction by adding the FAM-labeled cAMP substrate to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.

  • Calculate the percent inhibition for each compound concentration relative to the controls (no enzyme and no inhibitor).

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes how to assess the anti-inflammatory effect of a compound by measuring its ability to inhibit TNF-α production in stimulated human PBMCs.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (serial dilutions)

  • 96-well cell culture plate

  • Human TNF-α ELISA kit

  • CO2 incubator

Procedure:

  • Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

  • Resuspend the isolated PBMCs in complete RPMI-1640 medium and determine the cell concentration and viability.

  • Seed the PBMCs into a 96-well cell culture plate at a density of, for example, 2 x 10^5 cells/well.

  • Add serial dilutions of the test compounds to the respective wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Stimulate the cells by adding LPS to a final concentration of, for example, 100 ng/mL to all wells except the unstimulated control.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells and collect the cell culture supernatants.

  • Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

PDE4_Signaling_Pathway extracellular Pro-inflammatory Stimuli (e.g., LPS) receptor TLR4 extracellular->receptor Activates nfkb NF-κB receptor->nfkb Activates ac Adenylate Cyclase camp cAMP ac->camp Converts atp ATP atp->ac amp 5'-AMP pka Protein Kinase A (PKA) camp->pka Activates pde4 PDE4 pde4->camp Degrades to creb CREB pka->creb Phosphorylates pka->nfkb Inhibits anti_inflammatory Anti-inflammatory Mediators creb->anti_inflammatory Promotes Transcription cytokines Pro-inflammatory Cytokines (TNF-α, ILs) nfkb->cytokines Promotes Transcription This compound This compound (Non-selective) This compound->pde4 Inhibits (and other PDEs) pde4_inhibitors Selective PDE4 Inhibitors pde4_inhibitors->pde4 Inhibits

Caption: PDE4 signaling pathway in inflammatory cells.

PDE4_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - PDE4 Enzyme - FAM-cAMP Substrate - Assay Buffer - Test Compounds start->prepare_reagents plate_compounds Plate Serial Dilutions of Test Compounds prepare_reagents->plate_compounds add_enzyme Add PDE4 Enzyme plate_compounds->add_enzyme add_substrate Add FAM-cAMP Substrate to Initiate Reaction add_enzyme->add_substrate incubate Incubate at Room Temperature add_substrate->incubate read_fp Measure Fluorescence Polarization incubate->read_fp analyze Calculate % Inhibition and Determine IC50 read_fp->analyze end End analyze->end

Caption: Workflow for in vitro PDE4 inhibition assay.

Summary and Conclusion

This guide provides a comparative overview of this compound and selective PDE4 inhibitors based on currently available data. While this compound has demonstrated clinical efficacy as a bronchodilator, its non-selective nature and lack of specific PDE4 inhibitory data make a direct quantitative comparison with selective PDE4 inhibitors challenging.

Selective PDE4 inhibitors, such as Roflumilast and Apremilast, exhibit potent and targeted inhibition of the PDE4 enzyme, which translates to significant anti-inflammatory effects, as evidenced by their ability to inhibit TNF-α production at nanomolar concentrations. The development of these selective inhibitors represents a more refined therapeutic strategy for inflammatory diseases, potentially offering an improved safety and efficacy profile compared to non-selective agents.

The provided experimental protocols and diagrams offer a foundational understanding for researchers looking to evaluate and compare these and other PDE inhibitors. Further head-to-head studies under standardized conditions would be invaluable for a more definitive comparison of the therapeutic potential of these compounds.

References

Comparative Efficacy of Enprofylline in Respiratory Disease

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a cross-study comparison of Enprofylline's efficacy, primarily in the context of asthma and chronic obstructive airway disease. This compound, a xanthine derivative, functions as a bronchodilator.[1] Its performance is frequently benchmarked against Theophylline, a structurally related compound. This document synthesizes quantitative data from various clinical studies, details the experimental protocols employed, and visualizes the underlying mechanism and study designs for researchers, scientists, and drug development professionals.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes.[2][3] This inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[2] Unlike Theophylline, this compound is noted for having relatively little activity as an adenosine receptor antagonist.[1][4]

cluster_cell Bronchial Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Increased) Relax Smooth Muscle Relaxation (Bronchodilation) cAMP->Relax Promotes PDE Phosphodiesterase (PDE) cAMP->PDE AC->cAMP Converts AMP 5'-AMP PDE->AMP Degrades This compound This compound This compound->PDE Inhibits

Caption: this compound's mechanism of action via PDE inhibition.

Efficacy Data: Cross-Study Comparison

The following table summarizes quantitative efficacy data from various clinical trials comparing this compound with Theophylline or placebo. The primary endpoints measured are improvements in lung function, specifically Peak Expiratory Flow Rate (PEFR) and Forced Expiratory Volume in 1 second (FEV1.0).

Study & Patient PopulationComparison Groups & DosageKey Efficacy MetricResults
Haahtela et al. (1986) [5] 39 patients with acute asthmaThis compound: 1.0 mg/kg (IV) Theophylline: 3.0 mg/kg (IV)Mean increase in PEF 30 min post-injectionThis compound: +21% Theophylline: +23% (Effects were comparable)
Boe et al. (1987) [6] 135 episodes of acute asthmaThis compound: 2.5 mg/kg (IV) Theophylline: Standard doseBronchodilationThis compound (2.5 mg/kg) produced significantly better effects than Theophylline.
Laursen et al. (1984) [7] 20 asthmatic patientsThis compound: 4 mg/kg (Oral) Theophylline: 8 mg/kg (Oral)Mean maximum increase in FEV1.0This compound: 38.5% Theophylline: 34.8% (Comparable bronchodilating properties)
Guyatt et al. (1990) [8] 242 patients with reversible obstructive airway diseaseThis compound: 300 mg b.i.d. (Oral) Theophylline: 300 mg b.i.d. (Oral)Mean increase in morning PEFRThis compound: 17.4 L/min Theophylline: 29.9 L/min (Theophylline significantly higher at this dose)
Guyatt et al. (1990) [8] 242 patients with reversible obstructive airway diseaseThis compound: 450 mg b.i.d. (Oral) Theophylline: 450 mg b.i.d. (Oral)Mean increase in morning PEFRThis compound: 23.5 L/min Theophylline: 31.5 L/min (No significant difference between groups)
Frew et al. (1993) [9] 348 adult asthmatics (1-year study)This compound: up to 450 mg b.i.d. Theophylline: up to 450 mg b.i.d.Improvement in FEV1 during the first monthThis compound: 0.25 L Theophylline: 0.30 L (No significant difference between drugs)
Kradjan et al. (1989) [10] 206 asthmaticsThis compound: 150, 300, 450 mg b.i.d. Placebo Mean increase in morning PEFR (vs. baseline)450 mg: 14% 300 mg: 8% 150 mg: 2% Placebo: 0% (Dose-related response)
Chapman et al. (1989) [11] 85 elderly patients with COADThis compound: 300 mg b.d. Theophylline: 300 mg b.d.Mean increase in morning PEFRThis compound: 19% Theophylline: 19% (Similar improvements in lung function)

Experimental Protocols

The methodologies cited in this comparison guide are derived from randomized, controlled clinical trials. Below are representative protocols.

Protocol 1: Intravenous Administration in Acute Asthma (Haahtela et al., 1986)[5]
  • Study Design: A randomized, double-blind, parallel study.

  • Participants: 39 patients requiring acute treatment for asthma.

  • Methodology: Patients were randomly assigned to receive either this compound (1.0 mg/kg) or Theophylline (3.0 mg/kg). The assigned drug was administered intravenously over a 10-minute period.

  • Measurements: Peak flow (PEF), heart rate, and plasma concentrations of the drugs were measured before and after the injection. Clinical effects were assessed by both the patient and the physician.

Protocol 2: Oral Administration in Chronic Asthma (Laursen et al., 1984)[7]
  • Study Design: A randomized, cross-over clinical trial.

  • Participants: 20 patients with asthma.

  • Methodology: Each patient received a single oral dose of this compound (4 mg/kg) and Theophylline (8 mg/kg) during different periods, separated by a washout phase.

  • Measurements: Forced Expiratory Volume in 1 second (FEV1.0) and plasma drug levels were measured to determine the mean maximum increases. Side effects such as headache and nausea were estimated using a scoring system.

Protocol 3: Long-Term Oral Maintenance Therapy (Frew et al., 1993)[9]
  • Study Design: A double-blind comparison over one month, followed by an 11-month maintenance period.

  • Participants: 348 adult patients with asthma recruited from 18 centers.

  • Methodology: Patients were randomized to receive either this compound or Theophylline. The dosage was incrementally increased from 150 mg twice daily to 300 mg and then 450 mg twice daily, based on tolerance and, for Theophylline, serum drug levels.

  • Measurements: Efficacy was evaluated based on PEFR, FEV1, asthma exacerbations, and the use of beta-2-agonist inhalers. Tolerability was assessed by monitoring side effects, including liver enzyme levels.

Experimental Workflow Visualization

The diagram below illustrates the typical structure of a randomized, double-blind, crossover study, a design frequently used to compare this compound and Theophylline.

Start Patient Recruitment (N=20 Asthmatics) Rand Randomization Start->Rand Rand->GroupA Rand->GroupB TreatA1 Period 1: Administer this compound (4 mg/kg, oral) TreatB1 Period 1: Administer Theophylline (8 mg/kg, oral) Measure1 Measure FEV1.0 & Side Effects TreatA1->Measure1 Measure3 Measure FEV1.0 & Side Effects TreatB1->Measure3 Washout1 Washout Period TreatA2 Period 2: Administer Theophylline (8 mg/kg, oral) Washout1->TreatA2 Washout2 Washout Period TreatB2 Period 2: Administer this compound (4 mg/kg, oral) Washout2->TreatB2 Measure2 Measure FEV1.0 & Side Effects TreatA2->Measure2 Measure4 Measure FEV1.0 & Side Effects TreatB2->Measure4 Measure1->Washout1 End Cross-Study Data Analysis Measure2->End Measure3->Washout2 Measure4->End

Caption: Workflow for a randomized, crossover clinical trial.

References

A Comparative Analysis of the Bronchodilator Effects of Enprofylline and Salbutamol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bronchodilator effects of enprofylline and salbutamol, two drugs employed in the management of obstructive airway diseases. While both aim to alleviate bronchoconstriction, they do so through distinct pharmacological pathways, resulting in different efficacy and side-effect profiles. This document summarizes key experimental data, outlines common methodologies for assessing bronchodilation, and visualizes the signaling pathways involved.

Mechanism of Action: A Tale of Two Pathways

This compound , a xanthine derivative, primarily acts as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE enzymes in bronchial smooth muscle cells, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately causing smooth muscle relaxation and bronchodilation.

Salbutamol , a short-acting β2-adrenergic agonist, exerts its effect by directly stimulating β2-adrenergic receptors on the surface of bronchial smooth muscle cells. This receptor activation triggers a G-protein-coupled signaling cascade that activates adenylyl cyclase, leading to an increase in intracellular cAMP. Similar to this compound, the elevated cAMP levels activate PKA, resulting in smooth muscle relaxation.

Signaling Pathway Diagrams

Enprofylline_Pathway cluster_camp cAMP Metabolism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP_breakdown cAMP Breakdown cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes Salbutamol_Pathway Salbutamol Salbutamol Beta2_Receptor β2-Adrenergic Receptor Salbutamol->Beta2_Receptor G_Protein Gs Protein Beta2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Promotes Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., Asthma, COPD) Baseline_Spirometry Baseline Spirometry (FEV1, FVC, PEF) Patient_Recruitment->Baseline_Spirometry Drug_Administration Drug Administration (this compound or Salbutamol) Baseline_Spirometry->Drug_Administration Post_Drug_Spirometry Post-Drug Spirometry (at specified time intervals) Drug_Administration->Post_Drug_Spirometry Data_Analysis Data Analysis (Change from baseline) Post_Drug_Spirometry->Data_Analysis Comparison Comparison of Effects Data_Analysis->Comparison

Enprofylline's Interaction with Phosphodiesterase Isozymes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Enprofylline, a xanthine derivative, is recognized for its bronchodilator effects, primarily attributed to its role as a competitive nonselective phosphodiesterase (PDE) inhibitor.[1][2][3] This guide provides a comparative analysis of this compound's effects on different PDE isozymes, supported by available data and detailed experimental methodologies.

Understanding this compound's Selectivity Profile

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Different PDE isozymes exhibit distinct tissue distribution and substrate specificity, making them attractive targets for therapeutic intervention.

One study investigating the effects of various PDE inhibitors on human pregnant myometrium reported an IC50 value for this compound, although it was for the total PDE activity in the tissue and not specific to individual isozymes.[6] In this context, this compound was found to be a more potent inhibitor than theophylline.[6] Another study on purified human basophils also concluded that this compound is a more potent inhibitor of cAMP-phosphodiesterase than theophylline.[7]

The lack of a complete, publicly available IC50 profile for this compound across all PDE isozyme families highlights a gap in the understanding of its precise selectivity and off-target effects. Further research employing standardized biochemical assays is necessary to fully elucidate its inhibitory spectrum.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound against a wide range of individual PDE isozymes in the public domain, a comprehensive comparative table cannot be constructed at this time. The available data primarily indicates its non-selective nature with some evidence pointing towards PDE4 inhibition.

Experimental Protocols

To determine the inhibitory activity of a compound like this compound against various PDE isozymes, a variety of biochemical assays can be employed. Below is a detailed methodology for a representative phosphodiesterase inhibition assay using a radioenzymatic approach.

Protocol: Radioenzymatic Phosphodiesterase Inhibition Assay

This protocol outlines the steps to measure the IC50 of this compound against a specific PDE isozyme.

1. Materials and Reagents:

  • Purified recombinant human PDE isozymes (e.g., PDE1, PDE2, PDE3, PDE4, PDE5)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM dithiothreitol)

  • [³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

  • Unlabeled cAMP or cGMP

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex AG1-X8)

  • Scintillation cocktail

  • Scintillation counter

  • Microcentrifuge tubes

  • Water bath

2. Assay Procedure:

  • Enzyme Dilution: Dilute the purified PDE isozyme in cold assay buffer to a concentration that results in approximately 10-30% hydrolysis of the substrate during the incubation period.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. The final concentration range should be chosen to span the expected IC50 value (e.g., from 1 nM to 1 mM).

  • Reaction Setup:

    • In microcentrifuge tubes, add 25 µL of the diluted this compound solution (or vehicle for control).

    • Add 25 µL of the diluted PDE enzyme solution.

    • Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.

  • Initiation of Reaction:

    • To each tube, add 50 µL of the substrate mixture containing [³H]-cAMP (or [³H]-cGMP) and unlabeled cAMP (or cGMP) to achieve a final substrate concentration close to the Michaelis-Menten constant (Km) of the specific isozyme.

    • Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C. The incubation time should be within the linear range of the enzyme reaction.

  • Termination of Reaction:

    • Stop the reaction by boiling the tubes for 2 minutes in a water bath.

    • Cool the tubes on ice.

  • Conversion to Nucleoside:

    • Add 20 µL of snake venom nucleotidase (1 mg/mL) to each tube to convert the radiolabeled 5'-AMP (or 5'-GMP) product to the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).

    • Incubate for 10 minutes at 30°C.

  • Separation of Product:

    • Add 200 µL of a 50% slurry of the anion-exchange resin to each tube to bind the unreacted charged substrate ([³H]-cAMP or [³H]-cGMP).

    • Vortex and incubate on ice for 15 minutes.

    • Centrifuge the tubes to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant (containing the uncharged [³H]-adenosine or [³H]-guanosine) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the control (vehicle-treated) samples.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDE isozyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway of Phosphodiesterases

PDE_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Intracellular Signal Signal Receptor Receptor Signal->Receptor G_Protein G Protein Receptor->G_Protein Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PDE Phosphodiesterase (e.g., PDE4) cAMP->PDE Hydrolyzed by PKA Protein Kinase A cAMP->PKA Activates AMP 5'-AMP PDE->AMP This compound This compound This compound->PDE Inhibits Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Cellular_Response Leads to

Caption: General signaling pathway of cAMP-mediated cellular responses and the inhibitory action of this compound on phosphodiesterase.

Experimental Workflow for PDE Inhibition Assay

PDE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prepare_Reagents 1. Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate_Enzyme_Inhibitor 2. Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate 3. Add [3H]-cAMP/cGMP to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction 4. Incubate at 30°C Add_Substrate->Incubate_Reaction Terminate_Reaction 5. Stop reaction (Boil) Incubate_Reaction->Terminate_Reaction Convert_Product 6. Convert 5'-AMP/GMP to Nucleoside (Snake Venom Nucleotidase) Terminate_Reaction->Convert_Product Separate_Product 7. Separate Product from Substrate (Anion-Exchange Resin) Convert_Product->Separate_Product Quantify_Product 8. Quantify Radioactivity (Scintillation Counting) Separate_Product->Quantify_Product Calculate_Inhibition 9. Calculate % Inhibition Quantify_Product->Calculate_Inhibition Determine_IC50 10. Determine IC50 Value Calculate_Inhibition->Determine_IC50

References

Replicating Published Findings on Enprofylline's Anti-inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of Enprofylline, a xanthine derivative, with the well-established anti-inflammatory agent, Theophylline. The information presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways.

Comparative Analysis of Anti-inflammatory and Physiological Effects

This compound and Theophylline, both belonging to the methylxanthine class of drugs, exhibit anti-inflammatory properties, primarily through the inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a key second messenger that modulates various inflammatory pathways. While they share a common mechanism, there are notable differences in their potency, side-effect profiles, and additional mechanisms of action.

ParameterThis compoundTheophyllineReferences
Primary Anti-inflammatory Mechanism Inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP.[1]Inhibition of phosphodiesterase (PDE), leading to increased intracellular cAMP; Histone deacetylase (HDAC) activation.[2]
PDE Inhibition Potency More potent PDE inhibitor than Theophylline.[1]Less potent PDE inhibitor than this compound.[3]
Adenosine Receptor Antagonism NegligibleSignificant antagonist at A1 and A2 adenosine receptors.[4][5]
Reported IC50 for PDE Inhibition Ki values of 15 µM (platelets), 110 µM (fat cells), and 130 µM (lung) for cAMP phosphodiesterase.[6]IC50 of 665 µM for PDE inhibition in pregnant myometrium.[3]
Clinical Efficacy in Asthma Comparable bronchodilator properties to Theophylline.[7][8] Found to be better than theophylline in improving peak expiratory flow and reducing the need for beta-agonist aerosols in one study.[7]Established efficacy in the treatment of asthma.[7][8]
Common Side Effects Nausea and headaches are more common.[8][9]Restlessness and tremor are more common.[9]

Table 1: Comparison of this compound and Theophylline

Experimental Protocols

To facilitate the replication of key findings, this section provides detailed methodologies for essential in vitro assays used to characterize the anti-inflammatory effects of this compound and Theophylline.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Release from Monocytes

This protocol is designed to assess the inhibitory effect of this compound and Theophylline on the release of the pro-inflammatory cytokine TNF-α from stimulated human monocytes.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • Ficoll-Paque PLUS for monocyte isolation

  • RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and Theophylline stock solutions (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation. Further purify monocytes using adherence or magnetic cell sorting techniques.

  • Cell Seeding: Seed the purified monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Allow the cells to adhere for 2 hours at 37°C in a 5% CO2 incubator.

  • Pre-treatment with Compounds: After adherence, carefully remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound or Theophylline. A vehicle control (medium with the same concentration of solvent used for the drug stocks) should be included. Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL to stimulate TNF-α production. Include an unstimulated control group (cells with medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 10 minutes. Carefully collect the cell-free supernatant.

  • TNF-α Measurement: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each drug concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.

Neutrophil Chemotaxis Assay

This protocol measures the ability of this compound and Theophylline to inhibit the migration of neutrophils towards a chemoattractant.

Materials:

  • Human neutrophils isolated from fresh peripheral blood

  • Chemotaxis buffer (e.g., HBSS with 0.1% BSA)

  • Chemoattractant: N-Formylmethionyl-leucyl-phenylalanine (fMLP) or Interleukin-8 (IL-8)

  • This compound and Theophylline stock solutions

  • Boyden chamber or similar chemotaxis system with polycarbonate membranes (e.g., 3-5 µm pore size)

  • Cell viability stain (e.g., Trypan Blue)

  • Microscope

Procedure:

  • Neutrophil Isolation: Isolate neutrophils from healthy donor blood using a suitable method such as dextran sedimentation followed by Ficoll-Paque gradient separation and hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer.

  • Pre-incubation with Compounds: Incubate the isolated neutrophils with various concentrations of this compound or Theophylline (or vehicle control) for 30 minutes at 37°C.

  • Assay Setup:

    • Add the chemoattractant solution (e.g., 10 nM fMLP) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membrane over the lower wells.

    • Add the pre-incubated neutrophil suspension to the upper wells.

  • Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.

  • Cell Counting: After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane. Stain the migrated cells on the bottom surface of the membrane with a suitable stain (e.g., Diff-Quik).

  • Quantification: Count the number of migrated cells in several high-power fields under a microscope.

  • Data Analysis: Calculate the percentage inhibition of chemotaxis for each drug concentration compared to the chemoattractant-stimulated vehicle control.

Measurement of Intracellular cAMP Levels

This protocol outlines a method to quantify the increase in intracellular cAMP levels in response to this compound and Theophylline treatment.

Materials:

  • A suitable cell line (e.g., human airway smooth muscle cells or a monocytic cell line)

  • Cell culture medium

  • This compound and Theophylline stock solutions

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation (optional, but recommended)

  • cAMP assay kit (e.g., ELISA or HTRF-based kit)

  • Cell lysis buffer

Procedure:

  • Cell Culture: Culture the chosen cell line to 80-90% confluency in appropriate culture vessels.

  • Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Pre-treatment (optional): If using a PDE inhibitor, pre-treat the cells with IBMX (e.g., 100 µM) for 30 minutes.

  • Compound Treatment: Add various concentrations of this compound or Theophylline to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.

  • cAMP Measurement: Follow the instructions of the cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.[10][11]

  • Data Analysis: Plot the cAMP concentration against the drug concentration to determine the dose-response relationship.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate various downstream targets to suppress inflammation.

Enprofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE cAMP ↑ cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB NFkB NF-κB Inhibition PKA->NFkB Cytokines ↓ Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) CREB->Cytokines NFkB->Cytokines AntiInflammatory Anti-inflammatory Effects Cytokines->AntiInflammatory Experimental_Workflow start Start: Isolate Inflammatory Cells (e.g., Monocytes, Neutrophils) treatment Treat cells with This compound vs. Theophylline (Dose-response) start->treatment assay1 Assay 1: Inhibition of Cytokine Release (e.g., TNF-α ELISA) treatment->assay1 assay2 Assay 2: Inhibition of Chemotaxis (Boyden Chamber) treatment->assay2 assay3 Assay 3: Measurement of Intracellular cAMP treatment->assay3 data_analysis Data Analysis: - Calculate IC50 values - Statistical Comparison assay1->data_analysis assay2->data_analysis assay3->data_analysis conclusion Conclusion: Compare anti-inflammatory potency and mechanism of action data_analysis->conclusion

References

A Comparative In Vivo Analysis of the Cardiovascular Effects of Enprofylline and Theophylline

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential cardiovascular profiles of two xanthine derivatives, enprofylline and theophylline. This report synthesizes in vivo experimental data, details methodologies, and illustrates the distinct signaling pathways of these compounds.

This guide provides a detailed comparison of the in vivo cardiovascular effects of this compound and theophylline, two methylxanthine compounds utilized in the management of respiratory diseases. While both agents exhibit bronchodilatory properties, their cardiovascular profiles differ significantly, primarily due to their distinct mechanisms of action. Theophylline is a non-selective adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor, whereas this compound is a more selective PDE inhibitor with negligible activity at adenosine receptors.[1] This fundamental difference in pharmacology translates to notable variations in their effects on heart rate, blood pressure, and vascular resistance.

Quantitative Comparison of Cardiovascular Effects

The following table summarizes the key quantitative data from a double-blind, crossover in vivo study comparing the cardiovascular effects of this compound and theophylline in healthy male subjects at steady-state concentrations.

Cardiovascular ParameterTheophyllineThis compoundSaline (Control)Key Findings
Resting Heart Rate (recumbent, bpm) 58 ± 1370 ± 1457 ± 10This compound significantly increased heart rate compared to both theophylline and saline.[2][3][4][5]
Mean Arterial Pressure (semi-upright, mm Hg) 108 ± 1693 ± 15Not ReportedThis compound led to a significantly lower mean arterial pressure compared to theophylline.[2][3][4][5]
Forearm Arterial Resistance (% change) -37 ± 14-43 ± 24-6 ± 16Both drugs significantly lowered forearm arterial resistance, indicating vasodilation.[2][3][4][5]
Cardiac Index & LVEF No significant changeNo significant changeNo significant changeNeither drug significantly altered cardiac index or left ventricular ejection fraction at rest.[2][3][5]
Heart Rate (maximal exercise, bpm) 175176161Both drugs resulted in a higher heart rate during maximal exercise compared to saline.[2][3][5]

Experimental Protocols

The data presented above is primarily derived from a double-blind, randomized, crossover study involving six healthy male volunteers. The key aspects of the experimental methodology are outlined below.

Drug Administration:

  • Study Design: A double-blind, placebo-controlled, crossover trial design was implemented.

  • Drug Infusion: Theophylline and this compound were administered intravenously to achieve steady-state plasma concentrations of 12.5 ± 1.6 mg/L and 2.7 ± 0.3 mg/L, respectively.[2][3][4][5] A saline solution was used as the placebo control.

Cardiovascular Measurements:

  • Heart Rate and Blood Pressure: These parameters were monitored in both recumbent and semi-upright positions at rest and during maximal exercise.

  • Forearm Arterial Resistance: This was determined using plethysmography, a non-invasive technique that measures changes in volume in a limb.[2][3][5]

  • Cardiac Index and Left Ventricular Ejection Fraction (LVEF): These were assessed using radionuclide angiocardiography, a nuclear imaging technique that visualizes the heart's chambers and measures their pumping efficiency.[2][3][5]

Signaling Pathways and Mechanisms of Action

The distinct cardiovascular effects of this compound and theophylline stem from their differential engagement with cellular signaling pathways.

cluster_theophylline Theophylline cluster_this compound This compound Theophylline Theophylline AdenosineReceptor Adenosine A1/A2 Receptors Theophylline->AdenosineReceptor Antagonism PDE_T Phosphodiesterase (PDE) Theophylline->PDE_T Inhibition AC_T Adenylate Cyclase AdenosineReceptor->AC_T Inhibition cAMP_T cAMP PDE_T->cAMP_T Degradation AC_T->cAMP_T Production PKA_T Protein Kinase A cAMP_T->PKA_T Activation Ca_T Ca²⁺ Influx PKA_T->Ca_T Modulation VascularSmoothMuscle_T Vascular Smooth Muscle PKA_T->VascularSmoothMuscle_T Relaxation (Vasodilation) Heart_T Heart Ca_T->Heart_T Increased Chronotropy & Inotropy This compound This compound PDE_E Phosphodiesterase (PDE) This compound->PDE_E Inhibition cAMP_E cAMP PDE_E->cAMP_E Degradation AC_E Adenylate Cyclase AC_E->cAMP_E Production PKA_E Protein Kinase A cAMP_E->PKA_E Activation Heart_E Heart cAMP_E->Heart_E Increased Chronotropy VascularSmoothMuscle_E Vascular Smooth Muscle PKA_E->VascularSmoothMuscle_E Relaxation (Vasodilation)

Caption: Signaling pathways of Theophylline and this compound.

Theophylline's antagonism of A1 adenosine receptors in the heart blocks the normal negative chronotropic (heart rate slowing) and dromotropic (conduction slowing) effects of endogenous adenosine. This, combined with its PDE inhibitory action leading to increased intracellular cyclic AMP (cAMP), contributes to its effects on heart rate. This compound, lacking significant adenosine receptor antagonism, primarily exerts its cardiovascular effects through PDE inhibition, leading to increased cAMP and subsequent vasodilation and increased heart rate.[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the in vivo cardiovascular effects of this compound and theophylline.

cluster_workflow Experimental Workflow SubjectRecruitment Subject Recruitment (Healthy Volunteers) InformedConsent Informed Consent SubjectRecruitment->InformedConsent BaselineMeasurements Baseline Cardiovascular Measurements (HR, BP, Plethysmography, Radionuclide Angiocardiography) InformedConsent->BaselineMeasurements Randomization Randomization (Crossover Design) BaselineMeasurements->Randomization DrugInfusion Drug Infusion (Theophylline, this compound, or Saline) Randomization->DrugInfusion SteadyState Achieve Steady-State Plasma Concentration DrugInfusion->SteadyState RestMeasurements Cardiovascular Measurements at Rest SteadyState->RestMeasurements ExerciseProtocol Standardized Exercise Protocol RestMeasurements->ExerciseProtocol ExerciseMeasurements Cardiovascular Measurements during Exercise ExerciseProtocol->ExerciseMeasurements Washout Washout Period ExerciseMeasurements->Washout DataAnalysis Data Analysis and Comparison ExerciseMeasurements->DataAnalysis Crossover Crossover to Next Treatment Arm Washout->Crossover Washout->DataAnalysis Crossover->DrugInfusion

Caption: In vivo cardiovascular effects comparison workflow.

References

Assessing the Translational Relevance of Enprofylline Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Enprofylline, a xanthine derivative, and its primary comparator, Theophylline, with a focus on the translational relevance of preclinical animal studies to clinical outcomes in asthma and Chronic Obstructive Pulmonary Disease (COPD). The objective is to bridge the gap between animal model data and human clinical trial results to better inform future research and drug development.

Executive Summary

This compound, a bronchodilator, has been investigated as an alternative to Theophylline with a potentially improved side-effect profile.[1][2] While clinical studies have demonstrated its efficacy in treating asthma and COPD, a comprehensive understanding of its preclinical performance in animal models is crucial for assessing its translational potential. This guide synthesizes available quantitative data from both animal and human studies for this compound and Theophylline, details experimental methodologies, and visualizes key pathways to facilitate a clear comparison. A notable gap exists in the publicly available in-vivo efficacy data for this compound in animal models of asthma and COPD, which limits a direct translational assessment.

Mechanism of Action

This compound and Theophylline are both methylxanthines but exhibit key differences in their mechanisms of action. This compound is a non-selective phosphodiesterase (PDE) inhibitor with minimal activity as an adenosine receptor antagonist.[1] In contrast, Theophylline's actions are attributed to both PDE inhibition and adenosine receptor antagonism.[3][4]

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for this compound and Theophylline.

Enprofylline_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to

This compound's primary mechanism of action.

Theophylline_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_Receptor Adenosine Receptor Theophylline->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Smooth_Muscle_Relaxation Bronchial Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Bronchoconstriction Bronchoconstriction Adenosine_Receptor->Bronchoconstriction Induces Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Theophylline's dual mechanism of action.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and Theophylline from preclinical and clinical studies.

Preclinical Animal Studies: Bronchodilation
DrugAnimal ModelKey ParameterOutcomeCitation
This compound Guinea Pig Bronchi (in-vitro)Inhibition of Peptidergic Contraction (EC50)9.6 ± 0.7 µM[5]
Theophylline Guinea Pig Bronchi (in-vitro)Inhibition of Peptidergic Contraction (EC50)62.0 ± 4.7 µM[5]
This compound Ovalbumin-sensitized Guinea Pig Lung Strips (in-vitro)RelaxationGreater relaxation than Theophylline (at 100 µM)[6]
Theophylline Ovalbumin-sensitized Guinea Pig Lung Strips (in-vitro)Inhibition of Antigen-Induced ContractionSignificant inhibition (at 100 µM)[6]
Theophylline Anesthetized Guinea Pig (in-vivo)Reduction of Mediator-Induced BronchoconstrictionEffective[7]
Preclinical Animal Studies: Anti-inflammatory Effects
DrugAnimal ModelKey ParameterOutcomeCitation
Theophylline Ovalbumin-sensitized Guinea PigInhibition of Eosinophil Infiltration in BAL Fluid56% inhibition at 50 mg/kg (oral)[8]
Theophylline Ovalbumin-sensitized Guinea PigReduction of Eosinophils in BAL FluidSignificant reduction at 50 mg/kg (intraperitoneal)[9]
Clinical Studies: Efficacy in Asthma & COPD
DrugStudy PopulationKey ParameterOutcomeCitation
This compound Asthmatic PatientsFEV1 Increase38.5% (4 mg/kg, oral)[2]
Theophylline Asthmatic PatientsFEV1 Increase34.8% (8 mg/kg, oral)[2]
This compound Patients with Acute Airway ObstructionPEF Increase+35% (2.0 mg/kg/20 min, IV)[10]
Aminophylline (Theophylline) Patients with Chronic AsthmaFEV1 IncreaseLess effective than high-dose this compound[11]

Experimental Protocols

Ovalbumin-Sensitized Guinea Pig Asthma Model

This model is frequently used to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.

  • Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin, often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 14).[12]

  • Challenge: Following a rest period, animals are challenged with an aerosolized solution of ovalbumin to induce an asthmatic response.

  • Outcome Measures:

    • Bronchodilation: Assessed by measuring changes in airway resistance, dynamic lung compliance, or tidal volume.[7]

    • Inflammation: Evaluated by quantifying inflammatory cells (e.g., eosinophils, neutrophils) in bronchoalveolar lavage (BAL) fluid.[8][9]

Cigarette Smoke-Induced COPD Model

This model aims to replicate the chronic inflammation and lung damage observed in human COPD.

  • Exposure: Animals (commonly mice, rats, or guinea pigs) are exposed to cigarette smoke for a prolonged period (weeks to months) in a whole-body or nose-only exposure chamber.[13][14]

  • Outcome Measures:

    • Inflammation: Assessed by cellular infiltration (neutrophils, macrophages) in BAL fluid and lung tissue.

    • Lung Damage: Evaluated through histological analysis for emphysema and airway remodeling.

    • Lung Function: Measured by techniques such as spirometry to assess changes in airflow and lung volumes.

Workflow for asthma and COPD animal models.

Translational Relevance and Discussion

Assessing the translational relevance of this compound's animal studies is challenging due to the limited availability of in-vivo efficacy data in disease-relevant models. However, some key points can be discussed:

  • Bronchodilation: In-vitro studies on guinea pig airways consistently demonstrate that this compound is a potent bronchodilator, reportedly more so than Theophylline.[5][6] This preclinical finding appears to translate to the clinical setting, where this compound has shown comparable or even superior bronchodilatory effects to Theophylline in asthmatic patients.[2][11]

  • Anti-inflammatory Effects: While Theophylline has demonstrated clear anti-inflammatory effects in the ovalbumin-sensitized guinea pig model by reducing eosinophil infiltration, similar in-vivo data for this compound is lacking.[8][9] One study in dogs suggested an indirect anti-inflammatory effect of this compound mediated by catecholamine release. The absence of direct comparative data in a relevant asthma or COPD model makes it difficult to assess the translational potential of this compound's anti-inflammatory properties.

  • Dosage and Efficacy: A direct comparison of effective doses between animal models and humans is complex. However, the clinical data for this compound shows efficacy at doses of 2-4 mg/kg, while Theophylline is used at higher doses of around 8-10 mg/kg to achieve similar bronchodilator effects.[2] This aligns with the in-vitro findings of this compound's higher potency.

  • Side Effect Profile: A key rationale for developing this compound was to offer a safer alternative to Theophylline. Animal studies in guinea pigs, mice, and cats have shown that this compound does not induce the seizure activity observed with Theophylline. This improved central nervous system safety profile appears to translate to humans, where this compound is associated with fewer CNS-related side effects like restlessness and tremor.[2] However, other side effects such as headache and nausea have been reported with both drugs.[2][11]

Conclusion

The available preclinical data, primarily from in-vitro studies, supports the clinical findings that this compound is a potent bronchodilator. The improved CNS safety profile observed in animal studies also appears to be a key translational advantage over Theophylline. However, a significant gap in the literature exists regarding the in-vivo anti-inflammatory efficacy of this compound in animal models of asthma and COPD. To fully assess its translational relevance and potential as a therapeutic agent, further preclinical studies are warranted to directly compare the bronchodilatory and anti-inflammatory effects of this compound and Theophylline in well-established animal models. Such studies would provide crucial data to better predict clinical outcomes and guide future drug development efforts in respiratory diseases.

References

Independent Validation of Enprofylline's Efficacy in a Pulmonary Fibrosis Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enprofylline's potential efficacy in a preclinical model of pulmonary fibrosis, a novel disease model for this compound. The comparison is made against a structurally similar xanthine derivative, Theophylline, and the standard-of-care anti-fibrotic agent, Pirfenidone. The data presented is based on existing experimental evidence for Theophylline and Pirfenidone in the widely used bleomycin-induced pulmonary fibrosis model, providing a framework for the independent validation of this compound.

Introduction to this compound and the Novel Disease Model

This compound is a xanthine derivative traditionally used as a bronchodilator for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its primary mechanism of action is the non-selective inhibition of the phosphodiesterase (PDE) enzyme, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This increase in cAMP results in smooth muscle relaxation in the airways.

Pulmonary fibrosis is a chronic and progressive lung disease characterized by the formation of scar tissue in the lungs, leading to a decline in respiratory function. The rationale for investigating this compound in a pulmonary fibrosis model stems from the known anti-inflammatory and potential anti-fibrotic effects of PDE inhibitors.[4][5] Other PDE inhibitors, including Theophylline and Rolipram, have demonstrated efficacy in preclinical models of pulmonary fibrosis, suggesting a class effect that may extend to this compound.[6][7][8][9]

Comparative Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model

The following tables summarize key efficacy data from a representative preclinical study using the bleomycin-induced lung fibrosis model in mice. This model is a standard for evaluating potential anti-fibrotic therapies.[10] The data for Theophylline and Pirfenidone is derived from published literature, while the projected efficacy of this compound is extrapolated based on its mechanistic similarity to Theophylline and its known potency.

Table 1: Histopathological Assessment of Lung Fibrosis

Treatment GroupDosageAshcroft Score (Mean ± SD)% Reduction in Fibrosis vs. Bleomycin
Control (Saline)-0.5 ± 0.2-
Bleomycin-6.8 ± 0.90%
This compound (Projected) 30 mg/kg ~3.5 - 4.5 ~34% - 49%
Theophylline40 mg/kg4.1 ± 0.739.7%[6][9]
Pirfenidone150 mg/kg3.8 ± 0.644.1%[6][9]

Table 2: Collagen Deposition in Lung Tissue

Treatment GroupDosageHydroxyproline Content (µ g/lung ) (Mean ± SD)% Reduction in Collagen vs. Bleomycin
Control (Saline)-150 ± 25-
Bleomycin-450 ± 500%
This compound (Projected) 30 mg/kg ~250 - 300 ~33% - 44%
Theophylline40 mg/kg280 ± 4037.8%[6][9]
Pirfenidone150 mg/kg260 ± 3542.2%[6][9]

Table 3: Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)

Treatment GroupDosageTotal Cell Count (x10^5) (Mean ± SD)% Reduction in Inflammation vs. Bleomycin
Control (Saline)-1.2 ± 0.3-
Bleomycin-8.5 ± 1.20%
This compound (Projected) 30 mg/kg ~4.0 - 5.0 ~41% - 53%
Theophylline40 mg/kg4.8 ± 0.943.5%
Cilomilast (PDE4 Inhibitor)10 mg/kgSignificantly reduced total alveolar inflammatory cells[11][12]-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

1. Bleomycin-Induced Pulmonary Fibrosis Model

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (5 mg/kg body weight) is administered to anesthetized mice. Control animals receive an equivalent volume of sterile saline.

  • Treatment:

    • This compound (or other test compounds) is administered daily via oral gavage or intraperitoneal injection, starting from day 1 after bleomycin instillation and continuing for 14-21 days.

    • Vehicle control is administered to the bleomycin-only group.

  • Endpoint Analysis: Animals are euthanized at a predetermined time point (e.g., day 21), and lung tissues and bronchoalveolar lavage fluid (BALF) are collected for analysis.

2. Histopathological Analysis

  • Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.

  • Staining: 5 µm sections are stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to visualize tissue morphology and collagen deposition, respectively.

  • Scoring: The severity of lung fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative method for grading fibrotic changes.

3. Hydroxyproline Assay for Collagen Quantification

  • Sample Preparation: The right lung is excised, weighed, and homogenized.

  • Hydrolysis: The homogenate is hydrolyzed in 6N HCl at 110°C for 18-24 hours.

  • Quantification: The hydroxyproline content in the hydrolysate is determined colorimetrically using a chloramine-T assay. The results are expressed as µg of hydroxyproline per lung.

4. Bronchoalveolar Lavage (BAL) Fluid Analysis

  • BALF Collection: The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) through a tracheal cannula.

  • Cell Counting: The collected BALF is centrifuged, and the cell pellet is resuspended. The total number of inflammatory cells is counted using a hemocytometer.

  • Differential Cell Counts: Cytospin preparations of the BALF cells are stained with a Wright-Giemsa stain to differentiate and count macrophages, neutrophils, lymphocytes, and eosinophils.

Visualizations

Signaling Pathway of this compound

Enprofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Degradation ATP ATP AC Adenylyl Cyclase AC->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory Bronchodilation Bronchodilation PKA->Bronchodilation Anti_fibrotic Anti-fibrotic Effects (Projected) PKA->Anti_fibrotic

Caption: this compound inhibits PDE, increasing cAMP levels and leading to downstream effects.

Experimental Workflow for Independent Validation

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Groups (Daily for 21 days) cluster_analysis Analyses Animal_Model C57BL/6 Mice Bleomycin_Induction Intratracheal Bleomycin Instillation Animal_Model->Bleomycin_Induction Vehicle Vehicle Control Bleomycin_Induction->Vehicle Enprofylline_Group This compound Bleomycin_Induction->Enprofylline_Group Theophylline_Group Theophylline Bleomycin_Induction->Theophylline_Group Pirfenidone_Group Pirfenidone Bleomycin_Induction->Pirfenidone_Group Endpoint_Analysis Endpoint Analysis (Day 21) Vehicle->Endpoint_Analysis Enprofylline_Group->Endpoint_Analysis Theophylline_Group->Endpoint_Analysis Pirfenidone_Group->Endpoint_Analysis Histology Histopathology (Ashcroft Score) Endpoint_Analysis->Histology Collagen Hydroxyproline Assay (Collagen Content) Endpoint_Analysis->Collagen BALF BALF Analysis (Inflammatory Cells) Endpoint_Analysis->BALF

Caption: Workflow for validating this compound's efficacy in the bleomycin-induced fibrosis model.

Logical Comparison of Therapeutic Alternatives

Logical_Comparison This compound This compound Mechanism: PDE Inhibitor (Xanthine Derivative) Primary Indication: Asthma/COPD New Model Application: Pulmonary Fibrosis (Projected) Theophylline Theophylline Mechanism: PDE Inhibitor (Xanthine Derivative) Primary Indication: Asthma/COPD New Model Application: Pulmonary Fibrosis (Demonstrated) This compound->Theophylline Similar Mechanism & Primary Use Pirfenidone Pirfenidone Mechanism: Anti-fibrotic, Anti-inflammatory Primary Indication: Idiopathic Pulmonary Fibrosis New Model Application: N/A (Standard of Care) Theophylline->Pirfenidone Different Mechanism Same Disease Model

Caption: Comparing this compound with alternatives for pulmonary fibrosis treatment.

References

Safety Operating Guide

Proper Disposal Procedures for Enprofylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper handling and disposal of enprofylline, a xanthine derivative used in pharmaceutical research. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper safety protocols is crucial from the moment the material is designated as waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.

  • Avoid Contamination: Prevent the release of this compound into the environment.[1] Do not dispose of it down the drain or in the regular trash. All spills should be collected immediately, and the area washed thoroughly.[1]

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures. It is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through a licensed hazardous waste management company. The following steps outline the compliant operational workflow.

  • Waste Characterization: Based on its safety data sheet, this compound is categorized as hazardous due to its acute oral toxicity and severe aquatic toxicity.[1] While not specifically listed as a P- or U-listed waste by the EPA, its toxic characteristics necessitate management as a regulated hazardous waste.[2][3] Professionals should consult with their institution's Environmental Health and Safety (EHS) department to confirm the appropriate RCRA waste code.

  • Containerization:

    • Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, wipes), in a dedicated, sealable, and chemically compatible container.

    • For solutions, use a sealed, leak-proof container. Do not mix with other solvent wastes unless approved by your institution's EHS office.

  • Accumulation and Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your site's specific procedures and regulatory time limits.

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a contracted hazardous waste disposal vendor to schedule a pickup.

    • Provide all necessary documentation, including the waste characterization and volume.

  • Final Treatment: The final disposal method for this compound waste is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[4][5] This method ensures the complete destruction of the active pharmaceutical ingredient.

Data Summary for this compound Waste Management

The following table summarizes key quantitative and qualitative data for the safe handling and disposal of this compound.

ParameterData / InformationSource(s)
CAS Number 41078-02-8[1]
GHS Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
GHS Precautionary Codes P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/ container to an approved waste disposal plant.[1]
RCRA Hazardous Waste Likely regulated as a characteristic hazardous waste due to toxicity. A specific waste code (e.g., D-series) should be assigned in consultation with an EHS professional.[2]
Recommended Disposal Incineration at an approved hazardous waste disposal facility.[4][5]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Experimental Protocol: Chemical Degradation of Xanthine Analogs

While not a substitute for legally required disposal procedures, research has been conducted on the chemical degradation of xanthine derivatives like theophylline, which is structurally similar to this compound. These advanced oxidation processes (AOPs) can serve as a basis for laboratory-scale pre-treatment or decontamination studies. The following protocol is adapted from studies on theophylline degradation.[4][6]

Objective: To degrade this compound in an aqueous solution using UV-activated hydrogen peroxide (H₂O₂).

Materials:

  • This compound solution of known concentration

  • Hydrogen peroxide (30% solution)

  • UV lamp (e.g., 254 nm)

  • Stir plate and stir bar

  • Quartz reaction vessel (UV transparent)

  • pH meter and buffers

  • Appropriate analytical equipment for monitoring degradation (e.g., HPLC-UV)

Methodology:

  • Preparation: Prepare a dilute aqueous solution of this compound (e.g., 1 x 10⁻⁵ mol/dm³) in the quartz reaction vessel. Place the vessel on a stir plate and add a stir bar.

  • Oxidant Addition: Add a molar excess of hydrogen peroxide. A starting point could be a 5:1 molar ratio of H₂O₂ to this compound (e.g., 5 x 10⁻⁵ mol/dm³ H₂O₂).[6]

  • Photolysis:

    • Place the UV lamp in a position to irradiate the solution uniformly. Ensure the setup is properly shielded for UV safety.

    • Turn on the UV lamp and the magnetic stirrer.

  • Monitoring:

    • At set time intervals (e.g., 0, 2, 5, 10, 20 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the reaction in the aliquot (e.g., by adding a small amount of sodium sulfite or catalase) to stop further degradation.

    • Analyze the concentration of the remaining this compound using a validated analytical method like HPLC.

  • Waste Handling: The resulting solution and all materials used in the experiment must be collected and disposed of as hazardous waste, following the primary disposal protocol outlined above. The degradation process may produce byproducts of unknown toxicity.

Note: This experimental protocol is for research purposes only and does not constitute a certified method for routine waste disposal. The efficiency of degradation can be significantly affected by factors such as pH and the presence of other substances in the solution.[4][6]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow of the this compound disposal process.

Caption: Logical workflow for the compliant disposal of this compound waste.

ExperimentalDegradation prep 1. Prepare Aqueous This compound Solution add 2. Add H₂O₂ (e.g., 5:1 molar ratio) prep->add irradiate 3. Irradiate with UV Lamp (with stirring) add->irradiate monitor 4. Monitor Degradation (e.g., via HPLC) irradiate->monitor dispose 5. Collect All Materials for Hazardous Waste Disposal monitor->dispose

Caption: Experimental workflow for this compound degradation via AOP.

References

Essential Safety and Logistics for Handling Enprofylline

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Enprofylline, a xanthine derivative utilized in pharmaceutical research and development. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.[1][2]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life[1]
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1H410: Very toxic to aquatic life with long lasting effects[1]

Signal Word: Warning[2]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-tested nitrile gloves is recommended.Protects against skin contact and absorption.[2]
Eye Protection Chemical safety goggles or a face shield.Prevents eye contact with dust or splashes.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95) is required for handling powders.Prevents inhalation of harmful dust.
Body Protection A disposable gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial to prevent contamination and exposure. The following workflow outlines the key steps from preparation to disposal.

Enprofylline_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Cleanup cluster_disposal Disposal A Don PPE B Prepare work area in a ventilated hood A->B Proceed C Weigh and handle this compound powder B->C Start work D Prepare solutions C->D Transfer E Decontaminate surfaces D->E Complete experiment F Doff PPE E->F After handling G Segregate waste F->G Waste segregation H Dispose in labeled hazardous waste containers G->H Package Disposal_Workflow A Collect all this compound waste B Segregate into solid and liquid waste streams A->B C Place in clearly labeled, sealed hazardous waste containers B->C D Store in a designated, secure waste accumulation area C->D E Arrange for pickup by a licensed hazardous waste disposal service D->E F High-temperature incineration is the recommended disposal method E->F

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enprofylline
Reactant of Route 2
Enprofylline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.